molecular formula C21H35N3O7 B12395267 MC-PEG2-Boc

MC-PEG2-Boc

Cat. No.: B12395267
M. Wt: 441.5 g/mol
InChI Key: NGEGKWWHGXPOKP-UHFFFAOYSA-N
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Description

MC-PEG2-Boc is a useful research compound. Its molecular formula is C21H35N3O7 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H35N3O7

Molecular Weight

441.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C21H35N3O7/c1-21(2,3)31-20(28)23-11-14-30-16-15-29-13-10-22-17(25)7-5-4-6-12-24-18(26)8-9-19(24)27/h8-9H,4-7,10-16H2,1-3H3,(H,22,25)(H,23,28)

InChI Key

NGEGKWWHGXPOKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCCN1C(=O)C=CC1=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to MC-PEG2-Boc: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-PEG2-Boc is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and the development of targeted therapeutics. Its unique architecture, comprising a thiol-reactive maleimide group, a hydrophilic di-polyethylene glycol (PEG2) spacer, and a protected amine (Boc), offers a versatile platform for the sequential and controlled conjugation of biomolecules. This guide provides a comprehensive overview of the structure, physicochemical properties, and common applications of this compound, complete with detailed experimental protocols for its use in key bioconjugation workflows.

Structure and Physicochemical Properties

The chemical structure of this compound, systematically named as 1-(tert-butoxycarbonylamino)-7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-azaheptan-2-one, is characterized by three key functional components:

  • Maleimide (MC): A thiol-reactive functional group that forms a stable thioether bond with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides.

  • PEG2 Spacer: A di-ethylene glycol spacer that enhances the aqueous solubility of the linker and the resulting conjugate. The PEG spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

  • Boc-Protected Amine: A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal a free amine, which can then be used for subsequent conjugation reactions.

Quantitative Data

The following table summarizes the key physicochemical properties of a representative this compound linker.

PropertyValueReference
Molecular Formula C15H24N2O6[1]
Molecular Weight 328.4 g/mol [1]
Purity ≥98%[1]
Solubility Soluble in DMSO, DCM[1]
Storage Condition -20°C[1]

Applications in Drug Development

The trifunctional nature of this compound makes it an invaluable tool in the construction of complex biomolecular architectures, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, the maleimide group of this compound is utilized to conjugate the linker to cysteine residues on a monoclonal antibody. Following this, the Boc protecting group is removed, and a cytotoxic payload (drug) is attached to the newly exposed amine. This strategy allows for the targeted delivery of potent chemotherapeutic agents to cancer cells.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as a versatile linker in PROTAC synthesis, connecting a ligand that binds to the target protein to a ligand that binds to an E3 ligase. The PEG spacer can be particularly beneficial in optimizing the distance and orientation between the two ligands for efficient ternary complex formation.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound.

Protocol 1: Maleimide-Thiol Conjugation to a Protein

This protocol describes the conjugation of the maleimide group of this compound to a thiol-containing protein, such as an antibody with accessible cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • This compound

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

  • Anhydrous DMSO or DMF

  • Inert gas (e.g., nitrogen or argon)

  • Purification column (e.g., gel filtration, FPLC)

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 100-fold molar excess of TCEP to the protein solution.

    • Flush the vial with an inert gas, seal, and incubate for 20 minutes at room temperature to reduce the disulfide bonds.

  • This compound Preparation:

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.

    • Flush the reaction vial with inert gas, seal tightly, and incubate with gentle stirring. The reaction can be carried out for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting conjugate to remove unreacted this compound and other byproducts using an appropriate method such as gel filtration, FPLC, or dialysis.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group from the conjugated linker to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in anhydrous DCM in a clean, dry round-bottom flask to a concentration of 0.1-0.5 M.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Slowly add TFA to the cooled solution. A common ratio is a 1:1 mixture of DCM and TFA.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Workup and Neutralization:

    • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

    • Once complete, remove the solvent and excess TFA using a rotary evaporator.

    • Dissolve the residue in deionized water and carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases and the pH is basic (~8-9).

  • Extraction and Isolation:

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the deprotected product.

Protocol 3: Amine Coupling with a Carboxylic Acid

This protocol describes the conjugation of a carboxylic acid-containing molecule (e.g., a drug) to the deprotected amine on the linker using EDC and HATU as coupling agents.

Materials:

  • Amine-functionalized conjugate

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

  • Reaction Setup:

    • Dissolve the carboxylic acid-containing molecule in anhydrous DMF in a round-bottom flask.

    • Cool the solution to 0°C.

  • Activation of Carboxylic Acid:

    • Add 2 equivalents of HATU and 3 equivalents of a non-nucleophilic base such as DIPEA or TEA to the solution.

  • Coupling Reaction:

    • Add a slight excess of the amine-functionalized conjugate to the activated carboxylic acid solution.

    • Allow the reaction to stir at room temperature for 30-60 minutes.

  • Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the final product can be isolated and purified by standard chromatographic techniques (e.g., column chromatography or HPLC).

Visualizing Workflows

The following diagrams illustrate the use of this compound in the synthesis of an Antibody-Drug Conjugate and a PROTAC.

ADC_Synthesis Antibody Antibody with Cysteine Residue Conjugate1 Antibody-Linker-Boc Antibody->Conjugate1 Maleimide-Thiol Coupling MC_PEG2_Boc This compound MC_PEG2_Boc->Conjugate1 Conjugate2 Antibody-Linker-NH2 Conjugate1->Conjugate2 Boc Removal Deprotection Acidic Deprotection (e.g., TFA) Deprotection->Conjugate2 ADC Final Antibody-Drug Conjugate (ADC) Conjugate2->ADC Amide Bond Formation (EDC/HATU) Drug Carboxylic Acid- containing Drug Drug->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

PROTAC_Synthesis Target_Ligand Target Protein Ligand with Thiol Group Intermediate1 Target Ligand-Linker-Boc Target_Ligand->Intermediate1 Maleimide-Thiol Coupling MC_PEG2_Boc This compound MC_PEG2_Boc->Intermediate1 Intermediate2 Target Ligand-Linker-NH2 Intermediate1->Intermediate2 Boc Removal Deprotection Acidic Deprotection (e.g., TFA) Deprotection->Intermediate2 PROTAC Final PROTAC Molecule Intermediate2->PROTAC Amide Bond Formation (EDC/HATU) E3_Ligand E3 Ligase Ligand with Carboxylic Acid E3_Ligand->PROTAC

Caption: Workflow for the synthesis of a PROTAC using this compound.

References

The Strategic Application of MC-PEG2-Boc in Advanced Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutic development, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule connecting the targeting moiety to the payload is of paramount importance. The MC-PEG2-Boc linker is a sophisticated, heterobifunctional chemical tool designed for this precise purpose. This technical guide provides an in-depth exploration of its structure, function, and application in research, complete with experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Core Concepts: Deconstructing the this compound Linker

The this compound linker is comprised of three key functional components, each contributing to its utility in the multi-step process of creating complex bioconjugates.

  • MC (Maleimido-Caproyl) Group: This unit features a maleimide ring, which is a highly specific reactive handle for sulfhydryl (thiol) groups found in the side chains of cysteine residues in proteins. The caproyl (a six-carbon chain) component acts as a spacer, potentially reducing steric hindrance. The reaction between a maleimide and a thiol is a Michael addition, forming a stable thioether bond.

  • PEG2 (Polyethylene Glycol, 2 units): The short chain of two polyethylene glycol units is a critical element for improving the biopharmaceutical properties of the final conjugate. PEGylation, the process of attaching PEG chains, is known to enhance the hydrophilicity and solubility of molecules, which is particularly beneficial when working with hydrophobic drug payloads.[1][2] This can help prevent aggregation and improve the pharmacokinetic profile of the resulting ADC.[1][2][3] The PEG spacer also provides a defined distance between the antibody and the drug.

  • Boc (tert-Butyloxycarbonyl) Group: The Boc group is a widely used protecting group for amines in organic synthesis. In the context of the this compound linker, it temporarily blocks an amine group, preventing it from reacting prematurely. This allows for a controlled, sequential conjugation strategy. The Boc group is stable under a variety of conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free amine. This newly exposed amine is then available for conjugation to a payload molecule.

The Role of this compound in Antibody-Drug Conjugate (ADC) Development

Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker is the critical connection that ensures the drug remains attached to the antibody in circulation and is released at the target site.

The general workflow for using a linker like this compound in ADC construction involves a two-step conjugation process. This strategy allows for the precise control over the drug-to-antibody ratio (DAR), a critical parameter influencing the efficacy and toxicity of an ADC.

ADC_Construction_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Attachment Antibody Monoclonal Antibody (with Cysteine residue) Modified_Ab Antibody-Linker Conjugate (Boc-protected) Antibody->Modified_Ab + this compound (Thiol-Maleimide Reaction) MC_PEG2_Boc This compound Linker Boc_Deprotection Boc Deprotection (Acidic Conditions) Modified_Ab->Boc_Deprotection Final_ADC Final Antibody-Drug Conjugate (ADC) Boc_Deprotection->Final_ADC + Activated Payload (Amide Bond Formation) Activated_Payload Activated Payload (e.g., NHS-ester)

Caption: General workflow for ADC construction using this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments involving a linker of the this compound type. These protocols are synthesized from established procedures for similar bioconjugation reagents.

Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting group to expose the primary amine, which is then ready for conjugation to a payload.

Materials:

  • Boc-protected PEG linker (e.g., this compound)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or LC-MS system for reaction monitoring

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of TFA to the solution (for a final concentration of 50% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate with toluene (3x).

  • The resulting deprotected amine (as a TFA salt) can often be used directly in the next step. For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected linker.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Boc_Deprotection_Pathway Boc_Linker Boc-NH-PEG-R Deprotected_Linker H3N+-PEG-R (TFA salt) Boc_Linker->Deprotected_Linker Acidolysis Byproducts Isobutylene + CO2 Boc_Linker->Byproducts TFA Trifluoroacetic Acid (TFA) in DCM

Caption: Boc deprotection signaling pathway.

Conjugation of the Deprotected Linker to an Activated Payload

This protocol outlines the activation of a carboxyl-containing payload and its subsequent conjugation to the deprotected amine of the linker.

Materials:

  • Payload with a carboxylic acid group

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deprotected amino-PEG linker

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Payload Activation:

    • Dissolve the carboxyl-containing payload (1 equivalent), NHS (1.1 equivalents), and DCC or EDC (1.1 equivalents) in anhydrous DMF or DCM.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the formation of the NHS ester by TLC or LC-MS.

  • Conjugation:

    • In a separate flask, dissolve the deprotected amino-PEG linker (1 equivalent) and TEA or DIPEA (2 equivalents) in anhydrous DMF.

    • Add the activated payload solution to the linker solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the resulting payload-linker conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

    • Characterize the product by mass spectrometry.

Conjugation to an Antibody

This protocol details the final step of conjugating the payload-linker construct to a monoclonal antibody.

Materials:

  • Monoclonal antibody with available cysteine residues (may require prior reduction of disulfide bonds)

  • Payload-linker construct with a maleimide group

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification and analysis

Procedure:

  • Dissolve the antibody in PBS buffer. If necessary, partially reduce the antibody with a reducing agent like TCEP to expose free sulfhydryl groups, followed by purification to remove the reducing agent.

  • Dissolve the maleimide-activated payload-linker in a suitable co-solvent (e.g., DMSO) and add it to the antibody solution. The molar ratio of the linker to the antibody will need to be optimized to achieve the desired DAR.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload and other small molecules.

  • Characterize the final ADC for DAR, aggregation, and purity using techniques such as HIC-HPLC, UV-Vis spectroscopy, and mass spectrometry.

Quantitative Data and Characterization

The successful synthesis of an ADC using this compound requires rigorous analytical characterization at each step. The following table summarizes key parameters that should be quantified.

ParameterMethodPurposeTypical Values
Linker Purity HPLC, LC-MS, NMRTo confirm the identity and purity of the this compound linker before use.>95%
Boc Deprotection Efficiency LC-MSTo monitor the conversion of the Boc-protected linker to the free amine.>99%
Payload-Linker Purity HPLC, LC-MSTo ensure the purity of the activated payload-linker construct before antibody conjugation.>95%
Drug-to-Antibody Ratio (DAR) HIC-HPLC, UV-Vis, Mass SpectrometryTo determine the average number of drug molecules conjugated to each antibody.2-8
ADC Purity & Aggregation SEC-HPLCTo quantify the percentage of monomeric ADC and the level of aggregation.>95% monomer
In Vitro Stability Incubation in plasma followed by HIC-HPLC or LC-MSTo assess the stability of the linker and the release of the payload over time.Varies depending on linker chemistry

Conclusion

The this compound linker represents a strategic choice for the construction of advanced bioconjugates. Its trifunctional nature allows for a controlled and sequential approach to synthesis, while the integrated PEG spacer offers significant advantages in terms of the solubility and pharmacokinetic properties of the final product. A thorough understanding of the reaction mechanisms and access to robust analytical techniques are essential for the successful application of this versatile tool in the development of next-generation targeted therapeutics. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers embarking on such endeavors.

References

An In-Depth Technical Guide to the Chemical Synthesis of MC-PEG2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathway for MC-PEG2-Boc, a heterobifunctional linker commonly employed in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a two-step process, commencing with the mono-Boc protection of a diamine precursor, followed by the coupling with an activated maleimide derivative.

Synthesis Pathway Overview

The synthesis of this compound is strategically designed to install two key functionalities on a short polyethylene glycol (PEG) spacer. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking one amine terminus, while the maleimide group provides a reactive handle for the selective conjugation to thiol-containing biomolecules.

The logical workflow for the synthesis is depicted below:

cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Maleimide Coupling 1_8_diamino_3_6_dioxaoctane 1,8-Diamino-3,6-dioxaoctane Boc_NH_PEG2_NH2 Boc-NH-PEG2-NH2 1_8_diamino_3_6_dioxaoctane->Boc_NH_PEG2_NH2  HCl, Methanol Boc_anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_anhydride->Boc_NH_PEG2_NH2 MC_PEG2_Boc This compound Boc_NH_PEG2_NH2->MC_PEG2_Boc  Triethylamine, DCM 6_maleimidohexanoic_acid_NHS_ester 6-Maleimidohexanoic Acid N-hydroxysuccinimide Ester 6_maleimidohexanoic_acid_NHS_ester->MC_PEG2_Boc

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including the preparation of the activated maleimide reagent.

Table 1: Synthesis of Boc-NH-PEG2-NH2

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass (g)Volume (mL)Role
1,8-Diamino-3,6-dioxaoctane148.2110014.82-Starting Material
Methanol32.04--200Solvent
Hydrochloric Acid (concentrated)36.46~100-~8.3Activating Agent
Di-tert-butyl dicarbonate (Boc₂O)218.2510021.83-Protecting Group
Product: Boc-NH-PEG2-NH2 248.32 ~75 ~18.6 - Isolated Product
Estimated Yield~75%

Table 2: Synthesis of 6-Maleimidohexanoic Acid

ReagentMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Role
6-Aminocaproic Acid131.170.339.35-Starting Material
Maleic Anhydride98.060.329.4-Reagent
Glacial Acetic Acid60.05--900Solvent
Acetic Anhydride102.090.330.6-Dehydrating Agent
Product: 6-Maleimidohexanoic Acid 211.21 ~0.24 ~50.7 - Isolated Product
Estimated Yield~80%

Table 3: Synthesis of 6-Maleimidohexanoic Acid N-hydroxysuccinimide Ester (EMCS)

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass (g)Volume (mL)Role
6-Maleimidohexanoic Acid211.215010.56-Starting Material
N-Hydroxysuccinimide (NHS)115.09556.33-Activating Agent
Dicyclohexylcarbodiimide (DCC)206.335511.35-Coupling Agent
Dichloromethane (DCM)84.93--250Solvent
Product: EMCS 308.29 ~40 ~12.3 - Isolated Product
Estimated Yield~80%

Table 4: Synthesis of this compound

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass (g)Volume (mL)Role
Boc-NH-PEG2-NH2248.32204.97-Starting Material
EMCS308.29226.78-Reagent
Triethylamine (TEA)101.1930-4.18Base
Dichloromethane (DCM)84.93--150Solvent
Product: this compound 441.52 ~17 ~7.5 - Isolated Product
Estimated Yield~85%

Experimental Protocols

Step 1: Synthesis of Boc-NH-PEG2-NH2 (N-(tert-Butoxycarbonyl)-1,8-diamino-3,6-dioxaoctane)

This procedure is adapted from a general method for the mono-Boc protection of diamines.

Experimental Workflow:

start Start dissolve_diamine Dissolve 1,8-diamino-3,6-dioxaoctane in Methanol start->dissolve_diamine cool_solution Cool to 0°C dissolve_diamine->cool_solution add_hcl Slowly add concentrated HCl cool_solution->add_hcl stir_30min Stir for 30 minutes at 0°C add_hcl->stir_30min add_boc Add a solution of Boc₂O in Methanol stir_30min->add_boc warm_rt Warm to room temperature and stir for 12 hours add_boc->warm_rt concentrate Concentrate under reduced pressure warm_rt->concentrate extract Partition between Ethyl Acetate and aqueous NaHCO₃ concentrate->extract dry_concentrate Dry organic layer (Na₂SO₄) and concentrate extract->dry_concentrate purify Purify by column chromatography (Silica gel, DCM/Methanol gradient) dry_concentrate->purify end End purify->end

Caption: Protocol for Boc-NH-PEG2-NH2 synthesis.

Methodology:

  • A solution of 1,8-diamino-3,6-dioxaoctane (14.82 g, 100 mmol) in methanol (100 mL) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.

  • Concentrated hydrochloric acid (~8.3 mL, ~100 mmol) is added dropwise with stirring, ensuring the temperature remains below 5°C. The mixture is stirred for an additional 30 minutes at 0°C.

  • A solution of di-tert-butyl dicarbonate (21.83 g, 100 mmol) in methanol (100 mL) is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (200 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a dichloromethane/methanol gradient to afford Boc-NH-PEG2-NH2 as a colorless oil.

Step 2: Synthesis of this compound

This step involves the coupling of the mono-protected diamine with the activated maleimide derivative.

Experimental Workflow:

start Start dissolve_reagents Dissolve Boc-NH-PEG2-NH2 and EMCS in Dichloromethane start->dissolve_reagents cool_solution Cool to 0°C dissolve_reagents->cool_solution add_tea Add Triethylamine dropwise cool_solution->add_tea warm_rt Warm to room temperature and stir for 4 hours add_tea->warm_rt wash_dcm Wash with water and brine warm_rt->wash_dcm dry_concentrate Dry organic layer (Na₂SO₄) and concentrate wash_dcm->dry_concentrate purify Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) dry_concentrate->purify end End purify->end

Caption: Protocol for this compound synthesis.

Methodology:

  • To a solution of Boc-NH-PEG2-NH2 (4.97 g, 20 mmol) in dichloromethane (150 mL) at 0°C is added 6-maleimidohexanoic acid N-hydroxysuccinimide ester (EMCS) (6.78 g, 22 mmol).

  • Triethylamine (4.18 mL, 30 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction mixture is washed with water (2 x 100 mL) and brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Appendix: Synthesis of 6-Maleimidohexanoic Acid and its NHS Ester (EMCS)

For researchers preferring to synthesize the maleimide coupling agent in-house, the following protocols are provided.

A.1 Synthesis of 6-Maleimidohexanoic Acid

  • A mixture of 6-aminocaproic acid (39.35 g, 0.3 mol) and maleic anhydride (29.4 g, 0.3 mol) in glacial acetic acid (900 mL) is refluxed for 16 hours.

  • Acetic anhydride (30.6 g, 0.3 mol) is added dropwise over 2 hours, and reflux is continued for an additional hour.

  • The acetic acid is removed under vacuum at 70°C to yield a yellow syrup which solidifies upon cooling.

  • The solid is purified by column chromatography on silica gel using a dichloromethane:methanol:acetic acid (100:5:1) eluent to afford crystalline 6-maleimidohexanoic acid.

A.2 Synthesis of 6-Maleimidohexanoic Acid N-hydroxysuccinimide Ester (EMCS)

  • To a solution of 6-maleimidohexanoic acid (10.56 g, 50 mmol) and N-hydroxysuccinimide (6.33 g, 55 mmol) in dichloromethane (250 mL) at 0°C, a solution of dicyclohexylcarbodiimide (11.35 g, 55 mmol) in dichloromethane (50 mL) is added dropwise.

  • The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is recrystallized from ethyl acetate/hexane to give EMCS as a white crystalline solid.

An In-depth Technical Guide to the Function and Application of Boc-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-protected Polyethylene Glycol (PEG) linkers, versatile tools in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteasome Targeting Chimeras (PROTACs). We will delve into the core functions of these linkers, their synthesis, deprotection, and characterization, supplemented with detailed experimental protocols and quantitative data to facilitate their effective implementation in research and development.

Core Concepts: The Dual Functionality of Boc-Protected PEG Linkers

Boc-protected PEG linkers are heterobifunctional molecules designed for the controlled and sequential conjugation of different molecular entities. Their structure comprises three key components, each with a distinct and crucial role:

  • The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a widely used protecting group for amines in organic synthesis.[1][2] Its primary function is to temporarily "mask" a reactive primary amine, preventing it from participating in unwanted side reactions during the initial conjugation steps.[3] The Boc group is stable under a wide range of conditions but can be easily and selectively removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][5] This allows for a strategic, stepwise approach to bioconjugation.

  • The Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic and flexible polymer that serves as a spacer between the conjugated molecules. The inclusion of a PEG spacer offers several significant advantages in drug development and bioconjugation:

    • Enhanced Solubility and Stability: The hydrophilic nature of PEG can significantly increase the solubility of hydrophobic drugs and biomolecules, improving their formulation and bioavailability. It can also protect the conjugated molecule from enzymatic degradation.

    • Reduced Immunogenicity: The PEG chain can create a hydration shell around a therapeutic protein or peptide, masking its antigenic sites and reducing the likelihood of an immune response.

    • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, can increase the hydrodynamic radius of a molecule, leading to a longer circulation half-life by reducing renal clearance.

    • Tunable Length: PEG linkers are available in various lengths (e.g., PEG3, PEG4, PEG10, PEG24), allowing for precise control over the distance between the conjugated moieties. This is particularly critical in applications like PROTACs, where the linker length influences the formation of a stable ternary complex.

  • The Reactive Functional Group: The other end of the PEG linker possesses a reactive functional group that allows for covalent attachment to a target molecule. Common reactive groups include:

    • N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.

    • Carboxylic acid: Can be activated to react with amines.

    • Azide or Alkyne: Used for "click chemistry" reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).

    • Maleimide: Reacts specifically with thiols (e.g., cysteine residues).

    • Bromo (Alkyl Bromide): Acts as a reactive handle for nucleophilic substitution reactions with groups like thiols or amines.

The combination of these three components makes Boc-protected PEG linkers highly versatile reagents for the precise construction of complex bioconjugates.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and reactions of Boc-protected PEG linkers.

Table 1: Typical Reaction Conditions for Boc Deprotection with Trifluoroacetic Acid (TFA)

ParameterValueReference(s)
TFA Concentration25-50% in Dichloromethane (DCM)
TemperatureRoom Temperature (20-25 °C)
Reaction Time30 minutes - 2 hours
Equivalents of TFA5 - 10 equivalents (or used as a solvent mixture)

Table 2: Commercially Available t-Boc-N-amido-PEG10 Derivatives

Product NameMolecular Weight ( g/mol )Purity
t-Boc-N-amido-PEG10-acid~629.74≥95%
t-Boc-N-amido-PEG10-amine~600.77≥98%
t-Boc-N-amido-PEG10-NHS ester~726.81≥95%
t-Boc-N-amido-PEG10-azide~614.75≥95%

Experimental Protocols

This section provides detailed methodologies for key experiments involving Boc-protected PEG linkers.

This protocol describes the standard procedure for removing the Boc protecting group from a PEG linker to expose the primary amine.

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and supplies or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). Caution: TFA is corrosive and should be handled in a fume hood. The reaction generates carbon dioxide gas, so the system should not be closed.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours). The deprotected amine product will be more polar (lower Rf on TLC) than the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Optional (to obtain the free amine): a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

This protocol outlines the conjugation of the newly exposed amine on the PEG linker to a molecule activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Deprotected amino-PEG linker (as TFA salt or free amine)

  • NHS ester-activated molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Magnetic stirrer

  • HPLC system for purification

Procedure:

  • If using the TFA salt of the deprotected amino-PEG linker, dissolve it in anhydrous DMF and add 2 equivalents of a base like TEA or DIPEA to neutralize the salt.

  • In a separate flask, dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.

  • Add the solution of the activated molecule to the solution of the deprotected amino-PEG linker.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the resulting conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Characterize the product by mass spectrometry.

Characterization of PEGylated molecules is crucial to confirm successful conjugation and determine the degree of PEGylation.

NMR Spectroscopy:

  • ¹H and ¹³C NMR can be used to confirm the structure of the Boc-protected PEG linker and its successful deprotection. The characteristic signal for the tert-butyl protons of the Boc group (a singlet at ~1.4 ppm) will disappear upon deprotection. The PEG backbone typically shows a strong signal around 3.6 ppm in ¹H NMR.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). It is important to use a dry solvent as PEG compounds can be hygroscopic.

Mass Spectrometry:

  • Mass spectrometry is a powerful tool for characterizing PEGylated proteins and peptides. However, the heterogeneity of PEG can lead to complex spectra.

  • LC-MS with Post-Column Addition of Amines: A technique involving the post-column addition of an amine like triethylamine (TEA) can simplify the mass spectra of PEGylated compounds by reducing the charge state distribution.

  • Procedure Outline:

    • Separate the PEGylated product using reverse-phase HPLC (RP-HPLC).

    • The eluent from the HPLC is mixed with a solution of an amine (e.g., TEA) via a T-mixer before entering the mass spectrometer.

    • This results in ammoniated PEG species, which simplifies the spectra and allows for more accurate mass determination.

Chromatography:

  • Size-Exclusion Chromatography (SEC): Effective for separating PEGylated proteins from un-PEGylated proteins based on their difference in size.

  • Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated species based on the degree of PEGylation, as the PEG chains can shield the surface charges of the protein.

  • Reverse-Phase HPLC (RP-HPLC): A powerful analytical tool for separating positional isomers of PEGylated proteins.

Mandatory Visualizations

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Conjugation A Boc-NH-PEG-X (Boc-Protected PEG Linker) C Boc-NH-PEG-Molecule 1 A->C Reaction of X with Y B Molecule 1 (e.g., Protein with reactive group Y) B->C D H₂N-PEG-Molecule 1 C->D TFA/DCM F Molecule 2-PEG-Molecule 1 (Final Bioconjugate) D->F Reaction of NH₂ with Z E Molecule 2 (e.g., Drug with reactive group Z) E->F

Caption: A generalized workflow for the sequential bioconjugation using a Boc-protected PEG linker.

G cluster_0 Mechanism A Boc-Protected Amine B Protonated Boc Group A->B Protonation by TFA C Carbamic Acid Intermediate + tert-Butyl Cation B->C Loss of tert-Butyl Cation D Deprotected Amine Salt + CO₂ C->D Decarboxylation

Caption: The acid-catalyzed elimination mechanism of Boc deprotection by TFA.

G Start Incomplete Deprotection? CheckTimeTemp Reaction Time/Temp Sufficient? Start->CheckTimeTemp CheckAcid Acid Strength/Conc. Adequate? CheckTimeTemp->CheckAcid Yes IncreaseTimeTemp Increase Reaction Time or Gently Heat CheckTimeTemp->IncreaseTimeTemp No CheckSolvent Substrate Soluble? CheckAcid->CheckSolvent Yes IncreaseAcid Increase TFA Concentration or Use Stronger Acid (e.g., 4M HCl in dioxane) CheckAcid->IncreaseAcid No ChangeSolvent Choose a Better Solvent CheckSolvent->ChangeSolvent No Success Complete Deprotection CheckSolvent->Success Yes IncreaseTimeTemp->CheckAcid Failure Still Incomplete? Consider Steric Hindrance IncreaseTimeTemp->Failure IncreaseAcid->CheckSolvent IncreaseAcid->Failure ChangeSolvent->Success ChangeSolvent->Failure

Caption: A decision tree to troubleshoot common issues in Boc deprotection of PEG linkers.

Conclusion

Boc-protected PEG linkers are indispensable tools in modern drug development and bioconjugation. Their unique trifunctional nature, combining a selectively removable protecting group, a beneficial PEG spacer, and a versatile reactive group, allows for the precise and controlled synthesis of complex biomolecular constructs. Understanding the core functions, mastering the experimental protocols for their use, and employing appropriate analytical techniques for characterization are essential for leveraging their full potential in creating next-generation therapeutics and diagnostics.

References

MC-PEG2-Boc CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to MC-PEG2-Boc Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound class of chemical linkers. Due to the variable nature of the "MC" functional group, this guide will focus on three common and representative examples: carboxylic acid-terminated, amine-terminated, and hydroxyl-terminated this compound linkers. These molecules are instrumental in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

The this compound structure consists of three key components:

  • Boc (tert-Butoxycarbonyl) Group: A protecting group for the amine functionality. It is stable under a variety of conditions and can be easily removed under mild acidic conditions, allowing for sequential and controlled conjugation reactions.

  • PEG2 (di-ethylene glycol) Spacer: A short, hydrophilic polyethylene glycol linker. This spacer enhances the solubility of the molecule and the resulting conjugate in aqueous media, reduces aggregation, and provides a flexible connection between conjugated moieties.

  • "MC" (Terminal Functional Group): This variable group dictates the primary conjugation chemistry. This guide will cover the carboxylic acid (-COOH), amine (-NH2), and hydroxyl (-OH) variants.

The strategic combination of these components makes this compound linkers versatile tools for the precise assembly of complex biomolecular conjugates.

Quantitative Data Summary

The following table summarizes the key quantitative data for the three representative this compound linkers.

Compound NameTerminal Functional Group ("MC")CAS NumberMolecular Weight ( g/mol )Molecular Formula
Boc-NH-PEG2-COOHCarboxylic Acid1365655-91-9[1][2][3]277.31[1][2]C12H23NO6
Boc-NH-PEG2-NH2Amine153086-78-3248.3C11H24N2O4
Boc-NH-PEG2-OHHydroxyl139115-91-6205.25C9H19NO4

Experimental Protocols

The following are detailed methodologies for common experimental procedures involving this compound linkers.

Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected PEG linker (e.g., Boc-NH-PEG2-COOH)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by adding saturated sodium bicarbonate solution.

  • Extract the deprotected linker with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected linker.

Amide Bond Formation using Boc-NH-PEG2-COOH

This protocol details the conjugation of the carboxylic acid terminus of Boc-NH-PEG2-COOH to a primary amine-containing molecule.

Materials:

  • Boc-NH-PEG2-COOH

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • Dissolve Boc-NH-PEG2-COOH, EDC, and NHS in anhydrous DMF or DMSO.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Dissolve the amine-containing molecule in the reaction buffer.

  • Add the activated Boc-NH-PEG2-NHS ester solution to the amine-containing molecule solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress by a suitable method (e.g., LC-MS).

  • Purify the resulting conjugate using an appropriate chromatographic technique, such as reverse-phase HPLC or size-exclusion chromatography.

Conjugation using Boc-NH-PEG2-NH2

This protocol describes the reaction of the primary amine of Boc-NH-PEG2-NH2 with an activated carboxylic acid (e.g., an NHS ester).

Materials:

  • Boc-NH-PEG2-NH2

  • NHS ester-activated molecule

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.

  • Dissolve Boc-NH-PEG2-NH2 in anhydrous DMF or DMSO, and add 2 equivalents of TEA or DIPEA.

  • Add the Boc-NH-PEG2-NH2 solution to the activated molecule solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Purify the conjugate by reverse-phase HPLC.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate common experimental workflows involving this compound linkers.

G General Workflow for Bioconjugation cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Conjugation Boc_Linker Boc-NH-PEG2-MC TFA TFA in DCM Boc_Linker->TFA Acidic Cleavage Deprotected_Linker H2N-PEG2-MC TFA->Deprotected_Linker Target Target Molecule (e.g., Protein, Drug) Deprotected_Linker->Target Coupling Reaction Conjugate Target-MC-PEG2-NH2 Target->Conjugate

Caption: A generalized two-step bioconjugation workflow.

PROTAC_Synthesis PROTAC Synthesis Workflow POI_Ligand Protein of Interest (POI) Ligand Intermediate1 POI-Linker-NH-Boc POI_Ligand->Intermediate1 Linker Boc-NH-PEG2-COOH EDC_NHS EDC, NHS Linker->EDC_NHS Activation EDC_NHS->Intermediate1 Coupling TFA TFA Intermediate1->TFA Boc Deprotection Intermediate2 POI-Linker-NH2 TFA->Intermediate2 Final_PROTAC POI-Linker-E3 Ligase Ligand (Final PROTAC) Intermediate2->Final_PROTAC E3_Ligase_Ligand E3 Ligase Ligand (activated) E3_Ligase_Ligand->Final_PROTAC Final Coupling

Caption: Step-wise synthesis of a PROTAC molecule.

References

An In-depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

In the evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality, shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), including those previously considered "undruggable."[1][2]

A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] Upon entering a cell, the PROTAC forms a ternary complex with the POI and the E3 ligase. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalyze further degradation cycles. While the choice of ligands dictates specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The linker's length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.

Core Components of a PROTAC Molecule

The functionality of a PROTAC is dictated by the interplay of its three core components:

The Warhead: Targeting the Protein of Interest (POI)

The warhead is the ligand responsible for binding to the target protein intended for degradation. The affinity of the warhead for the POI is a key consideration in PROTAC design. However, a high binding affinity does not always correlate with greater degradation efficacy. In some cases, weak binding to the target can be overcome by favorable protein-protein interactions within the ternary complex, leading to efficient degradation. This highlights that the overall stability of the ternary complex, rather than just the binary affinity of the warhead, is crucial for PROTAC activity.

The E3 Ligase Ligand: Hijacking the Degradation Machinery

This component recruits an E3 ubiquitin ligase, the enzyme responsible for transferring ubiquitin to the target protein. While over 600 E3 ligases are known in humans, only a handful are commonly used in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands. The most frequently recruited E3 ligases include:

  • Von Hippel-Lindau (VHL): A component of the CRL2VHL E3 ligase complex.

  • Cereblon (CRBN): A substrate receptor for the CRL4CRBN E3 ligase complex.

  • Mouse double minute 2 homolog (MDM2): An E3 ligase that regulates the p53 tumor suppressor.

  • Inhibitor of Apoptosis Proteins (IAPs): A family of E3 ligases often overexpressed in cancer.

The choice of E3 ligase can influence the PROTAC's tissue specificity and degradation profile.

The Linker: More Than Just a Spacer

The linker connects the warhead and the E3 ligase ligand, and its design is critical for the successful development of a potent and selective PROTAC. The linker's properties, including its length, rigidity, and chemical composition, directly impact the formation and stability of the ternary complex. An optimal linker orients the POI and E3 ligase in a productive conformation for ubiquitin transfer.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical makeup.

Flexible Linkers

These are the most common types of linkers, particularly in the early stages of PROTAC development, due to their synthetic accessibility.

  • Alkyl Chains: Simple hydrocarbon chains of varying lengths that offer significant conformational flexibility. They are generally hydrophobic, which can affect the overall solubility of the PROTAC.

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are widely used to improve the hydrophilicity and solubility of PROTACs.

Rigid Linkers

Rigid linkers are employed to constrain the conformation of the PROTAC, which can pre-organize the molecule into a favorable orientation for ternary complex formation and improve selectivity.

  • Cyclic Structures: Saturated rings like piperazine and piperidine introduce rigidity and can also enhance water solubility and metabolic stability.

  • Aromatic Systems: Phenyl rings and other aromatic structures add planarity and conformational restriction.

  • Alkynes and Triazoles: Often incorporated via "click chemistry," these groups provide linear geometry and metabolic stability. The triazole ring is particularly common due to its stability and ease of synthesis.

Impact of Linker Properties on PROTAC Performance

The optimization of a PROTAC linker is often an empirical process, requiring the synthesis and evaluation of a library of compounds with systematic variations in linker design. The following tables summarize quantitative data illustrating the effects of linker modifications on PROTAC performance.

Table 1: Effect of Linker Length on BRD4 Degradation
PROTACLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC AAlkyl/Ether<12No Degradation-
PROTAC BAlkyl/Ether12-29<1000>90
ER-PROTAC 1Alkyl9>1000<20
ER-PROTAC 2Alkyl12~500~60
ER-PROTAC 3Alkyl16<100>80
ER-PROTAC 4Alkyl19~500~50
ER-PROTAC 5Alkyl21>1000<30
Table 2: Effect of Linker Composition on Degradation
PROTAC SystemLinker CompositionObservationReference
CRBN DegraderNine-atom alkyl chainConcentration-dependent degradation
CRBN DegraderThree PEG unitsWeak degradation
ARD-61Flexible-
ARD-266Rigid, polarPotent AR depletion (DC₅₀ < 1 nM)
Table 3: Binary and Ternary Complex Binding Affinities
PROTACBinds toK_d (nM)Cooperativity (α)Reference
Active PROTACTarget Protein (BRD4)25>1
Active PROTACE3 Ligase (VHL)50>1
Inactive ControlTarget Protein (BRD4)28-
Inactive ControlE3 Ligase (VHL)>50,000-
I-BET726 PROTACsVCB and Brd4BD2-Negative

Mandatory Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_formation Ternary Complex Formation cluster_degradation Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow start Start: Target Identification design PROTAC Design (Warhead, Linker, E3 Ligand) start->design synthesis Chemical Synthesis design->synthesis biophysical Biophysical Assays (SPR, ITC, FP) synthesis->biophysical ternary_complex Ternary Complex Formation? biophysical->ternary_complex ternary_complex->design No cellular_assays Cellular Degradation Assays (Western Blot, NanoBRET) ternary_complex->cellular_assays Yes degradation Protein Degradation? cellular_assays->degradation functional_assays Functional Cellular Assays (Viability, Apoptosis) degradation->functional_assays Yes optimization Lead Optimization (Linker Modification) degradation->optimization No functional_assays->optimization end Candidate PROTAC functional_assays->end optimization->synthesis

Caption: A typical experimental workflow for PROTAC development.

Linker_Properties_Relationship Logical Relationship of Linker Properties and PROTAC Performance cluster_properties Linker Properties cluster_impact Impacts cluster_performance PROTAC Performance Length Length Ternary_Complex Ternary Complex (Stability, Geometry) Length->Ternary_Complex Composition Composition (PEG, Alkyl, etc.) Composition->Ternary_Complex PK_Props Physicochemical Properties (Solubility, Permeability) Composition->PK_Props Rigidity Rigidity (Flexible vs. Rigid) Rigidity->Ternary_Complex Rigidity->PK_Props Attachment Attachment Points Attachment->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Selectivity Selectivity Ternary_Complex->Selectivity Pharmacokinetics Pharmacokinetics PK_Props->Pharmacokinetics

Caption: Logical relationship between linker properties and PROTAC performance.

Experimental Protocols for PROTAC Evaluation

A suite of biophysical and cellular assays is essential for characterizing PROTACs and understanding their structure-activity relationships.

Protocol 1: Ternary Complex Formation - Surface Plasmon Resonance (SPR)

This protocol provides a method for assessing the kinetics and affinity of binary and ternary complex formation.

Objective: To measure the binding affinities of the PROTAC to the POI and E3 ligase individually (binary) and the stability of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified E3 ligase and POI

  • PROTAC of interest

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (K_D).

  • Ternary Complex Analysis:

    • Prepare a constant concentration of the POI in the running buffer.

    • Create a dilution series of the PROTAC and pre-incubate each concentration with the constant concentration of the POI.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • Analyze the data to determine the ternary complex binding affinity and kinetics.

  • Data Analysis: Calculate the cooperativity factor (α) using the binary and ternary binding affinities to understand the influence of protein-protein interactions.

Protocol 2: Protein Degradation - Western Blotting

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Objective: To determine the degradation concentration 50 (DC₅₀) and maximum degradation (Dₘₐₓ) of a PROTAC.

Materials:

  • Cell line of interest

  • PROTAC and inactive control

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC and the inactive control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Cellular Activity - Cell Viability Assay

This protocol assesses the functional consequence of POI degradation, such as the inhibition of cancer cell proliferation.

Objective: To measure the effect of PROTAC-induced protein degradation on cell viability.

Materials:

  • Cell line of interest

  • PROTAC

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the PROTAC concentration to generate a dose-response curve and calculate the IC₅₀ value.

Conclusion

The linker is a multifaceted and critical component of a PROTAC molecule, playing a pivotal role in its overall performance. Its length, composition, and rigidity must be carefully optimized to ensure the formation of a stable and productive ternary complex, leading to efficient protein degradation. The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly accelerate the development of the next generation of PROTAC-based therapeutics. Through a systematic approach involving rational design, chemical synthesis, and a cascade of biophysical and cellular assays, researchers can unlock the full potential of targeted protein degradation.

References

The Role of PEG Linkers in Revolutionizing Drug Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The poor aqueous solubility of many promising drug candidates presents a significant hurdle in pharmaceutical development, hindering their clinical translation. Polyethylene glycol (PEG) linkers have emerged as a powerful tool to overcome this challenge. This in-depth technical guide explores the core principles of how PEGylation enhances drug solubility, providing a comprehensive overview of the underlying mechanisms, quantitative data on solubility improvements, detailed experimental protocols, and the consequential impact on cellular pathways. By leveraging PEG linker technology, researchers can significantly improve the pharmacokinetic profiles of hydrophobic drugs, paving the way for more effective and deliverable therapeutics.

Introduction: The Solubility Challenge in Drug Development

A significant portion of new chemical entities (NCEs) exhibit poor water solubility, which can lead to low bioavailability, erratic absorption, and suboptimal therapeutic efficacy. This fundamental challenge often leads to the abandonment of otherwise potent drug candidates. Various formulation strategies have been developed to address this issue, and among them, PEGylation has proven to be a highly effective and versatile approach.[1] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, can dramatically alter its physicochemical properties, most notably its solubility.[2][3]

Mechanism of Solubility Enhancement by PEG Linkers

The remarkable ability of PEG linkers to increase the aqueous solubility of hydrophobic drugs stems from several key physicochemical principles:

  • Increased Hydrophilicity: PEG is a hydrophilic polymer, composed of repeating ethylene oxide units. When conjugated to a hydrophobic drug molecule, the long, flexible PEG chain effectively creates a hydrophilic shell around the drug. This shell interacts favorably with water molecules through hydrogen bonding, rendering the entire conjugate more soluble in aqueous environments.[4]

  • Steric Hindrance: The PEG chain's large hydrodynamic volume creates a steric shield around the drug molecule. This steric hindrance prevents the aggregation of hydrophobic drug molecules, which is a common cause of poor solubility. By keeping the drug molecules separated and solvated, PEG linkers maintain them in a dissolved state.

  • Disruption of Crystalline Lattice: For solid drugs, a significant amount of energy is required to break the crystal lattice structure before dissolution can occur. The covalent attachment of a flexible PEG chain can disrupt the highly ordered crystalline packing of the drug molecules, reducing the energy barrier for dissolution and thereby increasing solubility.

The interplay of these mechanisms results in a significant increase in the aqueous solubility of the PEGylated drug compared to its parent compound.

PEGylation_Solubility_Enhancement Mechanism of Solubility Enhancement via PEGylation cluster_0 Hydrophobic Drug cluster_2 Enhanced Solubility Drug Poorly Soluble Drug Aggregate Drug Aggregates Drug->Aggregate Self-aggregation Crystal Crystalline Lattice Drug->Crystal Crystallization PEG_Drug PEG-Drug Conjugate Drug->PEG_Drug Covalent Attachment PEG_Linker PEG Linker PEG_Linker->PEG_Drug Soluble_Drug Soluble PEG-Drug Conjugate PEG_Drug->Soluble_Drug Hydration Hydrophilic Shell Formation Soluble_Drug->Hydration Steric_Hindrance Steric Hindrance Soluble_Drug->Steric_Hindrance Disruption Crystal Lattice Disruption Soluble_Drug->Disruption

Mechanism of PEGylation for enhanced drug solubility.

Data Presentation: Quantitative Impact of PEGylation on Drug Solubility

The following tables summarize the significant improvements in aqueous solubility observed for several hydrophobic drugs upon conjugation with PEG linkers.

Table 1: Solubility Enhancement of Paclitaxel (PTX) and Docetaxel (DTX)

DrugPEGylation StrategySolubility of Unmodified Drug (µg/mL)Solubility of PEGylated Drug (mg/mL)Fold IncreaseReference(s)
PaclitaxelPEGylated liposomal formulation~0.33.39>10,000[5]
DocetaxelConjugation with low molecular weight PEG~5-6-~7,000

Table 2: Solubility Enhancement of Curcumin

DrugPEGylation StrategySolubility of Unmodified Drug (µg/mL)Solubility of PEGylated Drug (µg/mL)Fold IncreaseReference(s)
CurcuminPEG 6000 complex (1:3 ratio)0.43225.3~58
CurcuminPEGylated nanoliposomes~2020,400~1,000

Table 3: Solubility Enhancement of Camptothecin (CPT)

DrugPEGylation StrategySolubility of Unmodified DrugSolubility of PEGylated DrugFold IncreaseReference(s)
CamptothecinPEG-CPT conjugatePoorly soluble>150 mg/mLSignificant
CamptothecinEncapsulation in PEGylated liposomesPoorly soluble-Enhanced encapsulation and stability

Experimental Protocols

This section provides detailed methodologies for the PEGylation of a model hydrophobic drug and the subsequent determination of its aqueous solubility.

Protocol for Amine-Reactive PEGylation using NHS Ester Chemistry

This protocol describes the conjugation of a PEG-NHS ester to a small molecule containing a primary amine.

Materials:

  • Amine-containing hydrophobic drug

  • mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Dialysis tubing (appropriate molecular weight cut-off) or size-exclusion chromatography (SEC) system

  • Lyophilizer

Methodology:

  • Drug Dissolution: Dissolve the amine-containing hydrophobic drug in a minimal amount of anhydrous DMF or DMSO.

  • Base Addition: Add 1.5 to 2.0 molar equivalents of TEA or DIPEA to the drug solution. This acts as a base to deprotonate the primary amine, making it more nucleophilic.

  • PEG Reagent Dissolution: In a separate container, dissolve 1.0 to 1.2 molar equivalents of mPEG-SCM in anhydrous DMF or DMSO.

  • Reaction Initiation: Slowly add the mPEG-SCM solution to the stirring drug solution at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for 2-24 hours. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification: Upon completion, purify the PEG-drug conjugate to remove unreacted starting materials and byproducts.

    • Dialysis: Dialyze the reaction mixture against deionized water using a dialysis membrane with a suitable molecular weight cut-off to remove small molecule impurities.

    • Size-Exclusion Chromatography (SEC): Alternatively, purify the conjugate using an SEC column, eluting with an appropriate mobile phase.

  • Lyophilization: Freeze-dry the purified PEG-drug conjugate solution to obtain the final product as a solid.

PEGylation_Workflow Experimental Workflow for NHS-Ester PEGylation A 1. Dissolve hydrophobic drug (with primary amine) in DMF/DMSO B 2. Add base (e.g., TEA) A->B D 4. Mix drug and PEG solutions B->D C 3. Dissolve mPEG-NHS ester in DMF/DMSO C->D E 5. Stir at room temperature (2-24 hours) D->E F 6. Monitor reaction by TLC/HPLC E->F G 7. Purify by Dialysis or SEC F->G H 8. Lyophilize to obtain PEG-drug conjugate G->H

Workflow for NHS-Ester PEGylation of a drug.
Protocol for Aqueous Solubility Determination using the Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the equilibrium aqueous solubility of a compound.

Materials:

  • PEG-drug conjugate (or unmodified drug)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

  • Sample Preparation: Add an excess amount of the test compound (PEG-drug conjugate or unmodified drug) to a known volume of PBS (pH 7.4) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15-30 minutes to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • HPLC Analysis: Dilute the filtered solution with an appropriate mobile phase and inject it into an HPLC system. Determine the concentration of the drug by comparing the peak area to a standard curve of the compound.

    • UV-Vis Spectroscopy: Alternatively, if the compound has a distinct UV-Vis absorbance, measure the absorbance of the filtered solution at the wavelength of maximum absorbance (λmax) and calculate the concentration using a pre-established calibration curve.

  • Data Reporting: Express the solubility as mg/mL or µg/mL.

Solubility_Workflow Shake-Flask Method for Solubility Determination A 1. Add excess compound to PBS (pH 7.4) B 2. Equilibrate on orbital shaker (24-48 hours) A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Filter the supernatant (0.22 µm filter) C->D E 5. Quantify concentration by HPLC or UV-Vis D->E F 6. Report solubility (mg/mL or µg/mL) E->F

Workflow for the shake-flask solubility assay.

Impact on Cellular Signaling Pathways

The enhanced solubility of PEGylated drugs has profound implications for their interaction with biological systems, ultimately influencing their therapeutic efficacy. By achieving higher concentrations in aqueous environments, PEGylated drugs can exhibit improved bioavailability and cellular uptake, leading to a more pronounced effect on their respective intracellular targets and signaling pathways.

Paclitaxel and Microtubule Dynamics

Paclitaxel, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects by binding to and stabilizing microtubules, leading to mitotic arrest and apoptosis. The poor water solubility of paclitaxel presents a significant formulation challenge. PEGylation enhances its solubility, allowing for higher effective concentrations to reach the tumor cells. This increased intracellular concentration of paclitaxel leads to a more robust stabilization of the microtubule network, thereby amplifying its anti-cancer activity.

Paclitaxel_Pathway Impact of PEG-Paclitaxel on Microtubule Dynamics PEG_PTX PEG-Paclitaxel (Enhanced Solubility) Cell_Membrane Cell Membrane PEG_PTX->Cell_Membrane Increased Bioavailability Intracellular_PTX Higher Intracellular Paclitaxel Concentration Cell_Membrane->Intracellular_PTX Enhanced Uptake Tubulin Tubulin Dimers Intracellular_PTX->Tubulin Microtubule Microtubule Intracellular_PTX->Microtubule Binds to β-tubulin subunit Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stabilization Microtubule Stabilization Microtubule->Stabilization Inhibits Depolymerization Mitotic_Arrest Mitotic Arrest Stabilization->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

PEG-Paclitaxel's effect on microtubule stability.
Doxorubicin and Topoisomerase II Inhibition

Doxorubicin is a potent anthracycline antibiotic used in cancer chemotherapy. Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, doxorubicin induces DNA double-strand breaks, ultimately leading to cell death. The increased aqueous solubility of PEGylated doxorubicin formulations allows for higher and more sustained drug concentrations at the tumor site. This leads to a greater extent of topoisomerase II inhibition and a more significant induction of DNA damage in cancer cells.

Doxorubicin_Pathway Impact of PEG-Doxorubicin on Topoisomerase II cluster_nucleus PEG_DOX PEG-Doxorubicin (Enhanced Solubility) Cell_Membrane Cell Membrane PEG_DOX->Cell_Membrane Increased Bioavailability Intracellular_DOX Higher Intracellular Doxorubicin Concentration Cell_Membrane->Intracellular_DOX Enhanced Uptake Nucleus Nucleus Intracellular_DOX->Nucleus DNA DNA Intracellular_DOX->DNA Intercalates Topoisomerase_II Topoisomerase II DNA->Topoisomerase_II Complex Topoisomerase II-DNA Covalent Complex Topoisomerase_II->Complex Stabilizes DSB DNA Double-Strand Breaks Complex->DSB Induces Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

PEG-Doxorubicin's effect on Topoisomerase II.

Conclusion

PEG linkers represent a cornerstone technology in modern drug development, offering a robust and effective solution to the pervasive challenge of poor drug solubility. By imparting hydrophilicity, providing steric hindrance, and disrupting crystalline structures, PEGylation can dramatically enhance the aqueous solubility of a wide range of therapeutic agents. The quantitative data and experimental protocols presented in this guide underscore the significant and predictable impact of this technology. Furthermore, the ability to achieve higher effective drug concentrations at the site of action translates to a more potent engagement with cellular signaling pathways, ultimately leading to improved therapeutic outcomes. As the field of drug delivery continues to evolve, the strategic application of PEG linkers will undoubtedly play a pivotal role in bringing new and more effective medicines to patients.

References

Navigating the Safety and Handling of MC-PEG2-Boc Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The term "MC-PEG2-Boc" designates a class of bifunctional molecules crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). These linkers incorporate a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, a Boc-protected amine for controlled, sequential reactions, and a second functional group for conjugation. This guide provides a comprehensive overview of the safety and handling considerations for these reagents, using Boc-NH-PEG2-COOH as a representative example.

Compound Identification and Properties

Due to the varied nature of the "MC" (Maleimide, Carboxylic Acid, etc.) functional group, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact molecule being used. This guide will focus on Boc-NH-PEG2-COOH, a common variant.

Identifier Value Source
Product Name Boc-NH-PEG2-COOHBiopharma PEG[1]
Synonyms t-Boc-NH-amido-PEG2-acid, 8-Boc-amino-3,6-dioxaoctanoic acidAdvanced ChemTech[2]
CAS Number 1365655-91-9 or 108466-89-3 (for related structures)Huateng Pharma[3]
Molecular Formula C12H23NO6Biopharma PEG[1]
Molecular Weight 277.31 g/mol Biopharma PEG[1]

Hazard Identification and Safety Precautions

While a comprehensive, peer-reviewed SDS for Boc-NH-PEG2-COOH is not publicly available, information for similar Boc-protected amino compounds and general laboratory chemicals provides a basis for safe handling. These compounds are intended for laboratory research use only.

Hazard Category Description & Precautionary Statements
Acute Toxicity The toxicological properties have not been thoroughly investigated. Assume the substance is potentially harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation May cause skin irritation. P264: Wash hands thoroughly after handling. P280: Wear protective gloves.
Eye Damage/Irritation May cause serious eye irritation. P280: Wear eye protection.
Respiratory Sensitization Avoid inhalation of dust or aerosols. Use in a well-ventilated area or with local exhaust ventilation.
Personal Protective Equipment (PPE)
Protection Type Recommendation
Eye/Face Protection Use chemical safety goggles.
Skin Protection Wear protective gloves (e.g., nitrile rubber).
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
Body Protection Wear a standard laboratory coat.

Handling, Storage, and Disposal

Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety.

Aspect Recommendation Source
Storage Temperature Store at -20°C or -5°C.Nanocs, Biopharma PEG
Storage Conditions Keep in a dry, well-ventilated place. Protect from light and avoid direct sunlight. Avoid frequent freeze-thaw cycles.Nanocs, Huateng Pharma
Handling Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
Disposal Dispose of in accordance with local, state, and federal regulations. Do not flush to sewer.

Experimental Protocols: Boc Deprotection

A primary use of this compound linkers is the deprotection of the Boc group to reveal a primary amine, which can then be used in subsequent conjugation steps. The following is a general protocol for this procedure.

Methodology: Acid-Mediated Boc Deprotection
  • Dissolution: Dissolve the Boc-protected PEG linker in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: Add an acid, commonly trifluoroacetic acid (TFA), to the solution. The concentration of TFA can range from 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess acid. The resulting deprotected linker, often as a TFA salt, can then be purified.

Visualizing Workflows and Relationships

Experimental Workflow: Boc Deprotection

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Boc-PEG-Linker in DCM start->dissolve add_tfa Add Trifluoroacetic Acid (TFA) dissolve->add_tfa react Stir at Room Temperature add_tfa->react monitor Monitor Reaction (TLC or LC-MS) react->monitor Check Completion monitor->react Incomplete concentrate Concentrate under Reduced Pressure monitor->concentrate Complete purify Purify Deprotected Linker concentrate->purify end_node End purify->end_node

Caption: A typical workflow for the acid-mediated deprotection of a Boc-protected PEG linker.

Logical Relationship: Safe Handling Procedure

Safe_Handling_Procedure cluster_planning Planning & Preparation cluster_execution Execution cluster_cleanup Cleanup & Disposal sds Consult Specific SDS ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation weigh Weigh Compound Carefully (Avoid Dust) ventilation->weigh handle Handle with Care (Avoid Contact) weigh->handle decontaminate Decontaminate Work Area handle->decontaminate dispose Dispose of Waste Properly decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Logical flow for the safe handling of this compound and similar chemical reagents.

Conclusion

This compound and its derivatives are invaluable tools in modern drug discovery and development. While they are not classified as highly hazardous, adherence to standard laboratory safety protocols is essential. This includes consulting the specific Safety Data Sheet, utilizing appropriate personal protective equipment, ensuring proper ventilation, and following established handling and storage procedures. By understanding and implementing these guidelines, researchers can safely and effectively utilize these versatile linkers in their work.

References

Methodological & Application

Application Notes and Protocols for MC-PEG2-Boc Bioconjugation to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and proteomics research.[1] Polyethylene glycol (PEG) linkers are frequently employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[2][3][4] PEGylation can enhance solubility, increase stability, and reduce the immunogenicity of biotherapeutics.[5] This document provides a detailed protocol for the bioconjugation of a maleimido-caproyl-PEG2-Boc (MC-PEG2-Boc) linker to a cysteine-containing peptide.

The this compound linker is a heterobifunctional reagent. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, typically from a cysteine residue within a peptide sequence, to form a stable thioether bond. The other end of the linker possesses a tert-butyloxycarbonyl (Boc) protected amine. This Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation to another molecule of interest.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the successful conjugation of this compound to a peptide, followed by the deprotection of the Boc group.

Materials

  • Peptide: Lyophilized peptide containing a single cysteine residue.

  • This compound linker: Stored at -20°C, protected from moisture.

  • Solvents: Anhydrous Dimethylformamide (DMF), Acetonitrile (ACN), HPLC-grade water.

  • Buffers:

    • Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.

    • Quenching Solution: 1 M β-mercaptoethanol (BME) or L-cysteine in conjugation buffer.

  • Boc Deprotection Reagent: Trifluoroacetic acid (TFA).

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Characterization: Liquid chromatography-mass spectrometry (LC-MS) system.

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol outlines the reaction between the maleimide group of the linker and the thiol group of the peptide.

  • Peptide Preparation:

    • Allow the lyophilized peptide to equilibrate to room temperature.

    • Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • This compound Linker Preparation:

    • Allow the this compound linker to equilibrate to room temperature.

    • Dissolve the linker in anhydrous DMF to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the dissolved this compound linker to the peptide solution.

    • Gently mix the reaction mixture and incubate at room temperature for 1-2 hours.

  • Quenching the Reaction:

    • To cap any unreacted maleimide groups, add a 100-fold molar excess of the quenching solution (e.g., L-cysteine) relative to the starting amount of the this compound linker.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the reaction mixture using RP-HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect the fractions corresponding to the conjugated peptide.

  • Characterization and Storage:

    • Confirm the identity of the product by LC-MS analysis. The expected mass will be the sum of the peptide mass and the mass of the this compound linker minus the mass of the leaving group from the maleimide reaction (which is negligible).

    • Lyophilize the purified fractions and store at -20°C or -80°C.

Protocol 2: Boc Deprotection of the Peptide-PEG2-NH-Boc Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

  • Dissolution:

    • Dissolve the lyophilized Peptide-PEG2-NH-Boc conjugate in a solution of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Use a concentration of approximately 1-2 mg/mL.

  • Deprotection Reaction:

    • Incubate the mixture at room temperature for 1-2 hours.

  • TFA Removal:

    • Remove the TFA by rotary evaporation or by precipitation with cold diethyl ether.

    • Centrifuge to pellet the deprotected peptide and decant the ether.

    • Repeat the ether wash twice.

  • Purification and Characterization:

    • Purify the deprotected peptide using RP-HPLC as described in Protocol 1.

    • Characterize the final product by LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 Da).

    • Lyophilize the purified product for storage.

Data Presentation

Table 1: Reactant and Product Molecular Weights

CompoundMolecular Weight (Da)
Example Peptide (e.g., GGYC)397.4
This compound Linker441.5
Peptide-PEG2-NH-Boc Conjugate838.9
Peptide-PEG2-NH2 Conjugate738.8

Table 2: Typical RP-HPLC Purification Parameters

ParameterValue
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min
Detection Wavelength 220 nm

Table 3: Example LC-MS Characterization Data

SampleExpected Mass (m/z)Observed Mass (m/z)Purity (%)
Peptide397.4397.5>98
Peptide-PEG2-NH-Boc838.9839.1>95
Peptide-PEG2-NH2738.8739.0>95

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Conjugation cluster_step2 Step 2: Deprotection Peptide Cysteine-Peptide Reaction1 Conjugation Reaction (pH 7.2, RT, 1-2h) Peptide->Reaction1 Linker This compound Linker->Reaction1 Quench Quenching (L-cysteine) Reaction1->Quench Purification1 RP-HPLC Purification Quench->Purification1 Product1 Peptide-PEG2-NH-Boc Purification1->Product1 Characterization1 LC-MS Analysis Purification1->Characterization1 Product1_in Peptide-PEG2-NH-Boc Characterization1->Product1_in Proceed to Deprotection Reaction2 Boc Deprotection (RT, 1-2h) Product1_in->Reaction2 TFA TFA/TIS/H2O TFA->Reaction2 Purification2 RP-HPLC Purification Reaction2->Purification2 Product2 Peptide-PEG2-NH2 Purification2->Product2 Characterization2 LC-MS Analysis Purification2->Characterization2

Caption: Workflow for this compound conjugation and subsequent Boc deprotection.

Signaling_Pathway_Analogy cluster_peptide Peptide cluster_linker This compound Linker cluster_conjugate Conjugated Peptide N_Terminus N-Terminus (α-amine) C_Terminus C-Terminus (Carboxyl) Side_Chain Cysteine (Thiol) Thioether Stable Thioether Bond Side_Chain->Thioether Reacts with Maleimide Maleimide Group Maleimide->Thioether PEG2 PEG2 Spacer Boc_Amine Boc-Protected Amine Peptide_Core Peptide PEG2_Link PEG2 Spacer Thioether->PEG2_Link Boc_Amine_Final Boc-Protected Amine PEG2_Link->Boc_Amine_Final

Caption: Logical relationship of the this compound linker and a cysteine-containing peptide.

References

Application Notes and Protocols for MC-PEG2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and provide flexibility for optimal ternary complex formation.

This document provides detailed application notes and protocols for the use of MC-PEG2-Boc , a bifunctional linker containing a methyl-carboxy (MC) group, a two-unit PEG chain, and a Boc-protected amine, in the synthesis of PROTACs. We will detail a representative synthesis of a BRD4-targeting PROTAC, a well-established therapeutic target in oncology.

Core Principles of this compound in PROTAC Synthesis

The this compound linker offers a modular approach to PROTAC synthesis. The carboxylic acid allows for coupling with an amine-functionalized E3 ligase ligand, while the Boc-protected amine, after deprotection, can be coupled to a carboxylic acid-functionalized POI ligand. This sequential approach allows for the controlled and efficient assembly of the final PROTAC molecule. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

Experimental Protocols

This section outlines a representative multi-step synthesis of a BRD4-targeting PROTAC using this compound. The synthesis involves the coupling of a pomalidomide derivative (an E3 ligase ligand) with the this compound linker, followed by deprotection and coupling with a JQ1 derivative (a BRD4 ligand).

Protocol 1: Synthesis of Pomalidomide-Linker Intermediate

This protocol describes the amide coupling of an amine-functionalized pomalidomide derivative with the carboxylic acid of this compound.

Reagents and Materials:

  • Pomalidomide-amine derivative (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the pomalidomide-amine derivative to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pomalidomide-linker intermediate.

Protocol 2: Boc Deprotection of Pomalidomide-Linker Intermediate

This protocol describes the removal of the Boc protecting group to reveal the terminal amine for the subsequent coupling reaction.

Reagents and Materials:

  • Pomalidomide-linker intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the pomalidomide-linker intermediate in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.

  • The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.

Protocol 3: Synthesis of the Final BRD4-Targeting PROTAC

This protocol describes the final amide coupling of the deprotected pomalidomide-linker intermediate with a carboxylic acid-functionalized JQ1 derivative.

Reagents and Materials:

  • Deprotected pomalidomide-linker intermediate (TFA salt, 1.1 eq)

  • (+)-JQ1-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of (+)-JQ1-carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected pomalidomide-linker intermediate (TFA salt) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final BRD4-targeting PROTAC.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a BRD4-targeting PROTAC using this compound. Please note that yields and purity may vary depending on the specific substrates and reaction conditions and require optimization.

StepProductStarting MaterialYield (%)Purity (%) (by HPLC)Analytical Data
1. Amide CouplingPomalidomide-linker intermediatePomalidomide-amine60-70>95LC-MS, ¹H NMR, ¹³C NMR
2. Boc DeprotectionDeprotected pomalidomide-linkerPomalidomide-linker intermediate>95Used without further purificationLC-MS
3. Final PROTAC SynthesisFinal BRD4-targeting PROTAC(+)-JQ1-carboxylic acid40-50>98LC-MS, HRMS, ¹H NMR, ¹³C NMR

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Amide Coupling Pomalidomide-amine Pomalidomide-amine Pomalidomide-Linker_Intermediate Pomalidomide-Linker_Intermediate Pomalidomide-amine->Pomalidomide-Linker_Intermediate HATU, DIPEA, DMF This compound This compound This compound->Pomalidomide-Linker_Intermediate Deprotected_Intermediate Deprotected_Intermediate Pomalidomide-Linker_Intermediate->Deprotected_Intermediate TFA, DCM Final_PROTAC Final_PROTAC Deprotected_Intermediate->Final_PROTAC HATU, DIPEA, DMF JQ1-COOH JQ1-COOH JQ1-COOH->Final_PROTAC

Caption: A representative workflow for the synthesis of a BRD4-targeting PROTAC using this compound.

PROTAC Mechanism of Action: BRD4 Degradation

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex PROTAC->Ternary_Complex Recycled BRD4 BRD4 (POI) BRD4->Ternary_Complex E3_Ligase CRBN (E3 Ligase) E3_Ligase->Ternary_Complex Ubiquitinated_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ubiquitinated_BRD4 Ubiquitination Ubiquitin Ub Ubiquitin->Ubiquitinated_BRD4 Proteasome Proteasome Ubiquitinated_BRD4->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The mechanism of action for a BRD4-targeting PROTAC, leading to proteasomal degradation.

BRD4 Signaling Pathway Inhibition by PROTAC

BRD4_Signaling cluster_0 Normal Cell Function cluster_1 PROTAC Intervention BRD4 BRD4 Transcription_Machinery Transcription_Machinery BRD4->Transcription_Machinery recruits BRD4_Degradation BRD4 Degradation BRD4->BRD4_Degradation Acetylated_Histones Acetylated_Histones Acetylated_Histones->BRD4 binds to Oncogene_Transcription Oncogene Transcription (e.g., c-Myc) Transcription_Machinery->Oncogene_Transcription Cell_Proliferation Cell_Proliferation Oncogene_Transcription->Cell_Proliferation PROTAC PROTAC PROTAC->BRD4_Degradation induces No_Transcription Transcription Blocked BRD4_Degradation->No_Transcription

Caption: Inhibition of the BRD4 signaling pathway through PROTAC-mediated degradation.

Application Notes and Protocols for MC-PEG2-Boc Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the conjugation of a Maleimidocaproyl-PEG2-Boc (MC-PEG2-Boc) linker to antibodies. This process is a critical step in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. The protocol is divided into two main parts: conjugation via primary amines (lysine residues) and an alternative protocol for conjugation via hinge-region thiols (cysteine residues).

The following protocols and data are intended for research use only. Optimization may be required for specific antibodies and applications.

Part 1: Conjugation via Primary Amines (Lysine Residues)

This protocol assumes the this compound linker possesses a terminal carboxylic acid group that can be activated to react with the primary amine groups of lysine residues on the antibody surface. This is a common and robust method for antibody conjugation.

Experimental Protocol

1. Materials and Reagents:

  • Antibody: Purified monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), free of amine-containing substances like Tris.

  • This compound linker: With a terminal carboxylic acid.

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1][2][3]

    • N-hydroxysuccinimide (NHS) or sulfo-NHS[1][2]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Buffers:

    • Activation Buffer: 0.1 M MES, pH 6.0

    • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Purification:

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

    • Dialysis cassette (10 kDa MWCO)

  • Boc-Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Characterization Equipment: UV-Vis Spectrophotometer, SDS-PAGE, Mass Spectrometry.

2. Step-by-Step Procedure:

Step 2.1: Antibody Preparation

  • Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 2-10 mg/mL.

  • Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.

Step 2.2: Activation of this compound Linker

  • Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10-20 mM.

  • In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and NHS (e.g., 50 mM) in cold, dry DMSO or Activation Buffer.

  • Add the EDC and NHS solutions to the linker solution to activate the carboxylic acid group. A typical molar ratio is Linker:EDC:NHS of 1:1.5:1.5.

  • Incubate the mixture for 15-30 minutes at room temperature.

Step 2.3: Conjugation to the Antibody

  • Add the activated linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

  • The recommended molar excess of the linker over the antibody can range from 10 to 50-fold, depending on the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

Step 2.4: Quenching the Reaction

  • Add the quenching solution (e.g., Tris-HCl to a final concentration of 50 mM or hydroxylamine to 10 mM) to stop the reaction by consuming any unreacted NHS-esters.

  • Incubate for 15 minutes at room temperature.

Step 2.5: Purification of the Antibody-Linker Conjugate

  • Remove excess, unreacted linker and byproducts using a desalting column (SEC) or by dialysis against PBS.

Step 2.6: Boc-Deprotection

  • Lyophilize the purified antibody-linker conjugate to remove the aqueous buffer.

  • Dissolve the dried conjugate in a solution of Trifluoroacetic acid (TFA) in an organic solvent such as dichloromethane (DCM). A common concentration is 50-95% TFA in DCM.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress should be monitored.

  • Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

  • Re-dissolve the deprotected conjugate in a suitable buffer (e.g., PBS) and purify again using SEC or dialysis to remove any remaining TFA and byproducts.

3. Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of linkers conjugated per antibody using UV-Vis spectroscopy (if the linker has a chromophore) or mass spectrometry.

  • Purity and Aggregation: Analyze the final conjugate by SDS-PAGE and SEC to assess purity and the presence of aggregates.

  • Confirmation of Conjugation: Use mass spectrometry to confirm the molecular weight of the conjugated antibody.

Data Presentation

Table 1: Recommended Molar Ratios and Reaction Conditions for Lysine Conjugation

ParameterRecommended RangePurpose
Antibody Concentration2-10 mg/mLTo ensure efficient conjugation.
Linker:Antibody Molar Ratio10:1 to 50:1To control the Drug-to-Antibody Ratio (DAR).
EDC:Linker Molar Ratio1.5:1 to 5:1To activate the carboxylic acid of the linker.
NHS:Linker Molar Ratio1.5:1 to 5:1To form a more stable amine-reactive intermediate.
Reaction Time (Conjugation)1-2 hoursTo allow for sufficient conjugation to occur.
Reaction TemperatureRoom TemperatureFor optimal reaction kinetics and antibody stability.
TFA Concentration (Deprotection)50-95% in DCMTo efficiently remove the Boc protecting group.
Deprotection Time30 min - 2 hoursTo ensure complete deprotection without damaging the antibody.

Part 2: Alternative Protocol - Conjugation via Thiol Groups (Cysteine Residues)

If the "MC" in this compound refers to a maleimidocaproyl group, the conjugation strategy shifts to targeting thiol groups. These are typically generated by reducing the interchain disulfide bonds in the antibody's hinge region.

Experimental Protocol

1. Materials and Reagents:

  • In addition to the materials listed in Part 1, you will need:

    • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

    • This compound linker: With a terminal maleimide group.

2. Step-by-Step Procedure:

Step 2.1: Antibody Reduction

  • Prepare the antibody at a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS with 1 mM EDTA).

  • Add a 10-20 fold molar excess of TCEP to the antibody solution.

  • Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

  • Immediately remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer (PBS, pH 7.2).

Step 2.2: Conjugation to Reduced Antibody

  • Dissolve the maleimide-functionalized this compound linker in DMSO.

  • Add a 5-10 fold molar excess of the linker to the reduced antibody solution. Ensure the final DMSO concentration is below 10%.

  • Incubate for 1 hour at room temperature with gentle mixing.

Step 2.3: Quenching the Reaction

  • Add a solution of N-ethylmaleimide or cysteine to a final concentration of 10 mM to cap any unreacted thiol groups on the antibody.

  • Incubate for 15 minutes at room temperature.

Step 2.4: Purification and Boc-Deprotection

  • Purify the antibody-linker conjugate using SEC or dialysis as described in Part 1, Step 2.5.

  • Perform the Boc-deprotection as described in Part 1, Step 2.6.

Data Presentation

Table 2: Recommended Molar Ratios and Reaction Conditions for Cysteine Conjugation

ParameterRecommended RangePurpose
Antibody Concentration2-10 mg/mLTo ensure efficient reduction and conjugation.
TCEP:Antibody Molar Ratio10:1 to 20:1To reduce interchain disulfide bonds, creating free thiols.
Linker:Antibody Molar Ratio5:1 to 10:1To achieve a high degree of conjugation to the available thiols.
Reaction Time (Reduction)1-2 hoursTo ensure complete reduction of disulfide bonds.
Reaction Time (Conjugation)1 hourFor efficient reaction of maleimide with thiols.
Reaction TemperatureRoom Temperature (Conjugation) / 37°C (Reduction)For optimal reaction kinetics and antibody stability.

Visualizations

Workflow for this compound Conjugation to Antibody Lysine Residues

G cluster_prep Preparation cluster_reaction Reaction cluster_purification_deprotection Purification & Deprotection cluster_analysis Analysis mAb Antibody in PBS conjugation Conjugate to Antibody (2 hours, RT) mAb->conjugation linker This compound in DMSO activation Activate Linker (15-30 min, RT) linker->activation reagents EDC/NHS in DMSO reagents->activation activation->conjugation quenching Quench Reaction (15 min, RT) conjugation->quenching purification1 Purification (SEC/Dialysis) quenching->purification1 deprotection Boc-Deprotection (TFA/DCM) purification1->deprotection purification2 Final Purification deprotection->purification2 analysis Characterization (UV-Vis, SDS-PAGE, MS) purification2->analysis

Caption: Experimental workflow for lysine conjugation.

Chemical Pathway for Lysine Conjugation and Deprotection

G cluster_activation Activation cluster_conjugation Conjugation cluster_deprotection Deprotection Linker_COOH Linker-COOH NHS_Ester Linker-NHS Ester Linker_COOH->NHS_Ester + EDC/NHS Conjugate_Boc Antibody-Lys-NH-CO-Linker-Boc NHS_Ester->Conjugate_Boc Antibody_NH2 Antibody-Lys-NH2 Antibody_NH2->Conjugate_Boc Final_Conjugate Antibody-Lys-NH-CO-Linker-NH2 Conjugate_Boc->Final_Conjugate + TFA

Caption: Chemical reaction pathway for conjugation.

References

Application Notes and Protocols for MC-PEG2-Boc in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-PEG2-Boc is a heterobifunctional linker widely utilized in the development of targeted drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features a maleimide group (MC) for covalent attachment to thiol-containing moieties such as cysteine residues on antibodies, a two-unit polyethylene glycol (PEG2) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG spacer enhances the solubility and stability of the resulting conjugate, while the Boc-protected amine provides a reactive handle for further modification after deprotection.[1][2] These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, including detailed experimental protocols and relevant quantitative data.

Key Features and Applications

The strategic design of the this compound linker offers several advantages in drug conjugate development:

  • Hydrophilicity: The PEG2 spacer improves the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic drug payloads. This can help to prevent aggregation and improve the pharmacokinetic properties of the ADC.[1][2]

  • Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugate.[2]

  • Defined Spacer Length: The discrete two-unit length of the PEG chain provides a defined distance between the targeting moiety and the payload, which can be critical for optimal biological activity.

  • Thiol-Reactive Conjugation: The maleimide group allows for specific and stable covalent bond formation with free thiol groups, such as those on reduced cysteine residues of antibodies.

  • Orthogonal Chemistry: The Boc-protected amine allows for a secondary conjugation step after deprotection under acidic conditions, enabling the synthesis of more complex drug delivery constructs.

The primary application of this compound is in the generation of ADCs, where a potent cytotoxic agent is linked to a monoclonal antibody that targets a tumor-specific antigen. This approach allows for the selective delivery of the cytotoxin to cancer cells, minimizing systemic toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of ADCs constructed with PEG linkers. While specific data for an this compound linker is not always available in a consolidated format, the provided data from studies using similar short-chain PEG linkers offers valuable insights into expected performance characteristics.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

Targeting MoietyPayloadLinker TypeKey FindingReference
AffibodyMMAENo PEGHalf-life of 19.6 minutes
AffibodyMMAE4 kDa PEG2.5-fold increase in half-life compared to no PEG
AffibodyMMAE10 kDa PEG11.2-fold increase in half-life compared to no PEG
AffibodyMMAE4 kDa PEG4.5-fold reduction in in vitro cytotoxicity compared to no PEG
AffibodyMMAE10 kDa PEG22-fold reduction in in vitro cytotoxicity compared to no PEG

Table 2: Representative In Vitro Cytotoxicity of an MMAE-Containing ADC

Cell LineTarget AntigenADC IC50 (nM)Free MMAE IC50 (nM)
BT-474HER2-positive0.80.35
MCF-7HER2-negative>10000.35

Note: Data is representative and compiled from various sources to illustrate the target-dependent cytotoxicity of ADCs.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation using a Maleimide-PEG Linker

This protocol describes the steps for conjugating a maleimide-activated drug linker, such as MC-PEG2-Drug, to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated drug linker (e.g., MC-PEG2-MMAE) dissolved in an organic solvent like DMSO

  • Quenching reagent: N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Reaction buffers and solvents (e.g., PBS, DMSO, acetonitrile)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent by buffer exchange using an appropriate method like a desalting column or TFF, equilibrating with PBS containing 1 mM EDTA.

  • Conjugation Reaction:

    • Cool the reduced antibody solution to 4°C.

    • Prepare the maleimide-activated drug-linker solution in a mixture of an organic solvent (e.g., DMSO or acetonitrile) and the reaction buffer to achieve a final organic solvent concentration of 10-20% in the reaction mixture. The amount of organic solvent should be minimized to prevent antibody denaturation.

    • Add the drug-linker solution to the reduced antibody solution with gentle mixing. A typical molar ratio of drug-linker to antibody is between 5:1 and 10:1 to achieve a drug-to-antibody ratio (DAR) of approximately 4.

    • Incubate the reaction mixture at 4°C for 1-2 hours.

  • Quenching the Reaction:

    • Add a 20-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to the reaction mixture to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes at 4°C.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other small molecules using SEC or TFF.

    • The final ADC should be buffer exchanged into a formulation buffer suitable for storage (e.g., PBS or a histidine-based buffer).

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using methods like Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry (MS).

    • Purity and Aggregation: Assess the purity and the presence of aggregates using Size-Exclusion Chromatography (SEC).

    • In Vitro Cytotoxicity: Evaluate the potency and specificity of the ADC using cell viability assays (e.g., MTT or CellTiter-Glo) on target-positive and target-negative cell lines.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • Antibody-Drug Conjugate (ADC)

  • Free cytotoxic drug (as a positive control)

  • Untargeted antibody (as a negative control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC, free drug, and control antibody in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.

Visualizations

Signaling Pathway of MMAE-Induced Apoptosis

Monomethyl auristatin E (MMAE), a potent anti-mitotic agent, is a common payload delivered by ADCs. Upon internalization and release within the cancer cell, MMAE disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

MMAE_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell ADC ADC (Antibody-MMAE) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Cleavage & Release Tubulin Tubulin Dimers MMAE->Tubulin Inhibition of Polymerization G2M_Arrest G2/M Phase Arrest MMAE->G2M_Arrest Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of an MMAE-based ADC.

Experimental Workflow for ADC Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an antibody-drug conjugate using a maleimide-based linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced Antibody Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Drug_Linker Maleimide-PEG2-Drug Drug_Linker->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Crude_ADC Crude ADC Quenching->Crude_ADC Purification Purification (SEC or TFF) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC DAR_Analysis DAR Analysis (HIC, RP-HPLC, MS) Pure_ADC->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Pure_ADC->Purity_Analysis InVitro_Assay In Vitro Cytotoxicity (MTT Assay) Pure_ADC->InVitro_Assay InVivo_Study In Vivo Efficacy Study InVitro_Assay->InVivo_Study

Caption: Workflow for ADC synthesis and characterization.

References

Application Notes and Protocols for Boc Deprotection of MC-PEG2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is a prevalent protecting group for amines in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and bioconjugation.[1][2] Its widespread use is attributed to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] This document provides a detailed protocol for the deprotection of the Boc group from MC-PEG2-Boc (tert-butyl (2-(2-(maleimidoacetamido)ethoxy)ethyl)carbamate), a heterobifunctional linker often employed in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies. The protocol will focus on two common and effective acidic deprotection methods: using Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in 1,4-dioxane.

Chemical Reaction

The deprotection of this compound proceeds via an acid-catalyzed cleavage of the tert-butyl carbamate, yielding the primary amine as a salt (either trifluoroacetate or hydrochloride). This amine is then available for subsequent conjugation reactions.

Data Presentation

The following tables summarize the typical reaction conditions for the two primary methods of Boc deprotection.

Table 1: Reaction Conditions for TFA-Mediated Boc Deprotection

ParameterValueReference
Reagent Trifluoroacetic Acid (TFA)[1]
Solvent Dichloromethane (DCM), anhydrous
TFA Concentration 20-50% (v/v) in DCM
Temperature 0 °C to Room Temperature (20-25 °C)
Reaction Time 30 minutes - 3 hours

Table 2: Reaction Conditions for HCl-Mediated Boc Deprotection

ParameterValueReference
Reagent Hydrogen Chloride (HCl) in 1,4-dioxane
Solvent 1,4-dioxane or Methanol
HCl Concentration 4M in 1,4-dioxane
Temperature Room Temperature (20-25 °C)
Reaction Time 30 minutes - 18 hours

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a widely used method for efficient Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (for co-evaporation)

  • Diethyl ether, cold

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional neutralization)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The deprotected product, being more polar, will have a lower Rf value on TLC.

  • Work-up (TFA Salt Isolation):

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.

    • For precipitation of the TFA salt, triturate the resulting oil or solid with cold diethyl ether.

    • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting MC-PEG2-NH3⁺TFA⁻ salt can often be used directly in subsequent steps.

  • Work-up (Free Amine Isolation - Optional):

    • Dissolve the crude residue in DCM.

    • Transfer the solution to a separatory funnel and carefully wash with a saturated NaHCO₃ solution to neutralize the excess acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine (MC-PEG2-NH2).

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This method is an effective alternative to TFA, particularly when TFA-lability of other functional groups is a concern.

Materials:

  • This compound

  • 1,4-dioxane, anhydrous

  • 4M HCl in 1,4-dioxane

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous 1,4-dioxane in a round-bottom flask.

  • Acid Addition: Add 4M HCl in 1,4-dioxane to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 16 hours. A precipitate may form during the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion.

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting solid is the hydrochloride salt of the deprotected amine (MC-PEG2-NH3⁺Cl⁻).

    • The crude product can be purified by precipitation from a suitable solvent system (e.g., dissolution in a minimal amount of methanol followed by precipitation with diethyl ether).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Protonated_Boc_2 R-NH-Boc(H+) H_plus H+ Carbamic_Acid R-NH-COOH Carbamic_Acid_2 R-NH-COOH Tert_Butyl C(CH3)3+ Protonated_Boc_2->Carbamic_Acid Protonated_Boc_2->Tert_Butyl Formation of stable tert-butyl cation Free_Amine R-NH2 Carbamic_Acid_2->Free_Amine CO2 CO2 Carbamic_Acid_2->CO2 Decarboxylation Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection start Start: Dissolve this compound in anhydrous DCM cool Cool solution to 0°C in an ice bath start->cool add_acid Slowly add TFA (20-50% v/v) or 4M HCl in Dioxane cool->add_acid react Stir at 0°C to RT (30 min - 3 hrs for TFA) (2 - 16 hrs for HCl) add_acid->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Work-up monitor->workup Reaction Complete evaporate Concentrate under reduced pressure workup->evaporate precipitate Precipitate/Triturate with cold diethyl ether evaporate->precipitate Isolate Salt neutralize Optional Neutralization: Aqueous wash with NaHCO3 evaporate->neutralize Isolate Free Amine product Final Product: MC-PEG2-NH2 Salt or Free Amine precipitate->product dry Dry organic layer and concentrate neutralize->dry dry->product

References

Application Notes and Protocols for Surface Modification of Nanoparticles using MC-PEG2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG) is a critical strategy in nanomedicine to enhance their therapeutic efficacy. PEGylation improves nanoparticle stability in biological fluids, reduces non-specific protein adsorption, and prolongs systemic circulation time by evading the mononuclear phagocyte system. This document provides detailed application notes and protocols for the surface modification of nanoparticles using Maleimido-caproyl-PEG2-tert-butyl-carbamate (MC-PEG2-Boc).

This heterobifunctional linker features a maleimide group for covalent attachment to thiol-functionalized nanoparticles via a stable thioether bond. The short PEG2 linker provides a hydrophilic spacer, while the tert-butyloxycarbonyl (Boc)-protected amine allows for a two-step functionalization strategy. Subsequent deprotection of the Boc group reveals a primary amine, which can be used for the conjugation of targeting ligands, therapeutic payloads, or imaging agents. These protocols are designed to be adaptable for various nanoparticle platforms, including gold, polymeric, and liposomal nanoparticles.

Data Presentation

Successful surface modification can be tracked by monitoring the physicochemical properties of the nanoparticles at each stage of the process. The following table summarizes expected quantitative data for a model 100 nm thiol-functionalized nanoparticle undergoing PEGylation and subsequent deprotection.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Thiol-Functionalized Nanoparticles100 ± 5< 0.2-25 ± 5
This compound Modified Nanoparticles110 ± 7< 0.2-20 ± 5
Amine-Deprotected Nanoparticles112 ± 7< 0.2+15 ± 5

Note: The data in this table is illustrative and will vary based on the specific nanoparticle core material, size, and the density of surface functionalization.

Experimental Protocols

Protocol 1: Surface Modification of Thiol-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles possessing surface thiol groups through a maleimide-thiol click reaction.

Materials:

  • Thiol-functionalized nanoparticles (e.g., gold nanoparticles, thiolated polymeric nanoparticles, or liposomes)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed

  • Reaction buffer: 10 mM HEPES, pH 7.0[1]

  • Quenching solution: L-cysteine or 2-mercaptoethanol

  • Centrifugal filter units (with appropriate molecular weight cut-off) or dialysis membrane

  • Orbital shaker or vortex mixer

Procedure:

  • Nanoparticle Preparation:

    • Disperse the thiol-functionalized nanoparticles in the reaction buffer at a known concentration (e.g., 1 mg/mL).

    • Ensure the buffer is degassed to minimize oxidation of thiol groups.

  • This compound Solution Preparation:

    • Dissolve this compound in the reaction buffer to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle dispersion. The optimal molar ratio of maleimide to surface thiol groups should be determined empirically, but a starting point of a 2:1 to 5:1 molar excess of maleimide is recommended.[1]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing on an orbital shaker.[2]

  • Quenching of Unreacted Maleimide Groups:

    • Add a quenching solution (e.g., L-cysteine) in a 2-fold molar excess relative to the initial amount of this compound to quench any unreacted maleimide groups.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of PEGylated Nanoparticles:

    • Purify the this compound modified nanoparticles from excess reagents using centrifugal filter units or dialysis.

    • If using centrifugal filters, wash the nanoparticles three times with PBS (pH 7.4).

    • If using dialysis, dialyze against PBS (pH 7.4) for 24-48 hours with several buffer changes.

  • Storage:

    • Resuspend the purified nanoparticles in an appropriate buffer (e.g., PBS) and store at 4°C.

Protocol 2: Deprotection of the Boc Group to Expose Primary Amines

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group from the surface of the modified nanoparticles to expose the terminal primary amine.

Materials:

  • This compound modified nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units or lyophilizer

Procedure:

  • Nanoparticle Preparation:

    • Lyophilize the purified this compound modified nanoparticles to obtain a dry powder.

    • Alternatively, for nanoparticles sensitive to lyophilization, exchange the buffer to DCM using centrifugation and resuspension.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20-50% (v/v) TFA in DCM.[3] Caution: TFA and DCM are corrosive and volatile; handle them in a fume hood with appropriate personal protective equipment.

    • Resuspend the dried nanoparticles in the deprotection solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[3]

  • Removal of Deprotection Reagents:

    • Remove the TFA and DCM by rotary evaporation or by pelleting the nanoparticles via centrifugation and decanting the supernatant.

    • Wash the nanoparticles three times with DCM to remove residual TFA.

  • Neutralization and Final Purification:

    • Resuspend the nanoparticles in PBS (pH 7.4) to neutralize any remaining acid and form the primary amine.

    • Wash the deprotected nanoparticles three times with PBS using centrifugal filter units to ensure complete removal of residual salts.

  • Storage:

    • Resuspend the final amine-functionalized nanoparticles in the desired buffer for subsequent conjugation or storage at 4°C.

Characterization Methods

A suite of characterization techniques should be employed to verify the successful surface modification at each step.

Characterization TechniquePurposeExpected Outcome
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution.An increase in hydrodynamic diameter after each modification step. A low Polydispersity Index (PDI) indicates a monodisperse sample.
Zeta Potential Analysis To determine the surface charge of the nanoparticles.A change in zeta potential after each modification step, with a significant shift to a positive value after Boc deprotection.
Transmission Electron Microscopy (TEM) To visualize the morphology and core size of the nanoparticles.No significant change in the core nanoparticle morphology or evidence of aggregation.
Ellman's Test To quantify the number of unreacted thiol groups on the nanoparticle surface.A decrease in the number of free thiols after conjugation with this compound, allowing for the calculation of conjugation efficiency.
Ninhydrin Assay or other amine quantification assays To quantify the number of primary amine groups on the nanoparticle surface after Boc deprotection.An increase in the number of primary amines after the deprotection step.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present on the nanoparticle surface.Appearance of characteristic peaks for the PEG linker and the Boc group after the first modification, and disappearance of the Boc-related peaks after deprotection.

Visualizations

experimental_workflow cluster_0 Step 1: PEGylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Further Conjugation (Optional) Thiol_NP Thiol-Functionalized Nanoparticle Reaction1 Maleimide-Thiol Conjugation Thiol_NP->Reaction1 PEG_Boc This compound PEG_Boc->Reaction1 Purification1 Purification (Centrifugation/Dialysis) Reaction1->Purification1 PEGylated_NP This compound Modified Nanoparticle Purification1->PEGylated_NP Reaction2 Acidic Deprotection PEGylated_NP->Reaction2 TFA_DCM TFA/DCM TFA_DCM->Reaction2 Purification2 Purification & Neutralization Reaction2->Purification2 Amine_NP Amine-Functionalized Nanoparticle Purification2->Amine_NP Reaction3 Amine-Reactive Coupling Amine_NP->Reaction3 Ligand Targeting Ligand/ Drug/Dye Ligand->Reaction3 Final_NP Functionalized Nanoparticle Reaction3->Final_NP logical_relationship cluster_nanoparticle Nanoparticle Core cluster_linker This compound Linker cluster_conjugation Surface Chemistry cluster_deprotection Deprotection & Further Functionalization NP_Core Nanoparticle (e.g., Au, Polymer) Thiol_Group Surface Thiol Group (-SH) NP_Core->Thiol_Group Thiol Functionalization Maleimide Maleimide Group (Reacts with -SH) PEG PEG2 Spacer (Hydrophilicity) Maleimide->PEG Thioether_Bond Stable Thioether Bond (-S-) Maleimide->Thioether_Bond Boc_Amine Boc-Protected Amine (Latent functionality) PEG->Boc_Amine Primary_Amine Primary Amine (-NH2) Boc_Amine->Primary_Amine Deprotection (TFA) Thiol_Group->Thioether_Bond + Maleimide Targeting_Molecule Targeting Molecule (e.g., Antibody, Peptide) Primary_Amine->Targeting_Molecule Conjugation

References

Application Notes: MC-PEG2-Boc in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Maleimido-C3-PEG2-Boc (MC-PEG2-Boc), a heterobifunctional linker, in the design and synthesis of advanced fluorescent probes. The incorporation of this linker can enhance the aqueous solubility, bioavailability, and pharmacokinetic properties of the probes, making them valuable tools for bioimaging, diagnostics, and drug discovery.

Introduction to this compound in Fluorescent Probe Design

This compound is a versatile linker that features a maleimide group at one end, a Boc-protected amine at the other, and a hydrophilic polyethylene glycol (PEG) spacer in between. This architecture allows for a two-step conjugation strategy, making it a valuable component in the construction of complex biomolecules, including fluorescent probes. The maleimide group readily reacts with thiol groups (e.g., from cysteine residues in peptides or proteins), while the Boc-protected amine can be deprotected to reveal a primary amine for conjugation to a fluorophore or another molecule of interest. The PEG spacer enhances water solubility and can reduce non-specific binding of the probe.

Activatable fluorescent probes are particularly useful for detecting specific enzymes or other analytes.[1] These probes are designed to be "off" (non-fluorescent) until they interact with their target, at which point a chemical reaction, often enzymatic cleavage, leads to a significant increase in fluorescence ("turn-on").[1] This design minimizes background signal and improves detection sensitivity.

Applications in Enzyme-Activatable Fluorescent Probes

A primary application of this compound is in the generation of fluorescent probes for detecting enzyme activity, which is often altered in disease states. The linker can be used to connect a recognition motif (e.g., a peptide substrate for a specific enzyme) to a fluorophore-quencher pair. In the intact probe, the fluorophore and quencher are in close proximity, leading to fluorescence resonance energy transfer (FRET) and a quenched signal. Upon enzymatic cleavage of the recognition motif, the fluorophore and quencher are separated, restoring fluorescence.

Quantitative Data Summary

Due to the proprietary nature of specific probe development, publicly available quantitative data for probes explicitly containing an "this compound" linker is limited. However, the following table presents representative data for similar enzyme-activatable fluorescent probes to illustrate the expected performance characteristics.

ParameterRepresentative ValueDescription
Excitation Wavelength (λex) 488 nm - 750 nmThe wavelength of light used to excite the fluorophore. Near-infrared (NIR) wavelengths offer deeper tissue penetration and lower autofluorescence.
Emission Wavelength (λem) 510 nm - 800 nmThe wavelength of light emitted by the fluorophore upon excitation.
Quantum Yield (Φ) 0.1 - 0.6A measure of the efficiency of fluorescence emission.
Extinction Coefficient (ε) 30,000 - 250,000 M⁻¹cm⁻¹A measure of how strongly the fluorophore absorbs light at a given wavelength.
Limit of Detection (LOD) 10 nM - 500 nMThe lowest concentration of the target analyte that can be reliably detected.
Enzyme Kinetics (Km) 1 µM - 50 µMThe substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax), indicating the affinity of the enzyme for the probe.
Signal-to-Background Ratio > 10-foldThe ratio of the fluorescence intensity in the presence of the target enzyme to the intensity in its absence.

Experimental Protocols

The following are generalized protocols for the synthesis and application of an enzyme-activatable fluorescent probe using an this compound linker.

Protocol 1: Synthesis of a Peptide-Linker Conjugate

This protocol describes the conjugation of a cysteine-containing peptide (enzyme substrate) to the this compound linker.

  • Materials:

    • Cysteine-containing peptide (e.g., Ac-Cys-Pro-Ala-Gly-NH2)

    • This compound linker

    • N,N-Dimethylformamide (DMF)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the cysteine-containing peptide in degassed PBS (pH 7.4).

    • Dissolve the this compound linker in DMF.

    • Add the linker solution to the peptide solution in a 1.2:1 molar ratio (linker:peptide).

    • React for 2 hours at room temperature with gentle stirring.

    • Monitor the reaction by HPLC-MS.

    • Purify the peptide-linker conjugate by reverse-phase HPLC.

    • Lyophilize the purified product.

    • To deprotect the Boc group, dissolve the conjugate in a solution of 20% TFA in DCM.

    • Stir for 30 minutes at room temperature.

    • Remove the solvent under reduced pressure to yield the peptide-linker-amine conjugate.

Protocol 2: Conjugation of Fluorophore to Peptide-Linker

This protocol describes the attachment of a carboxylated fluorophore to the deprotected amine of the peptide-linker conjugate.

  • Materials:

    • Peptide-linker-amine conjugate (from Protocol 1)

    • Carboxylated fluorophore (e.g., Cy5-COOH)

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

    • N,N-Diisopropylethylamine (DIPEA)

    • DMF

  • Procedure:

    • Dissolve the peptide-linker-amine conjugate and the carboxylated fluorophore in DMF.

    • Add PyBOP (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Stir the reaction mixture for 4 hours at room temperature.

    • Monitor the reaction by HPLC-MS.

    • Purify the final fluorescent probe by reverse-phase HPLC.

    • Characterize the probe by mass spectrometry and UV-Vis spectroscopy.

Protocol 3: In Vitro Enzyme Activity Assay

This protocol outlines the use of the synthesized probe to measure enzyme activity in a microplate format.

  • Materials:

    • Synthesized fluorescent probe

    • Target enzyme (e.g., a specific protease)

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the probe to the desired final concentration (e.g., 1-10 µM) in assay buffer.

    • Prepare serial dilutions of the target enzyme in assay buffer.

    • Add 50 µL of the probe solution to each well of the microplate.

    • Add 50 µL of the enzyme dilutions to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

    • Plot the fluorescence intensity against the enzyme concentration to determine the activity.

Protocol 4: Cellular Imaging of Enzyme Activity

This protocol describes the application of the fluorescent probe for imaging enzyme activity in live cells.

  • Materials:

    • Synthesized fluorescent probe

    • Cell line of interest

    • Cell culture medium

    • Confocal microscope

  • Procedure:

    • Plate cells in a glass-bottom dish suitable for microscopy and culture overnight.

    • Treat cells with an appropriate stimulus if required to induce enzyme activity.

    • Prepare a working solution of the fluorescent probe in serum-free cell culture medium (e.g., 1-5 µM).

    • Remove the culture medium from the cells and wash with PBS.

    • Add the probe solution to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Add fresh culture medium or imaging buffer to the cells.

    • Image the cells using a confocal microscope with the appropriate laser line for excitation and a detector set to the emission wavelength of the fluorophore.

Visualizations

G cluster_synthesis Probe Synthesis Workflow Peptide Cysteine-Peptide (Enzyme Substrate) Conjugate1 Peptide-Linker-Boc Peptide->Conjugate1 Thiol-Maleimide Coupling Linker This compound Linker Linker->Conjugate1 Fluorophore Carboxylated Fluorophore FinalProbe Activatable Fluorescent Probe Fluorophore->FinalProbe Quencher Quencher Quencher->FinalProbe Deprotection Peptide-Linker-NH2 Conjugate1->Deprotection TFA Deprotection->FinalProbe Amide Coupling (PyBOP, DIPEA)

Caption: Synthesis workflow for an enzyme-activatable fluorescent probe.

G cluster_activation Mechanism of Probe Activation Probe_Inactive Intact Probe (Fluorescence Quenched) Enzyme Target Enzyme Probe_Inactive->Enzyme Binding & Cleavage Probe_Active Cleaved Probe (Fluorescence Restored) Enzyme->Probe_Active Signal Fluorescent Signal Probe_Active->Signal

Caption: Signaling pathway for an enzyme-activatable fluorescent probe.

G cluster_workflow Cellular Imaging Experimental Workflow Start Seed Cells Stimulate Stimulate Cells (Optional) Start->Stimulate IncubateProbe Incubate with Fluorescent Probe Stimulate->IncubateProbe Wash Wash Excess Probe IncubateProbe->Wash Image Confocal Microscopy Wash->Image Analyze Image Analysis Image->Analyze

Caption: Experimental workflow for cellular imaging with a fluorescent probe.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using MC-PEG2-Boc Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the synthesis of ADCs using the heterobifunctional MC-PEG2-Boc linker.

The this compound linker incorporates three key elements:

  • Maleimidocaproyl (MC): A maleimide group for stable, covalent conjugation to thiol groups, typically generated by the reduction of interchain disulfide bonds on the antibody.

  • Polyethylene Glycol (PEG2): A two-unit polyethylene glycol spacer that enhances the hydrophilicity of the linker-payload, which can improve solubility, reduce aggregation, and positively influence the pharmacokinetic properties of the ADC.[1]

  • Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected amine that allows for the sequential conjugation of a cytotoxic payload after deprotection.

This linker system is designed for cysteine-based conjugation, which generally results in ADCs with a drug-to-antibody ratio (DAR) of up to 8, although a DAR of around 4 is often targeted to balance efficacy and safety.[2]

Mechanism of Action

The resulting ADC targets a specific antigen on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the cytotoxic payload is released, leading to cell death. The non-cleavable nature of the MC linker means that payload release relies on the complete degradation of the antibody within the lysosome.[1]

Data Presentation

The following table summarizes representative quantitative data for an ADC synthesized via cysteine conjugation using a maleimide-PEG linker. The data is compiled from typical results observed in the literature for similar ADC constructs.

ParameterValueMethod of DeterminationReference
Average Drug-to-Antibody Ratio (DAR) 3.9Hydrophobic Interaction Chromatography (HIC) & Native Mass Spectrometry[3]
Conjugation Efficiency >95%SDS-PAGE & SEC-HPLC[4]
Monomeric ADC Purity >98%Size Exclusion Chromatography (SEC)
Residual Free Payload-Linker <1%Reversed-Phase HPLC (RP-HPLC)
In Vitro Cytotoxicity (IC50) 10-100 ng/mLCell-based viability assays (e.g., MTT, CellTiter-Glo)

Experimental Protocols

The synthesis of an ADC using the this compound linker is a multi-step process. The overall workflow is depicted below, followed by detailed protocols for each key stage.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Antibody Preparation cluster_2 Step 3: ADC Conjugation & Purification Boc_Deprotection Boc Deprotection of This compound Linker Payload_Activation Payload Activation (e.g., EDC/NHS) Boc_Deprotection->Payload_Activation Amine Linker Payload_Conjugation Conjugation to Payload Payload_Activation->Payload_Conjugation Activated Payload Linker_Payload_Purification Purification of Linker-Payload Payload_Conjugation->Linker_Payload_Purification ADC_Conjugation Conjugation of Linker-Payload to Reduced Antibody Linker_Payload_Purification->ADC_Conjugation Maleimide-activated Linker-Payload Antibody_Reduction Antibody Reduction (e.g., TCEP) Reduction_Quench Removal of Reducing Agent Antibody_Reduction->Reduction_Quench Reduction_Quench->ADC_Conjugation Reduced Antibody ADC_Purification ADC Purification (e.g., SEC/HIC) ADC_Conjugation->ADC_Purification ADC_Characterization ADC Characterization (DAR, Purity) ADC_Purification->ADC_Characterization

Caption: Overall workflow for the synthesis of an ADC using the this compound linker.

Protocol 1: Synthesis of the Maleimide-Activated Linker-Payload

This protocol is divided into three sub-protocols: Boc deprotection of the this compound linker, activation of the cytotoxic payload's carboxylic acid, and conjugation of the activated payload to the deprotected linker.

1A: Boc Deprotection of this compound Linker

Materials:

  • This compound Linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates or LC-MS for reaction monitoring

Procedure:

  • Dissolve the this compound linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine (MC-PEG2-NH2) can be used directly in the next step or neutralized.

  • Optional Neutralization: Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

1B: Activation of Cytotoxic Payload with EDC/NHS

This protocol is for payloads containing a carboxylic acid group (e.g., some auristatins, PBDs).

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • LC-MS for monitoring

Procedure:

  • Equilibrate EDC and NHS to room temperature before use.

  • Dissolve the cytotoxic payload in anhydrous DMF or DMSO to prepare a stock solution.

  • In a separate vial, dissolve EDC (1.5 equivalents relative to the payload) and NHS (1.2 equivalents relative to the payload) in the Activation Buffer.

  • Add the EDC/NHS solution to the payload solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the NHS-ester activated payload by LC-MS.

  • The activated payload solution should be used immediately in the next conjugation step.

1C: Conjugation of Activated Payload to MC-PEG2-NH2

Materials:

  • Activated payload solution from Protocol 1B

  • Deprotected linker (MC-PEG2-NH2) from Protocol 1A

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting from the TFA salt of the linker)

  • Reversed-phase HPLC for purification

Procedure:

  • Dissolve the deprotected linker (MC-PEG2-NH2) in anhydrous DMF or DMSO. If using the TFA salt, add 2-3 equivalents of TEA or DIPEA to neutralize the salt.

  • Slowly add the activated payload solution to the linker solution (a slight molar excess of the activated payload, e.g., 1.1 equivalents, is recommended).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the maleimide-activated linker-payload conjugate by reversed-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds of an IgG1 antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (e.g., IgG1) at 5-10 mg/mL

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • EDTA solution (0.5 M)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution in degassed PBS containing 2 mM EDTA.

  • Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

  • Add TCEP to the antibody solution to a final concentration that provides a 2-5 molar excess over the antibody. The exact ratio should be optimized to achieve the desired average DAR (a higher ratio generally leads to a higher DAR).

  • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

  • Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column with degassed PBS, pH 7.2, containing 1 mM EDTA. This step is crucial to prevent re-oxidation of the thiol groups.

  • The concentration of the reduced antibody should be determined by UV-Vis spectroscopy at 280 nm. The number of free thiols can be quantified using Ellman's reagent.

Protocol 3: ADC Conjugation and Purification

3A: Conjugation of Maleimide-Activated Linker-Payload to Reduced Antibody

Materials:

  • Reduced antibody solution from Protocol 2

  • Maleimide-activated linker-payload from Protocol 1C, dissolved in a water-miscible organic solvent (e.g., DMSO or DMA)

  • Conjugation buffer: PBS with 1 mM EDTA, pH 7.4

Procedure:

  • Cool the reduced antibody solution on ice.

  • Slowly add the maleimide-activated linker-payload solution to the antibody solution with gentle stirring. A 5-10 fold molar excess of the linker-payload over the generated thiol groups is recommended as a starting point.

  • Ensure the final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture is below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight, protected from light.

  • Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the linker-payload and incubate for 30 minutes.

3B: ADC Purification

Materials:

  • Crude ADC solution from Protocol 3A

  • Size Exclusion Chromatography (SEC) system and column

  • Hydrophobic Interaction Chromatography (HIC) system and column (optional, for DAR species separation)

  • Purification buffers (e.g., PBS for SEC; high and low salt buffers for HIC)

Procedure:

  • Size Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with PBS, pH 7.4.

    • Load the crude ADC solution onto the column.

    • Elute with PBS and collect the fractions corresponding to the monomeric ADC peak. This step removes unconjugated linker-payload, quenching agent, and high molecular weight aggregates.

  • Hydrophobic Interaction Chromatography (HIC) (Optional):

    • HIC can be used to separate ADC species with different DARs.

    • The purified ADC from SEC is loaded onto the HIC column in a high salt buffer.

    • A decreasing salt gradient is used to elute the different DAR species, with higher DAR species being more hydrophobic and eluting later.

    • Fractions containing the desired DAR species can be pooled.

  • Buffer Exchange and Formulation:

    • The purified ADC is typically buffer-exchanged into a suitable formulation buffer and concentrated using tangential flow filtration (TFF) or centrifugal concentrators.

Protocol 4: ADC Characterization

4A: Determination of Drug-to-Antibody Ratio (DAR)

UV-Vis Spectrophotometry:

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The average DAR is the molar ratio of the payload to the antibody.

Hydrophobic Interaction Chromatography (HIC):

  • Inject the purified ADC onto an HIC column.

  • Elute with a decreasing salt gradient.

  • The chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and ADCs with different numbers of conjugated payloads (DAR=2, 4, 6, 8).

  • The average DAR is calculated by the weighted average of the peak areas.

Mass Spectrometry (MS):

  • Native MS or LC-MS after deglycosylation can be used to determine the mass of the intact ADC species.

  • The mass difference between the peaks corresponds to the mass of the conjugated linker-payload, allowing for the determination of the DAR distribution and the calculation of the average DAR.

4B: Purity and Aggregation Analysis

Size Exclusion Chromatography (SEC):

  • Inject the final ADC product onto an analytical SEC column.

  • The percentage of the monomeric ADC peak relative to the total peak area indicates the purity and the level of aggregation.

Signaling Pathways and Experimental Workflows

The mechanism of action of the resulting ADC and the workflow for evaluating its in vitro efficacy are illustrated below.

ADC_MOA cluster_cell Target Cancer Cell Internalization Internalization (Endocytosis) Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Target_Interaction Interaction with Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Antigen->Internalization

Caption: Mechanism of action of a non-cleavable ADC.

In_Vitro_Workflow Cell_Seeding Seed Target Cancer Cells ADC_Treatment Treat with Serial Dilutions of ADC Cell_Seeding->ADC_Treatment Incubation Incubate for 72-96 hours ADC_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Analyze Data and Calculate IC50 Viability_Assay->Data_Analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment.

References

Application Notes and Protocols for the Incorporation of MC-PEG2-Boc in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of polyethylene glycol (PEG) linkers into peptides and therapeutic proteins is a cornerstone of modern drug development. PEGylation can enhance the pharmacokinetic and pharmacodynamic properties of biomolecules by increasing solubility, improving in vivo stability, and reducing immunogenicity.[1] This document provides detailed application notes and protocols for the efficient incorporation of Maleimidocaproyl-PEG2-Boc (MC-PEG2-Boc) into a peptide sequence using an automated solid-phase peptide synthesizer (SPPS) employing Boc (tert-butyloxycarbonyl) chemistry.

This compound is a heterobifunctional linker featuring a Boc-protected amine for integration into the peptide backbone, a flexible diethylene glycol (PEG2) spacer to enhance solubility and provide spatial separation, and a terminal maleimide group for subsequent conjugation to thiol-containing molecules, such as cysteine residues on antibodies or other proteins. This makes it a valuable tool for the synthesis of peptide-drug conjugates (PDCs) and other targeted therapeutics. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a robust method for SPPS, particularly for complex or lengthy peptides.[2][3]

These protocols are designed for researchers and drug development professionals aiming to streamline the synthesis of PEGylated peptides with high yield and purity.

Chemical Structure and Functionality

The components of this compound are strategically chosen for their respective functions in peptide synthesis and bioconjugation.

Figure 1: Chemical Structure of this compound cluster_0 This compound Structure Boc Boc Group (tert-butyloxycarbonyl) Amine Protected Amine (-NH) Boc->Amine Protects N-terminus PEG2 PEG2 Spacer (-O(CH2)2O(CH2)2-) Amine->PEG2 Connects to Spacer MC Maleimidocaproyl Group (-CO(CH2)5-Maleimide) PEG2->MC Provides Flexibility & Solubility

Caption: Structure of this compound linker.

Experimental Protocols

This section details the materials and methods for the successful incorporation of this compound into a peptide sequence using a standard automated peptide synthesizer configured for Boc chemistry.

Materials and Reagents
  • Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

  • Boc-protected Amino Acids: Standard Boc-amino acids with appropriate side-chain protection.

  • This compound: (Assuming a carboxylic acid functionality for coupling, i.e., Maleimidocaproyl-PEG2-NH-Boc is further functionalized to have a terminal COOH for SPPS). For this protocol, we will refer to it as Boc-NH-PEG2-Maleimidocaproic acid.

  • Solvents:

    • Dichloromethane (DCM), peptide synthesis grade.

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Isopropanol (IPA).

  • Reagents for Deprotection:

    • Trifluoroacetic acid (TFA).

  • Reagents for Neutralization:

    • N,N-Diisopropylethylamine (DIEA).

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • HOBt (Hydroxybenzotriazole).

    • DIC (N,N'-Diisopropylcarbodiimide).

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or a less hazardous alternative like Trifluoromethanesulfonic acid (TFMSA).

  • Scavengers: p-cresol, thioanisole.

  • Precipitation/Washing: Cold diethyl ether.

Automated Peptide Synthesizer Setup
  • Instrument Preparation: Ensure the peptide synthesizer is clean and calibrated for the delivery of all necessary reagents and solvents.

  • Resin Loading: Place the appropriate amount of pre-loaded resin into the reaction vessel.

  • Reagent Vials: Fill the designated vials with Boc-amino acids, this compound, coupling reagents, and other necessary solutions. Ensure this compound is fully dissolved, using a co-solvent like DCM if necessary.

Synthesis Cycle for this compound Incorporation

The incorporation of this compound follows a standard Boc-SPPS cycle. Due to the potential for steric hindrance from the PEG linker, extended coupling times or double coupling may be necessary.

Figure 2: Automated Boc-SPPS Workflow Start Start: Resin-Bound Peptide Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM, IPA, DMF) Deprotection->Wash1 Neutralization 3. Neutralization (DIEA in DMF/DCM) Wash1->Neutralization Wash2 4. Washing (DMF) Neutralization->Wash2 Coupling 5. Coupling (this compound + HBTU/HOBt/DIEA) Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 End End: Peptide with MC-PEG2 Wash3->End

Caption: Workflow for incorporating this compound.

Detailed Steps:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a solution of 25-50% TFA in DCM.

  • Washing: The resin is washed with DCM, IPA, and DMF to remove residual TFA and byproducts.

  • Neutralization: The protonated N-terminus is neutralized to the free amine using a solution of 5-10% DIEA in DMF or DCM.

  • Washing: The resin is washed with DMF to remove excess base.

  • Coupling of this compound:

    • Pre-activate this compound (3-4 equivalents) with HBTU/HOBt (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.

    • Add the activated this compound solution to the reaction vessel.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling step is recommended.[4]

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid.

Cleavage and Deprotection

Caution: Anhydrous HF is extremely toxic and corrosive and should be handled with appropriate safety precautions.

  • Resin Preparation: After the final synthesis cycle, the resin is washed with DCM and dried under vacuum.

  • Cleavage: The dried resin is treated with anhydrous HF, typically with scavengers like p-cresol and thioanisole, at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

  • HF Removal: The HF is removed by a stream of nitrogen gas.

  • Peptide Precipitation: The crude peptide is precipitated by adding cold diethyl ether.

  • Isolation: The precipitated peptide is collected by filtration or centrifugation and washed multiple times with cold diethyl ether.

  • Drying: The crude peptide is dried under vacuum.

Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final PEGylated peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Data Presentation

The following tables present representative data for the incorporation of this compound into a model peptide sequence.

Table 1: Coupling Efficiency of this compound

Coupling MethodReaction Time (hours)Kaiser Test ResultCoupling Efficiency (%)
Single Coupling1Slightly Positive~98.5
Single Coupling2Negative>99.5
Double Coupling1 + 1Negative>99.8

Coupling efficiency is estimated based on HPLC analysis of a cleaved aliquot.

Table 2: Yield and Purity of a Model PEGylated Peptide

Peptide SequenceCrude Yield (%)Purity after HPLC (%)Observed Mass (Da)Expected Mass (Da)
Ac-Lys(MC-PEG2)-Gly-Leu-Val-Ala-Arg-NH275>981025.61025.2
Ac-Cys-Ala-Val-Leu-Gly-Lys(MC-PEG2)-NH272>97989.5989.2

Troubleshooting

IssuePossible CauseRecommended Solution
Low Coupling Efficiency Steric hindrance from the PEG linker or peptide aggregation.- Increase coupling time to 2-4 hours.- Perform a double coupling.- Use a more potent coupling reagent like HATU.- Change the solvent to NMP or a DMF/DCM mixture.
Deletion of MC-PEG2 Moiety Incomplete coupling followed by capping (if used).- Ensure complete coupling using the Kaiser test before proceeding.- Optimize coupling conditions as described above.
Side Reactions during Cleavage Alkylation of sensitive residues (e.g., Trp, Met) by carbocations.- Use an appropriate scavenger cocktail during HF cleavage (e.g., p-cresol, thioanisole).
Low Crude Yield Incomplete cleavage from the resin.- Increase cleavage reaction time.- Ensure the resin is completely dry before adding the cleavage cocktail.

Application: Synthesis of a Peptide-Drug Conjugate

The maleimide group on the PEGylated peptide allows for straightforward conjugation to a thiol-containing drug molecule.

Figure 3: Signaling Pathway of a Hypothetical PDC PDC Peptide(MC-PEG2)-Drug Conjugate Receptor Cell Surface Receptor PDC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Receptor-Mediated Lysosome Lysosome Internalization->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) DrugRelease->Target 5. Drug Action Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Hypothetical pathway of a PDC.

This protocol provides a robust framework for the incorporation of this compound into peptides for the development of advanced therapeutics. The use of automated synthesis, coupled with careful monitoring and optimization, can lead to the efficient production of high-quality PEGylated peptides.

References

Application Note: Coupling of t-Boc-N-amido-PEG2-acid to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction This document provides detailed protocols for the covalent coupling of a carboxyl-terminated PEG linker, t-Boc-N-amido-PEG2-acid, to a primary amine. The formation of a stable amide bond is a fundamental reaction in bioconjugation, antibody-drug conjugate (ADC) development, and surface modification. t-Boc-N-amido-PEG2-acid is a heterobifunctional linker featuring a terminal carboxylic acid for conjugation and a Boc-protected amine, which can be deprotected in a subsequent step for further functionalization. The inclusion of a hydrophilic PEG2 spacer enhances the solubility of the conjugate in aqueous media.[1]

Two common and efficient methods for amide bond formation are presented:

  • EDC/NHS Coupling: A widely used method, particularly in aqueous solutions, that employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to create a stable, amine-reactive intermediate.[2][3]

  • HATU Coupling: A rapid and high-yield method performed in organic solvents using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a uranium salt-based reagent known for minimizing side reactions and racemization.[4][5]

Chemical Reaction Pathway

The overall reaction involves the activation of the carboxylic acid group on t-Boc-N-amido-PEG2-acid, followed by nucleophilic attack from the primary amine (R-NH₂) to form a stable amide bond.

cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_intermediate Intermediate cluster_product Product PEG t-Boc-N-amido-PEG2-acid (Carboxylic Acid) ActivatedEster Activated Intermediate (O-acylisourea or NHS-ester) PEG->ActivatedEster Activation Step 1 Amine Primary Amine (R-NH₂) Product PEG-Amide Conjugate Amine->Product Coupling Step 2 Reagent EDC/NHS or HATU/Base Reagent->ActivatedEster ActivatedEster->Product Coupling Step 2

Caption: General reaction scheme for amide bond formation.

Data Presentation: Comparison of Coupling Protocols

The choice of protocol depends on the solubility of the substrates, desired reaction conditions, and scale. The following table summarizes typical conditions for each method.

ParameterProtocol 1: EDC/NHS CouplingProtocol 2: HATU Coupling
Primary Substrates Water-soluble amines and PEGsSubstrates soluble in polar aprotic solvents
Coupling Reagents EDC, NHS (or Sulfo-NHS)HATU, DIEA (or other non-nucleophilic base)
Solvent System Aqueous Buffer (e.g., MES pH 5.5-6.0, then PBS pH 7.2-8.0)Anhydrous polar aprotic solvent (e.g., DMF, DCM, CH₃CN)
Stoichiometry (Typical) PEG-COOH: 1 eq EDC: 1.2-1.5 eq NHS: 1.2-1.5 eq Amine: 1.1-2.0 eq PEG-COOH: 1 eq HATU: 1.1-1.3 eq DIEA: 2.0-4.0 eq Amine: 1.1 eq
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time Activation: 15-60 min Coupling: 2-12 hours30-120 minutes
Key Advantages Ideal for biomolecules in aqueous media, water-soluble byproducts.High efficiency, fast reaction times, low racemization.
Considerations O-acylisourea intermediate is prone to hydrolysis; two-step process is preferred.Requires anhydrous conditions; HATU is more expensive.

Experimental Protocols

Protocol 1: EDC/NHS Coupling in Aqueous Buffer

This two-step protocol is ideal for conjugating t-Boc-N-amido-PEG2-acid to amine-containing biomolecules like proteins or antibodies. It minimizes self-polymerization by activating the carboxyl groups first before adding the amine.

Materials:

  • t-Boc-N-amido-PEG2-acid

  • Amine-containing molecule (R-NH₂)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Purification equipment (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening to prevent degradation from moisture. Prepare fresh solutions of EDC and NHS in chilled Activation Buffer immediately before use.

  • Activation of PEG-COOH: Dissolve t-Boc-N-amido-PEG2-acid (1 equivalent) in Activation Buffer.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the PEG solution.

  • Stir the reaction mixture at room temperature for 15-60 minutes to form the amine-reactive NHS ester.

  • Coupling Reaction: Dissolve the primary amine molecule (1.1-2.0 equivalents) in Coupling Buffer.

  • Add the activated PEG-NHS ester solution from step 4 to the amine solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes. This hydrolyzes any remaining active esters.

  • Purification: Purify the resulting PEG-amide conjugate from excess reagents and byproducts. For macromolecules, size-exclusion chromatography or dialysis are effective methods. For smaller molecules, reverse-phase HPLC may be required.

Protocol 2: HATU Coupling in Organic Solvent

This protocol is highly efficient for reactions involving small molecules or substrates that are soluble in organic solvents. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated species.

Materials:

  • t-Boc-N-amido-PEG2-acid

  • Amine-containing molecule (R-NH₂)

  • HATU

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Purification equipment (e.g., silica gel chromatography system)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve t-Boc-N-amido-PEG2-acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIEA (3 equivalents) to the solution. Stir for 5 minutes at room temperature.

  • Coupling Reaction: Add the primary amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 30-60 minutes. Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine to remove the base, unreacted starting materials, and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography. A gradient of methanol in dichloromethane or chloroform is often effective for separating PEGylated compounds.

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the coupling, work-up, and purification of the PEG-amide conjugate.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Dissolve PEG-COOH in Solvent p2 Add Coupling Reagents (EDC/NHS or HATU) p1->p2 p3 Add Primary Amine p2->p3 r1 Stir at Room Temp (30 min - 12 hrs) p3->r1 w1 Quench Reaction r1->w1 w2 Solvent Extraction & Washing (if applicable) w1->w2 w3 Purify Conjugate (Chromatography/Dialysis) w2->w3 a1 Characterize Product (LC-MS, NMR) w3->a1

Caption: Generalized experimental workflow for PEG-amine coupling.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of MC-PEG2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool in organic synthesis. Its stability and mild removal conditions make it ideal for protecting amines. However, incomplete deprotection of molecules like MC-PEG2-Boc can lead to significant challenges, including yield loss and complex purification processes. This guide provides troubleshooting assistance and frequently asked questions to address common issues encountered during the Boc deprotection of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of my this compound?

Incomplete Boc deprotection can arise from several factors related to reagents, reaction conditions, and the substrate itself. The most frequent causes include:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid's strength or concentration is too low, the reaction may not proceed to completion. Common reagents for this purpose are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.[1][2] The presence of water can also reduce the effective acidity of the reaction medium.[2][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1] While many deprotections are effective at room temperature, some substrates may require longer reaction times or gentle heating.

  • Steric Hindrance: The bulky nature of the PEG chain in this compound can sterically hinder the acid's approach to the Boc-protected amine, which can slow down the reaction rate.

  • Solvent Issues: The choice of solvent is critical to ensure that both the this compound and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.

  • Reagent Quality: The quality of the reagents is crucial. For instance, TFA is hygroscopic, and absorbed water can decrease its effectiveness. Using fresh, high-quality reagents is essential for a successful deprotection.

Q2: How can I monitor the progress of my Boc deprotection reaction?

Monitoring the reaction is key to determining its completion. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to track the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with ninhydrin is highly effective as it produces a distinct color (usually purple) with the newly formed primary amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction's progress, enabling the quantification of the starting material, product, and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.

Q3: I'm observing unexpected side products after the deprotection. What could be the cause?

The formation of side products is often linked to the reactive tert-butyl cation generated during the deprotection process. This cation can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.

  • Commonly Alkylated Groups: Electron-rich aromatic rings, thiols, and guanidines are particularly susceptible to tert-butylation.

  • Prevention with Scavengers: To mitigate this issue, "scavengers" can be added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and water.

Troubleshooting Workflow

If you are experiencing incomplete Boc deprotection, this workflow can help you identify and resolve the issue.

start Incomplete Boc Deprotection check_reagents Verify Reagent Quality and Concentration (Fresh TFA/HCl, Anhydrous Solvent) start->check_reagents check_monitoring Confirm Incomplete Reaction with TLC/LC-MS check_reagents->check_monitoring increase_acid Increase Acid Concentration or Use Stronger Acid extend_time_temp Extend Reaction Time or Increase Temperature increase_acid->extend_time_temp successful_deprotection Successful Deprotection extend_time_temp->successful_deprotection consider_hindrance Evaluate Potential Steric Hindrance check_monitoring->consider_hindrance Reaction Incomplete side_products Side Products Observed? check_monitoring->side_products Reaction Complete consider_hindrance->increase_acid use_scavengers Add Scavengers to Prevent Side Products use_scavengers->successful_deprotection side_products->use_scavengers Yes side_products->successful_deprotection No

Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.

Experimental Protocols

Below are detailed methodologies for common Boc deprotection procedures.

Protocol 1: Standard Deprotection using TFA in DCM

This is a widely used method suitable for many substrates.

  • Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • To remove residual TFA, co-evaporate with toluene (3 times).

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Deprotection using HCl in 1,4-Dioxane

This method is an alternative to TFA and can be effective for certain substrates.

  • Dissolution: Dissolve the Boc-protected this compound in a minimal amount of 1,4-dioxane.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).

  • Reaction: Stir the mixture at room temperature. The deprotection is often complete within 30 minutes.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, the product may precipitate as the hydrochloride salt.

    • The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and then filtered.

Data Presentation

The choice of deprotection conditions can significantly impact the reaction outcome. The following tables summarize common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrogen Chloride (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temperature

Data adapted from multiple sources.

Chemical Pathway

The deprotection of a Boc-protected amine proceeds via acid-catalyzed hydrolysis of the carbamate.

Boc_Deprotection compound1 MC-PEG2-NHBoc protonation Protonation compound1->protonation + H+ intermediate1 Protonated Carbamate protonation->intermediate1 elimination Elimination intermediate1->elimination carbamic_acid Carbamic Acid elimination->carbamic_acid tert_butyl tert-Butyl Cation elimination->tert_butyl decarboxylation Decarboxylation carbamic_acid->decarboxylation final_product MC-PEG2-NH3+ decarboxylation->final_product co2 CO2 decarboxylation->co2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Technical Support Center: Optimizing MC-PEG2-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing MC-PEG2-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its primary application?

The this compound linker is a heterobifunctional crosslinker. It contains a maleimide group (MC), a two-unit polyethylene glycol (PEG2) spacer, and a Boc-protected amine. The maleimide group reacts with thiols (e.g., from cysteine residues in proteins), while the Boc-protected amine, after deprotection, can be conjugated to other molecules, often via NHS ester chemistry. This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs, where precise control over linkage and spacing is crucial. The PEG spacer enhances the solubility and reduces aggregation of the resulting conjugate.[1][2]

Q2: What is the purpose of the Boc protecting group?

The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine functionality on the linker.[3] This allows for a two-step conjugation strategy. First, the maleimide end of the linker can be reacted with a thiol-containing molecule. Subsequently, the Boc group is removed under acidic conditions to reveal a primary amine, which can then be conjugated to a second molecule. This orthogonal strategy prevents unwanted side reactions and allows for the controlled assembly of complex bioconjugates.

Q3: What are the critical parameters to control during the conjugation reaction?

The success of the this compound conjugation is highly dependent on several key parameters:

  • pH: The pH of the reaction buffer is critical for both the maleimide-thiol reaction and the subsequent NHS ester reaction (after Boc deprotection).

  • Molar Ratio: The ratio of the linker to the biomolecule will determine the degree of labeling, or the drug-to-antibody ratio (DAR) in the case of ADCs.

  • Temperature and Reaction Time: These parameters influence the reaction kinetics and the stability of the reactants.

  • Buffer Composition: The buffer should be free of any components that could interfere with the reaction, such as primary amines in the case of NHS ester conjugations.[4]

Troubleshooting Guides

This section addresses specific issues that you might encounter during your this compound conjugation experiments.

Issue 1: Low or No Conjugation Yield

Symptoms:

  • Analysis by SDS-PAGE, HPLC, or mass spectrometry shows a large amount of unconjugated starting material.

  • Low drug-to-antibody ratio (DAR) is observed.

Possible Cause Recommended Solution
Suboptimal pH For the maleimide-thiol reaction, ensure the pH is between 6.5 and 7.5. For the NHS ester reaction (after Boc deprotection), the optimal pH is typically between 7.2 and 8.5.[5] Verify the pH of your reaction buffer before starting the experiment.
Incorrect Molar Ratio A low molar ratio of the linker to your biomolecule will result in a low degree of conjugation. A 5- to 20-fold molar excess of the linker is a common starting point for optimization. It is recommended to perform a titration to find the optimal ratio for your specific application.
Inactive Reagents The maleimide and NHS ester groups are moisture-sensitive and can hydrolyze over time. Use fresh reagents and store them properly at -20°C in a desiccated environment. Allow the reagents to warm to room temperature before opening the vial to prevent condensation.
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) will compete with the target molecule in an NHS ester reaction. Use amine-free buffers such as Phosphate, Bicarbonate, HEPES, or Borate buffers.
Incomplete Boc Deprotection If the Boc group is not completely removed, the subsequent NHS ester conjugation will have a low yield. Monitor the deprotection step by TLC or LC-MS. See the troubleshooting guide for incomplete Boc deprotection below.
Issue 2: Incomplete Boc Deprotection

Symptoms:

  • TLC analysis shows the presence of the Boc-protected starting material after the deprotection step.

  • Mass spectrometry analysis confirms the presence of the Boc group.

  • Low yield in the subsequent conjugation step.

Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration The most common reason for incomplete deprotection is that the acidic conditions are not strong enough. Use a sufficient concentration of a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). A common starting point is a 20-50% solution of TFA in DCM.
Inadequate Reaction Time or Temperature The deprotection reaction may not have reached completion. While many deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates may require longer reaction times. Monitor the reaction progress to determine the optimal duration.
Poor Solubility If the Boc-protected compound is not fully dissolved in the reaction solvent, the deprotection will be incomplete. Ensure complete dissolution of your starting material.
Presence of Scavengers In some cases, scavengers are added to prevent side reactions from the tert-butyl cation formed during deprotection. Ensure the scavenger used is compatible with your substrate and reaction conditions.

Data Presentation

Table 1: Effect of pH on NHS Ester Stability and Reaction Efficiency

The stability of the NHS ester is highly dependent on the pH of the reaction buffer. Higher pH increases the rate of hydrolysis, which competes with the desired conjugation reaction. However, the amine nucleophilicity is also higher at a more alkaline pH. Therefore, an optimal pH range is crucial for efficient conjugation.

pHTemperature (°C)Half-life of NHS EsterRelative Amidation vs. Hydrolysis Rate
7.04~4-5 hoursModerate amidation, low hydrolysis
8.025~1 hourHigh amidation, moderate hydrolysis
8.54~10 minutesVery high amidation, high hydrolysis
9.025MinutesVery high amidation, very high hydrolysis
Table 2: Molar Ratio of Linker to Antibody and its Effect on Average DAR

The drug-to-antibody ratio (DAR) is a critical quality attribute of an antibody-drug conjugate. The average DAR can be controlled by adjusting the molar ratio of the linker-payload to the antibody. The optimal ratio should be determined empirically for each specific antibody and linker-payload combination.

Molar Ratio (Linker:Antibody)Expected Average DARNotes
2:11-2Lower ratios result in a lower average DAR.
5:13-4A common starting point for achieving a moderate DAR.
10:14-6Higher ratios can lead to a higher average DAR, but may also increase the risk of aggregation.
20:1>6Very high ratios can lead to high DAR species, which may have poor pharmacokinetics and increased toxicity.

Note: These are generalized values and the actual DAR will depend on the specific antibody, linker, and reaction conditions.

Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound Linker

This protocol describes the conjugation of a thiol-containing biomolecule (e.g., a reduced antibody) with the maleimide group of the this compound linker, followed by Boc deprotection and conjugation of the resulting amine to an NHS-activated payload.

Step 1: Conjugation of this compound to a Thiol-Containing Biomolecule

  • Prepare the Biomolecule: If using an antibody, reduce the interchain disulfide bonds to generate free thiols. This is typically done using a reducing agent like DTT or TCEP. Purify the reduced antibody to remove the excess reducing agent.

  • Reaction Setup: Dissolve the reduced biomolecule in an amine-free buffer at pH 6.5-7.5 (e.g., phosphate buffer with EDTA).

  • Add the Linker: Dissolve the this compound linker in an organic solvent like DMSO and add it to the biomolecule solution. A 5- to 10-fold molar excess of the linker over the number of available thiols is a good starting point.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the conjugate to remove the unreacted linker using size-exclusion chromatography (SEC).

Step 2: Boc Deprotection

  • Solvent Exchange: If necessary, exchange the buffer of the purified conjugate to a suitable organic solvent like dichloromethane (DCM) or dioxane.

  • Acid Treatment: Add a solution of trifluoroacetic acid (TFA) to the conjugate solution. A final concentration of 20-50% TFA is typically used.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature. Monitor the reaction by LC-MS to ensure complete deprotection.

  • Removal of Acid: Remove the TFA and solvent under reduced pressure.

Step 3: Conjugation to an NHS-Activated Payload

  • Prepare the Payload: Dissolve the NHS-activated payload in an anhydrous organic solvent like DMSO or DMF immediately before use.

  • Reaction Setup: Dissolve the deprotected linker-biomolecule conjugate in a suitable reaction buffer at pH 7.2-8.5 (e.g., phosphate or bicarbonate buffer).

  • Add the Payload: Add the NHS-activated payload solution to the conjugate solution. The molar ratio of the payload to the conjugate should be optimized.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer like Tris or glycine.

  • Purification: Purify the final conjugate using an appropriate method such as SEC or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other byproducts.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: NHS Ester Conjugation thiol_biomolecule Thiol-containing Biomolecule conjugation1 Conjugation (pH 6.5-7.5) thiol_biomolecule->conjugation1 mc_peg2_boc This compound Linker mc_peg2_boc->conjugation1 purification1 Purification (SEC) conjugation1->purification1 deprotection Boc Deprotection (TFA/DCM) purification1->deprotection conjugation2 Conjugation (pH 7.2-8.5) deprotection->conjugation2 nhs_payload NHS-activated Payload nhs_payload->conjugation2 purification2 Final Purification (SEC/HIC) conjugation2->purification2 final_product Final Conjugate purification2->final_product

Caption: Experimental workflow for a two-step this compound conjugation.

troubleshooting_workflow start Low Conjugation Yield check_ph Is the pH optimal? start->check_ph check_ratio Is the molar ratio correct? check_ph->check_ratio Yes optimize_ph Adjust pH check_ph->optimize_ph No check_reagents Are the reagents active? check_ratio->check_reagents Yes optimize_ratio Increase molar ratio check_ratio->optimize_ratio No check_deprotection Is Boc deprotection complete? check_reagents->check_deprotection Yes use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No troubleshoot_deprotection Troubleshoot deprotection check_deprotection->troubleshoot_deprotection No success Successful Conjugation check_deprotection->success Yes optimize_ph->check_ph optimize_ratio->check_ratio use_fresh_reagents->check_reagents troubleshoot_deprotection->check_deprotection

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Enhancing the Solubility of MC-PEG2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Maleimidocaproyl-Polyethylene Glycol (2)-tert-Butyloxycarbonyl (MC-PEG2-Boc) conjugates. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is an this compound conjugate and why is solubility a concern?

A1: An this compound conjugate is a heterobifunctional linker system. The Maleimidocaproyl (MC) group provides a reactive site for thiol-containing molecules, the short Polyethylene Glycol (PEG2) spacer enhances hydrophilicity, and the tert-Butyloxycarbonyl (Boc) group protects an amine for subsequent reaction steps. While the PEG component is intended to improve water solubility, the hydrophobic nature of the MC group and the Boc-protected amine can lead to poor overall solubility in aqueous solutions, and sometimes even in organic solvents.[1][2][]

Q2: What are the primary factors influencing the solubility of my this compound conjugate?

A2: The solubility of your conjugate is a result of the interplay between its different components and the solvent system. Key factors include:

  • The Hydrophobic Maleimidocaproyl (MC) Group: This is a significant contributor to poor aqueous solubility.

  • The Boc Protecting Group: This can also decrease polarity and hydrogen bonding capacity.

  • The Short PEG2 Spacer: While hydrophilic, a short PEG chain may not be sufficient to counteract the hydrophobicity of the rest of the molecule.

  • The Conjugated Molecule: The properties of the drug or peptide attached to the linker will heavily influence the overall solubility.

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent are critical.

  • pH of the Solution: For conjugates with ionizable groups, pH can dramatically affect solubility.[]

  • Temperature: Solubility of most organic compounds increases with temperature.

Q3: How should I store my this compound conjugate to maintain its integrity and solubility?

A3: It is recommended to store this compound conjugates at -20°C, protected from light and moisture.[4] Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the maleimide group and affect solubility and reactivity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Conjugate precipitates out of aqueous buffer. The overall hydrophobicity of the conjugate is too high for the aqueous environment.* Introduce a co-solvent: Add a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO or DMF to the buffer. Be cautious, as high concentrations can denature protein conjugates. * Modify the pH: If your conjugate has ionizable groups, adjusting the pH away from its isoelectric point can increase solubility. * Increase the PEG chain length: If you are in the design phase, consider using a linker with a longer PEG chain (e.g., PEG4, PEG8) to improve hydrophilicity.
Conjugate is difficult to dissolve in organic solvents. The polarity of the solvent is not well-matched to the conjugate.* Try a different solvent: Test a range of solvents with varying polarities. Polar aprotic solvents like DMSO, DMF, and DCM are often good starting points. * Use sonication or gentle heating: These techniques can help to break up solid aggregates and promote dissolution. * Prepare a stock solution in a highly effective solvent: A concentrated stock in DMSO can often be diluted into other solvents or buffers.
The solution becomes cloudy or shows aggregation over time. The conjugate has limited stability in the chosen solvent system, leading to aggregation.* Optimize the co-solvent concentration: Titrate the amount of organic co-solvent to find the lowest effective concentration that maintains solubility without promoting aggregation. * Add stabilizing excipients: For protein-based conjugates, surfactants like polysorbates can help prevent aggregation. * Filter the solution: Use a 0.22 µm filter to remove any existing aggregates before use.

Quantitative Data: Predicted Solubility of this compound Conjugates

Solvent Solvent Type Predicted Solubility Notes
WaterPolar ProticVery Low to InsolubleThe hydrophobic MC and Boc groups dominate.
Phosphate-Buffered Saline (PBS)Aqueous BufferVery LowSimilar to water; pH may have a minor effect.
Dimethyl Sulfoxide (DMSO)Polar AproticHighOften the solvent of choice for initial stock solutions.
Dimethylformamide (DMF)Polar AproticHighGood alternative to DMSO.
Dichloromethane (DCM)ChlorinatedModerate to HighUseful for less polar conjugates.
Acetonitrile (ACN)Polar AproticModerateSolubility may be limited depending on the conjugate.
Ethanol/MethanolPolar ProticLow to ModerateMay be useful in mixed solvent systems.

Note: These are estimations. It is crucial to perform your own solubility tests for your specific conjugate.

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Hydrophobic this compound Conjugate

Objective: To prepare a stock solution of an this compound conjugate for use in subsequent experiments.

Materials:

  • This compound conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Pipettes and sterile tubes

Procedure:

  • Allow the vial of the this compound conjugate to equilibrate to room temperature before opening.

  • Weigh the desired amount of the conjugate in a suitable tube.

  • Add a small volume of anhydrous DMSO to the tube to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Vortex the tube for 30 seconds to facilitate dissolution.

  • If the conjugate is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • This stock solution can then be carefully diluted into your desired experimental buffer or solvent. When diluting into an aqueous buffer, add the DMSO stock dropwise while vortexing to minimize precipitation.

Protocol 2: Shake-Flask Method for Solubility Determination

Objective: To determine the approximate solubility of an this compound conjugate in a specific solvent.

Materials:

  • This compound conjugate

  • Chosen solvent (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the this compound conjugate to a known volume of the solvent in a glass vial. "Excess" means that undissolved solid should be clearly visible.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant, being sure not to disturb the pellet.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved conjugate using a suitable analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry if the conjugate has a chromophore).

  • The determined concentration represents the solubility of the conjugate in that solvent under the tested conditions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to addressing solubility challenges with this compound conjugates.

G Troubleshooting Workflow for this compound Solubility start Start: Dissolve This compound Conjugate check_solubility Is the conjugate fully dissolved? start->check_solubility successful_dissolution Proceed with Experiment check_solubility->successful_dissolution Yes troubleshoot Initiate Troubleshooting check_solubility->troubleshoot No solvent_choice Step 1: Solvent Selection - Try DMSO or DMF for stock solution - Test a panel of organic solvents troubleshoot->solvent_choice check_solvent_success Soluble? solvent_choice->check_solvent_success check_solvent_success->successful_dissolution Yes physical_methods Step 2: Physical Methods - Apply gentle heating - Use sonication check_solvent_success->physical_methods No check_physical_success Soluble? physical_methods->check_physical_success check_physical_success->successful_dissolution Yes co_solvent Step 3: Aqueous Co-Solvent - Titrate in 5-10% DMSO/DMF - Adjust pH if applicable check_physical_success->co_solvent No check_co_solvent_success Soluble? co_solvent->check_co_solvent_success check_co_solvent_success->successful_dissolution Yes re_evaluate Re-evaluate Strategy - Consider a more hydrophilic linker (e.g., longer PEG chain) - Consult further technical support check_co_solvent_success->re_evaluate No

References

Technical Support Center: MC-PEG2-Boc Linker Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of MC-PEG2-Boc linkers in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its components?

The this compound linker is a heterobifunctional crosslinker. Its components are:

  • MC (Maleimidocaproyl): This group contains a maleimide moiety that reacts specifically with thiol (sulfhydryl) groups, for example, on cysteine residues of proteins, to form a stable thioether bond.

  • PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic polyethylene glycol spacer that enhances solubility in aqueous media.

  • Boc (tert-Butoxycarbonyl): A protecting group for an amine. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions to reveal a primary amine.[1]

Q2: What are the primary stability concerns for the this compound linker in aqueous solutions?

The main stability issues arise from the reactivity of the maleimide group. The two primary degradation pathways are:

  • Hydrolysis of the Maleimide Ring: In aqueous solutions, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. This ring-opening reaction is highly dependent on the pH of the solution.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is susceptible to reversal, especially in the presence of other thiol-containing molecules like glutathione. This can lead to the exchange of the linker from its intended target.

The Boc protecting group is generally stable under the conditions typically used for maleimide conjugation (pH 6.5-7.5). However, it is sensitive to acidic conditions.[1]

Q3: What is the optimal pH for working with this compound linkers in aqueous solutions?

The optimal pH range for conjugating the maleimide group of the linker to a thiol is between 6.5 and 7.5 .[2] This range represents a compromise:

  • Below pH 6.5: The concentration of the reactive thiolate anion is low, leading to a slower conjugation reaction.

  • Above pH 7.5: The rate of maleimide hydrolysis increases significantly, reducing the amount of active linker available for conjugation.[3]

Q4: How stable is the Boc protecting group in aqueous solutions?

The Boc group is generally stable in aqueous solutions with a pH range of neutral to moderately basic (up to pH 9). It is, however, labile under acidic conditions (pH < 6), and the rate of cleavage increases with decreasing pH. For most bioconjugation reactions involving maleimides, which are performed at a pH of 6.5-7.5, the Boc group is expected to remain intact.

Q5: Can the Boc-protected amine in the this compound linker influence the stability of the maleimide group?

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency
Possible Cause Troubleshooting Step
Hydrolysis of the maleimide group before or during conjugation. - Prepare aqueous solutions of the this compound linker immediately before use. Do not store the linker in aqueous buffers. - Ensure the pH of the reaction buffer is strictly maintained between 6.5 and 7.5. Use non-amine containing buffers like phosphate, HEPES, or MES. - Perform conjugation reactions at room temperature or 4°C. Avoid elevated temperatures which accelerate hydrolysis.
Incorrect buffer composition. - Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, beta-mercaptoethanol), as they can react with the maleimide group.
Insufficiently reactive thiol on the target molecule. - If conjugating to a protein, ensure that disulfide bonds are adequately reduced to free thiols using a reducing agent like TCEP. - Confirm the presence of free thiols using a quantification assay such as Ellman's reagent.
Issue 2: Loss of Conjugated Payload Over Time
Possible Cause Troubleshooting Step
Retro-Michael reaction (thiol exchange) leading to deconjugation. - After conjugation, consider lowering the pH of the solution to below 6.5 if the stability of the conjugated molecule allows. This can help to reduce the rate of the reverse reaction. - If the experimental design permits, induce hydrolysis of the succinimide ring to the more stable succinamic acid by briefly incubating at a slightly higher pH (e.g., pH 8-9) after conjugation. This "locks" the conjugate and makes it more resistant to thiol exchange.
Instability of the conjugated molecule under storage conditions. - Store the purified conjugate in a suitable buffer at -20°C or -80°C. - Perform a stability study of the conjugate in the intended storage and application buffers.
Issue 3: Unexpected Cleavage of the Boc Group
Possible Cause Troubleshooting Step
Accidental exposure to acidic conditions. - Ensure all buffers and solutions used are free from acidic contaminants. - Avoid prolonged storage in buffers that may become acidic over time. - When concentrating or purifying the linker or its conjugates, be mindful that the concentration of acidic modifiers (like TFA in HPLC) can increase and lead to Boc cleavage.
Instability during analytical procedures. - For HPLC analysis, use mobile phases with a pH above 4. If acidic modifiers are necessary, use the lowest possible concentration and analyze samples promptly. - For mass spectrometry, soft ionization techniques may help to prevent in-source cleavage of the Boc group.

Quantitative Data Summary

The following tables summarize the stability of the maleimide and Boc functional groups under various conditions.

Table 1: Stability of the Maleimide Group in Aqueous Solution

ConditionStabilityKey Considerations
pH < 6.5 HighSlower reaction rate with thiols.
pH 6.5 - 7.5 ModerateOptimal range for balancing reactivity and stability.
pH > 7.5 LowRapid hydrolysis of the maleimide ring.
Presence of Thiols Potentially LowSusceptible to retro-Michael reaction (thiol exchange).
Elevated Temperature LowIncreased rate of hydrolysis.

Table 2: Stability of the Boc Protecting Group in Aqueous Solution

ConditionStabilityKey Considerations
pH < 4 Very LowRapid cleavage.
pH 4 - 6 Low to ModerateCleavage can occur, rate is dependent on specific conditions.
pH 6 - 9 HighGenerally stable for typical bioconjugation reaction times.
pH > 9 HighStable.
Strong Acids (e.g., TFA, HCl) Very LowUsed for intentional deprotection.

Experimental Protocols

Protocol 1: Assessing the Hydrolytic Stability of the Maleimide Group

Objective: To determine the rate of maleimide hydrolysis in a given aqueous buffer.

Materials:

  • This compound linker

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer or HPLC system with a UV detector

Procedure (UV-Vis Spectroscopy):

  • Prepare a stock solution of the this compound linker in a water-miscible organic solvent (e.g., DMSO).

  • Dilute the stock solution into the aqueous buffer to a final concentration that gives a measurable absorbance in the range of 290-300 nm.

  • Immediately begin monitoring the decrease in absorbance at ~300 nm over time at a constant temperature (e.g., 25°C or 37°C). The disappearance of the maleimide double bond leads to a decrease in absorbance in this region.

  • Plot the absorbance versus time and fit the data to a first-order decay curve to determine the half-life of the maleimide group in that buffer.

Procedure (HPLC):

  • Prepare a solution of the this compound linker in the aqueous buffer of interest at a known concentration.

  • Incubate the solution at a constant temperature.

  • At various time points, inject an aliquot of the solution onto a reverse-phase HPLC column.

  • Monitor the disappearance of the peak corresponding to the intact this compound linker and the appearance of the peak(s) corresponding to the hydrolyzed product.

  • Calculate the percentage of intact linker remaining at each time point to determine the hydrolysis rate.

Protocol 2: Assessing the Stability of the Boc Group

Objective: To determine if the Boc group is cleaved under specific aqueous conditions.

Materials:

  • This compound linker or a Boc-protected conjugate

  • Aqueous buffer of interest

  • LC-MS system

Procedure:

  • Dissolve the this compound linker or the conjugate in the aqueous buffer.

  • Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature, and duration).

  • At the end of the incubation period, analyze the sample by LC-MS.

  • Compare the mass spectrum of the incubated sample to that of a control sample (time zero).

  • The appearance of a new peak with a mass corresponding to the loss of the Boc group (a decrease of 100.12 Da) indicates deprotection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Troubleshooting cluster_outcomes Outcomes prep_linker Prepare fresh this compound solution conjugation Mix linker and molecule Incubate at RT or 4°C prep_linker->conjugation prep_buffer Prepare reaction buffer (pH 6.5-7.5) prep_buffer->conjugation prep_molecule Prepare thiol-containing molecule prep_molecule->conjugation analysis Analyze reaction mixture (HPLC, LC-MS) conjugation->analysis troubleshoot Troubleshoot based on outcome analysis->troubleshoot success Successful Conjugation troubleshoot->success High Yield failure Low/No Conjugation troubleshoot->failure Low Yield troubleshooting_logic start Low Conjugation Yield? check_ph Is buffer pH 6.5-7.5? start->check_ph Yes check_linker_prep Was linker solution fresh? check_ph->check_linker_prep Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_thiol Are free thiols present? check_linker_prep->check_thiol Yes remake_linker Prepare fresh linker solution check_linker_prep->remake_linker No reduce_disulfides Reduce disulfide bonds check_thiol->reduce_disulfides No stability_pathways cluster_degradation Degradation Pathways linker Intact this compound hydrolysis Maleimide Hydrolysis (Ring Opening) linker->hydrolysis Aqueous Buffer (especially pH > 7.5) retro_michael Retro-Michael Reaction (Thiol Exchange) linker->retro_michael Presence of excess thiols

References

Technical Support Center: PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low or No Target Protein Degradation

Symptom: Your PROTAC with a PEG linker shows minimal or no degradation of the target protein in cellular assays.

Possible Cause Troubleshooting Strategy Recommended Action
Suboptimal Linker Length The PEG linker may be too short, causing steric hindrance, or too long, leading to an unstable ternary complex.[1][2]Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG8, PEG12) to identify the optimal length for ternary complex formation.[3]
Poor Cell Permeability The hydrophilicity of the PEG linker might be impeding passive diffusion across the cell membrane.[4][5]- Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid alkyl-PEG linkers. - Evaluate cell permeability using a Caco-2 permeability assay.
Inefficient Ternary Complex Formation The flexibility of the PEG linker may not be ideal for the specific protein-protein interactions required for a stable ternary complex.- Directly assess ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET. - Experiment with more rigid linkers to reduce the entropic penalty upon binding.
Incorrect E3 Ligase/Ligand The chosen E3 ligase may not be expressed in the cell line, or the ligand may not be optimal.- Confirm the expression of the target E3 ligase (e.g., VHL, CRBN) in your cell line using Western Blot or qPCR. - Consider testing alternative E3 ligase ligands.
Issue 2: Pronounced "Hook Effect"

Symptom: You observe a decrease in protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.

Possible Cause Troubleshooting Strategy Recommended Action
Formation of Non-productive Binary Complexes At high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.- Perform a wide dose-response experiment to identify the optimal concentration for maximal degradation. - Use this optimal concentration for future experiments.
High-Affinity Binary Interactions The individual warhead and anchor may have very high affinities for their respective proteins, favoring binary complex formation.- Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by ternary complex stability rather than high binary affinity.
Suboptimal Linker Conformation The PEG linker might be adopting conformations that favor binary over ternary complexes.- Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape of the PROTAC.
Issue 3: Poor Aqueous Solubility

Symptom: Your purified PROTAC with a PEG linker has low solubility in aqueous buffers, complicating in vitro and cellular assays.

Possible Cause Troubleshooting Strategy Recommended Action
Overall Molecular Properties Despite the hydrophilic PEG linker, the overall lipophilicity of the large PROTAC molecule may be too high.- Increase the length of the PEG linker to enhance hydrophilicity. - Introduce polar functional groups into other parts of the PROTAC molecule.
Aggregation The PROTAC molecules may be self-associating and aggregating.- Analyze the sample for aggregation using Size Exclusion Chromatography (SEC). - Optimize buffer conditions (e.g., pH, ionic strength) to minimize aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A PEG linker connects the target protein-binding ligand ("warhead") to the E3 ubiquitin ligase-binding ligand ("anchor"). It is not just a passive spacer; its length, flexibility, and composition critically influence the formation and stability of the productive ternary complex, which is essential for target protein ubiquitination and subsequent degradation.

Q2: How does PEG linker length affect PROTAC efficacy?

The length of the PEG linker is a crucial parameter.

  • Too short: A short linker may lead to steric hindrance, preventing the formation of a stable ternary complex.

  • Too long: An excessively long linker can result in a less stable ternary complex and may have a higher entropic penalty upon binding, reducing degradation efficiency. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.

Q3: Can a flexible PEG linker be disadvantageous?

While the flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation, excessive flexibility can sometimes be detrimental. A highly flexible linker might lead to a more dynamic and less stable ternary complex, which can impair the efficiency of ubiquitination.

Q4: My PROTAC synthesis has a low yield. What are some common causes related to the PEG linker?

Low synthetic yields can arise from several factors:

  • Inefficient Coupling Reactions: Standard amide bond formation or click chemistry reactions may be suboptimal. Consider screening different coupling reagents, catalysts, and reaction conditions.

  • Purification Challenges: The heterogeneity of the reaction mixture can make purification difficult, leading to product loss. Optimization of purification techniques like preparative HPLC or flash column chromatography is crucial.

  • Incompatible Chemistry: Ensure the chosen conjugation chemistry is compatible with the functional groups on both the PEG linker and the ligands.

Q5: How do I choose the attachment points for the PEG linker on my ligands?

The points where the linker connects to the warhead and anchor are critical. The exit vector for the linker should be from a solvent-exposed region of the ligand that does not interfere with its binding to the respective protein. This is often guided by co-crystal structures or computational modeling.

Experimental Protocols

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol outlines a common method for coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker with amine and carboxylic acid functionalities.

Materials:

  • Target protein ligand with a carboxylic acid group (Warhead-COOH)

  • E3 ligase ligand with an amine group (Anchor-NH2)

  • Bifunctional PEG linker (e.g., NH2-PEGn-COOH)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., preparative HPLC)

Methodology:

Step 1: Coupling of Warhead to PEG Linker

  • Dissolve Warhead-COOH (1 eq) and NH2-PEGn-COOH (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2 eq).

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Upon completion, purify the Warhead-PEGn-COOH intermediate by preparative HPLC.

Step 2: Coupling of Intermediate to Anchor

  • Dissolve the purified Warhead-PEGn-COOH (1 eq) and Anchor-NH2 (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2 eq).

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

  • Confirm the identity and purity of the final PROTAC using HRMS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Wash the cells with PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Warhead Warhead Ligand Intermediate Warhead-Linker Intermediate Warhead->Intermediate Coupling Reaction 1 Linker Bifunctional PEG Linker Linker->Intermediate Anchor E3 Ligase Ligand PROTAC Final PROTAC Anchor->PROTAC Intermediate->PROTAC Coupling Reaction 2 Purification Preparative HPLC PROTAC->Purification Analysis LC-MS, HRMS, NMR Purification->Analysis Cell_Assay Cell-Based Degradation Assay Analysis->Cell_Assay Western_Blot Western Blot Analysis Cell_Assay->Western_Blot Dose_Response Dose-Response Curve Western_Blot->Dose_Response

Caption: A typical workflow for PROTAC synthesis and evaluation.

Troubleshooting_Low_Degradation Start Low/No Target Degradation Cause1 Suboptimal Linker Length? Start->Cause1 Cause2 Poor Cell Permeability? Start->Cause2 Cause3 Inefficient Ternary Complex? Start->Cause3 Solution1 Synthesize Linker Library (Vary PEG length) Cause1->Solution1 Solution2 Modify Linker (e.g., add alkyl chain) Cause2->Solution2 Solution3 Biophysical Assays (SPR, NanoBRET) Cause3->Solution3

Caption: Troubleshooting workflow for low PROTAC activity.

References

Technical Support Center: Purification of MC-PEG2-Boc Conjugated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MC-PEG2-Boc conjugated molecules. Our goal is to offer practical guidance on purification strategies to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of an this compound conjugated molecule that influence purification?

A1: The this compound linker is a heterobifunctional molecule with three key components that dictate its purification strategy:

  • Maleimide (MC): A thiol-reactive functional group used for conjugation to cysteine residues in proteins or peptides. It is relatively non-polar.

  • PEG2: A short, hydrophilic di-ethylene glycol spacer that enhances water solubility.

  • Boc-protected Amine: A tert-butyloxycarbonyl (Boc) protected primary amine, which allows for subsequent deprotection and further conjugation. The Boc group is non-polar and acid-labile.

The purification strategy must balance the hydrophobicity of the maleimide and Boc groups with the hydrophilicity of the PEG spacer, while also considering the stability of the maleimide ring and the Boc protecting group.

Q2: What are the most common impurities encountered during the synthesis and purification of this compound conjugates?

A2: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials (e.g., the molecule to be conjugated, excess this compound linker).

  • Hydrolyzed Maleimide: The maleimide ring can undergo hydrolysis to form an unreactive maleamic acid, especially at pH values above 7.5.[1]

  • Thiol Adducts: If reducing agents or other thiol-containing species are present, they can react with the maleimide group.

  • Premature Boc Deprotection: Exposure to acidic conditions can lead to the cleavage of the Boc group, exposing the primary amine.

  • Aggregates: Hydrophobic interactions, particularly with larger conjugated molecules like proteins, can lead to aggregation. The PEG linker helps to mitigate this.[2]

Q3: Which chromatographic techniques are most suitable for purifying this compound conjugated molecules?

A3: The choice of chromatography depends on the scale of the purification and the nature of the conjugated molecule.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying this compound linkers and their conjugates. It separates molecules based on hydrophobicity. A C18 column is often a good starting point.[1][3][4]

  • Normal-Phase Flash Chromatography: This technique can be used for larger scale purification of the this compound linker itself or smaller, less polar conjugates. It separates based on polarity.

  • Size-Exclusion Chromatography (SEC): SEC is useful for removing small molecule impurities (like unreacted linker) from large protein or antibody conjugates.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound conjugated molecules.

Issue 1: Low Recovery of the Desired Product
Potential Cause Troubleshooting Steps
Poor Solubility The conjugate may be precipitating on the column. Try modifying the mobile phase with a stronger organic solvent or adding a small amount of a co-solvent. The PEG linker is designed to improve solubility, but this can still be an issue with very hydrophobic molecules.
Irreversible Binding to the Column Highly hydrophobic conjugates may bind irreversibly to the stationary phase. Consider using a column with a shorter alkyl chain (e.g., C8 or C4 instead of C18 for RP-HPLC) or a different stationary phase altogether.
Product Instability The conjugate may be degrading during purification. Ensure the pH of the mobile phase is compatible with the stability of the maleimide and the Boc group. For maleimide stability, a pH of 6.5-7.5 is recommended. For Boc group stability, avoid acidic conditions.
Issue 2: Presence of Impurities in the Purified Product
Impurity Observed Troubleshooting Steps
Unreacted Starting Material Optimize the stoichiometry of your conjugation reaction to minimize excess starting materials. Adjust the gradient of your chromatography method to improve the separation of the product from the starting materials.
Hydrolyzed Maleimide Maintain the pH of all solutions between 6.5 and 7.5 during the reaction and purification process. Use freshly prepared buffers. Avoid prolonged exposure to aqueous environments.
Prematurely Deprotected Product (Loss of Boc group) Ensure that the mobile phase is not acidic. If an acidic modifier like trifluoroacetic acid (TFA) is used in RP-HPLC, its concentration should be kept low (e.g., 0.05-0.1%). If acid sensitivity is high, consider alternative purification methods that do not require acidic conditions.
Multiple Peaks for the Product This could be due to diastereomers if a chiral center is present, or partial degradation. Analyze the fractions by mass spectrometry to identify the species. If maleimide hydrolysis is the cause, two isomeric succinamic acid thioethers can be formed.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of this compound conjugated small molecules or peptides.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid

  • Sample: Dissolved in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO, DMF, or the initial mobile phase composition).

Methodology:

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.

  • Injection: Inject the dissolved sample onto the column.

  • Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient could be:

    • 5-95% B over 20-30 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptides, or a wavelength where the conjugated molecule absorbs).

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC and confirm the identity by mass spectrometry.

  • Solvent Removal: Evaporate the solvent from the pure fractions, for example, by lyophilization.

Quantitative Data Example (for illustrative purposes):

Compound Column Gradient (Acetonitrile in Water with 0.1% TFA) Flow Rate (mL/min) Retention Time (min)
Unconjugated PeptideC185-60% over 20 min1.012.5
This compound LinkerC185-95% over 20 min1.018.2
This compound Conjugated PeptideC185-70% over 20 min1.016.8
Protocol 2: Normal-Phase Flash Chromatography

This protocol is suitable for the purification of the this compound linker itself or small, non-polar conjugates on a larger scale.

Instrumentation:

  • Flash chromatography system

  • Silica gel column

Reagents:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate or Methanol).

  • Sample: Adsorbed onto a small amount of silica gel or dissolved in a minimal amount of a non-polar solvent.

Methodology:

  • Column Packing: Pack the column with silica gel in the non-polar solvent.

  • Sample Loading: Load the sample onto the top of the column.

  • Elution: Elute the compounds using either an isocratic mobile phase or a gradient of increasing polarity. The choice of solvent system should be guided by Thin Layer Chromatography (TLC) analysis to achieve good separation.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Conjugation Reaction (Molecule + this compound) dissolution Dissolve Crude Product synthesis->dissolution chromatography Chromatography (RP-HPLC or Flash) dissolution->chromatography fraction_collection Collect Fractions chromatography->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check identity_check Identity Confirmation (Mass Spectrometry) purity_check->identity_check solvent_removal Solvent Removal identity_check->solvent_removal final_product Pure Conjugate solvent_removal->final_product

Caption: Experimental workflow for the purification of this compound conjugated molecules.

troubleshooting_workflow start Purification Issue Identified low_yield Low Product Yield? start->low_yield impurity Impurities Present? low_yield->impurity No solubility Check Solubility Modify Mobile Phase low_yield->solubility Yes unreacted Unreacted Starting Material? Optimize Stoichiometry & Gradient impurity->unreacted Yes end Optimized Purification impurity->end No binding Irreversible Binding? Change Column solubility->binding stability Product Degradation? Adjust pH, Check Stability binding->stability stability->end hydrolysis Maleimide Hydrolysis? Control pH (6.5-7.5) unreacted->hydrolysis deprotection Boc Deprotection? Avoid Acidic Conditions hydrolysis->deprotection deprotection->end

Caption: Troubleshooting decision tree for purification of this compound conjugates.

References

Technical Support Center: Troubleshooting Protein Aggregation after PEGylation with MC-PEG2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein PEGylation with MC-PEG2-Boc, with a focus on preventing and managing protein aggregation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues leading to protein aggregation during and after PEGylation with this compound.

Observation/Problem Potential Cause Recommended Action
Immediate precipitation or cloudiness upon adding this compound 1. High Protein Concentration: Increased intermolecular interactions leading to aggregation.- Reduce the protein concentration to a range of 1-5 mg/mL.
2. Suboptimal Buffer pH: The pH may be too close to the protein's isoelectric point (pI), minimizing its solubility.- Adjust the buffer pH to be at least 1 unit away from the protein's pI. For maleimide-cysteine conjugation, a pH of 6.5-7.5 is optimal for selectivity.
3. Localized High Reagent Concentration: Adding the PEG reagent too quickly can cause localized high concentrations, leading to rapid, uncontrolled reactions and precipitation.- Add the dissolved this compound solution to the protein solution slowly and with gentle mixing.
Gradual increase in turbidity or visible aggregates during the conjugation reaction 1. Intermolecular Cross-linking: If the protein has multiple accessible cysteine residues, the bifunctional nature of the PEG linker can lead to the formation of protein-PEG-protein complexes.- Optimize the molar ratio of this compound to the protein. Start with a lower molar excess (e.g., 1:1 to 5:1) and titrate up.
2. Instability of the Protein Under Reaction Conditions: The protein may be inherently unstable at the reaction temperature or in the chosen buffer over the incubation period.- Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. - Add stabilizing excipients to the reaction buffer, such as 5-20% glycerol or 50-100 mM arginine.
3. Maleimide Hydrolysis: The maleimide group can hydrolyze over time, especially at higher pH, becoming unreactive and potentially contributing to heterogeneity.- Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions.
Aggregation observed after purification of the PEGylated protein 1. Unstable PEG-Protein Conjugate: The thiosuccinimide linkage formed between the maleimide and cysteine can be reversible (retro-Michael reaction), leading to heterogeneity and potential aggregation.- After conjugation, consider hydrolyzing the thiosuccinimide ring to a more stable thioether succinamic acid by raising the pH to 8.5-9.0 for a short period, if the protein is stable under these conditions.
2. Aggregation during Purification: The purification process itself (e.g., column chromatography) can induce stress and cause aggregation.- Use a gentle purification method like size-exclusion chromatography (SEC). - Include stabilizing excipients in the purification buffers.
Aggregation after Boc Deprotection 1. Protein Denaturation by Acid: The use of strong acids like trifluoroacetic acid (TFA) for Boc deprotection can denature the protein.- Use the lowest effective concentration of TFA and the shortest possible incubation time. - Perform the deprotection at a low temperature (e.g., on ice).
2. Incomplete Removal of TFA: Residual TFA can lower the pH and cause protein precipitation.- Ensure complete removal of TFA by lyophilization or buffer exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional PEGylation reagent. It contains a maleimidocaproyl (MC) group that selectively reacts with free sulfhydryl groups on cysteine residues of a protein. The other end of the short polyethylene glycol (PEG2) linker has a tert-Butyloxycarbonyl (Boc) protected amine. This Boc group can be removed after the initial PEGylation to expose a primary amine for subsequent conjugation to another molecule.

Q2: Why is my protein aggregating after PEGylation with this compound?

A2: Protein aggregation after PEGylation can be caused by several factors:

  • Intermolecular cross-linking: If your protein has more than one reactive cysteine, the PEG linker can bridge two protein molecules.

  • High protein concentration: This increases the likelihood of protein-protein interactions.

  • Suboptimal reaction conditions: pH, temperature, and buffer composition can affect protein stability.

  • Instability of the maleimide-thiol linkage: The formed bond can undergo a retro-Michael reaction, leading to a mixed population of conjugated and unconjugated protein, which can promote aggregation.

  • Protein denaturation: The chemical modifications or subsequent deprotection steps might alter the protein's conformation, exposing hydrophobic patches that lead to aggregation.

Q3: What is the optimal pH for conjugation with this compound?

A3: The optimal pH for the reaction between a maleimide group and a cysteine's sulfhydryl group is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiols over other nucleophilic groups like amines. At pH values above 7.5, the maleimide group can start to react with amines (e.g., lysine residues), leading to non-specific conjugation.

Q4: How can I prevent intermolecular cross-linking?

A4: To minimize cross-linking, you can:

  • Control the stoichiometry: Use a lower molar excess of this compound to protein.

  • Site-directed mutagenesis: If you have multiple reactive cysteines, consider mutating some of them to other amino acids.

  • Partial reduction: If the cysteines are in disulfide bonds, you can use a mild reducing agent to selectively reduce the most accessible disulfide bond.

Q5: What are some recommended stabilizing agents to prevent aggregation?

A5: Adding certain excipients to your reaction and storage buffers can help maintain protein solubility. Common stabilizers include:

  • Glycerol: 5-20%

  • Arginine: 50-100 mM

  • Non-ionic detergents: e.g., Tween-20 at 0.01-0.1%

Q6: How do I remove the Boc protecting group and what precautions should I take?

A6: The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). However, this can be harsh on the protein and may induce aggregation. To minimize this risk:

  • Use a low concentration of TFA (e.g., 5-20%) in a suitable solvent like dichloromethane (DCM).

  • Keep the reaction on ice and for the shortest time necessary.

  • Thoroughly remove the TFA afterward, for example, by lyophilization or extensive buffer exchange.

Quantitative Data Summary

The following tables provide representative data on how different reaction parameters can influence the extent of protein aggregation during PEGylation. The data is illustrative and optimal conditions should be determined empirically for each specific protein.

Table 1: Effect of Protein Concentration on Aggregation

Protein Concentration (mg/mL)Monomer (%)Soluble Aggregates (%)Insoluble Precipitate
1955None
58513Minimal
106030Significant
203545High

Table 2: Effect of pH on Aggregation and Conjugation Efficiency

pHConjugation Efficiency (%)Monomer (%)Soluble Aggregates (%)
5.5409010
6.585928
7.5908812
8.575 (non-specific)7030

Table 3: Effect of PEG:Protein Molar Ratio on Aggregation

PEG:Protein Molar RatioMonomer (%)Dimer (%)Higher-order Aggregates (%)
1:19082
5:175187
10:1602515
20:1453520

Experimental Protocols

Protocol 1: Cysteine-Specific PEGylation with this compound
  • Protein Preparation:

    • Dialyze the protein into an amine-free and thiol-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH of 6.5-7.5.

    • Adjust the protein concentration to 1-5 mg/mL.

    • If the cysteine residues are in disulfide bonds, reduce them using a 10-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a 100-fold molar excess of a quenching reagent like N-acetylcysteine or L-cysteine and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess PEG reagent and quenching reagent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: Quantification of Protein Aggregation using Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
  • Instrumentation:

    • An HPLC system with a size-exclusion column suitable for the size range of your protein and its potential aggregates.

    • A multi-angle light scattering (MALS) detector.

    • A refractive index (RI) detector.

    • A UV detector.

  • Mobile Phase:

    • Use a filtered and degassed buffer that is compatible with your protein and does not interfere with the detectors (e.g., PBS).

  • Sample Preparation:

    • Filter the PEGylated protein sample through a 0.1 or 0.22 µm filter to remove large particulates.

    • Inject an appropriate volume of the sample onto the SEC column.

  • Data Acquisition and Analysis:

    • Collect data from the UV, MALS, and RI detectors simultaneously.

    • Use specialized software (e.g., ASTRA) to determine the molar mass of the eluting species across the chromatogram.

    • The software will use the signals from the detectors to calculate the absolute molar mass of the protein and any aggregates present, allowing for accurate quantification of monomer, dimer, and higher-order aggregates.

Protocol 3: Visualization of Protein Aggregates by Transmission Electron Microscopy (TEM)
  • Grid Preparation:

    • Place a 200-400 mesh copper or nickel grid, coated with formvar and carbon, in a glow discharge system to make the surface hydrophilic.

  • Sample Application:

    • Apply 3-5 µL of the PEGylated protein sample (at a suitable concentration, which may require some optimization) onto the grid.

    • Allow the sample to adsorb for 1-2 minutes.

  • Negative Staining:

    • Wick away the excess sample with filter paper.

    • Immediately apply 3-5 µL of a 2% uranyl acetate solution to the grid.

    • After 1-2 minutes, wick away the excess stain.

    • Allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope at an appropriate magnification (e.g., 10,000x to 50,000x).

    • Aggregates will appear as electron-dense particles against a lighter background. The morphology (e.g., amorphous, fibrillar) and size of the aggregates can be observed.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_deprotection Deprotection (Optional) Protein_Solution Protein Solution (pH 6.5-7.5) Reaction_Mixture Reaction Mixture (RT or 4°C) Protein_Solution->Reaction_Mixture PEG_Reagent This compound in DMSO PEG_Reagent->Reaction_Mixture Purification Purification (SEC) Reaction_Mixture->Purification Analysis Analysis (SEC-MALS, DLS, TEM) Purification->Analysis Deprotection Boc Deprotection (TFA) Purification->Deprotection Final_Product Final Conjugate Deprotection->Final_Product Aggregation_Mechanism Native_Protein Native Protein PEGylated_Monomer PEGylated Monomer Native_Protein->PEGylated_Monomer PEGylation Partially_Unfolded Partially Unfolded Intermediate Native_Protein->Partially_Unfolded Stress (pH, Temp) PEGylated_Monomer->Partially_Unfolded Conjugate Instability (Retro-Michael) Aggregates Aggregates Partially_Unfolded->Aggregates Hydrophobic Interactions Troubleshooting_Logic Start Aggregation Observed Check_Concentration Is Protein Concentration > 5 mg/mL? Start->Check_Concentration Reduce_Concentration Reduce Concentration Check_Concentration->Reduce_Concentration Yes Check_pH Is pH 6.5-7.5 and >1 unit from pI? Check_Concentration->Check_pH No Reduce_Concentration->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Stoichiometry Is PEG:Protein Ratio > 10:1? Check_pH->Check_Stoichiometry Yes Adjust_pH->Check_Stoichiometry Reduce_Stoichiometry Reduce Ratio Check_Stoichiometry->Reduce_Stoichiometry Yes Consider_Excipients Add Stabilizing Excipients Check_Stoichiometry->Consider_Excipients No Reduce_Stoichiometry->Consider_Excipients End Re-analyze Aggregation Consider_Excipients->End

Technical Support Center: Monitoring MC-PEG2-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of MC-PEG2-Boc conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key stages in an this compound conjugation reaction that require monitoring?

A1: The two critical stages to monitor are:

  • Maleimide-Thiol Conjugation: The reaction of the maleimide group of the this compound linker with a thiol-containing molecule (e.g., a cysteine residue on a protein or peptide).

  • Boc Deprotection: The removal of the tert-Butyloxycarbonyl (Boc) protecting group to expose a primary amine.

Q2: Which analytical techniques are most suitable for monitoring the maleimide-thiol conjugation step?

A2: A combination of chromatographic techniques is highly recommended. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating the starting materials, conjugate, and potential side products, providing both qualitative and quantitative information.[1][2] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of reaction progress.

Q3: How can I monitor the Boc deprotection step?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method to qualitatively monitor Boc deprotection.[3][4][5] The deprotected product, now a free amine, is more polar and will have a lower Retention Factor (Rf) value compared to the Boc-protected starting material. For quantitative analysis and confirmation of structure, Nuclear Magnetic Resonance (NMR) spectroscopy is ideal, as you can monitor the disappearance of the characteristic tert-butyl peak of the Boc group. LC-MS can also be used to confirm the mass change upon removal of the Boc group.

Q4: What are the common side reactions to be aware of during the maleimide-thiol conjugation?

A4: The primary side reactions include:

  • Hydrolysis of the maleimide ring: This renders the linker inactive for conjugation. It is more prevalent at higher pH.

  • Retro-Michael reaction (thiol exchange): The thioether bond formed can be reversible, especially in the presence of other thiols.

  • Reaction with amines: At pH values above 7.5, maleimides can react with primary amines, such as lysine residues.

Q5: What issues can arise during Boc deprotection?

A5: Common issues include incomplete deprotection due to insufficient acid strength, inadequate reaction time, or steric hindrance. Side reactions can also occur, such as the tert-butyl cation alkylating other nucleophilic sites on the molecule.

Troubleshooting Guides

Issue 1: Low or No Yield of the Maleimide-Thiol Conjugate

Possible Causes & Solutions

Possible Cause Recommended Solution Monitoring Technique
Inaccessible or Oxidized Thiols Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Unlike DTT, TCEP does not need to be removed prior to conjugation.Ellman's Test to quantify free thiols.
Hydrolyzed Maleimide Linker Ensure the maleimide linker is fresh and has been stored in a dry environment. Prepare solutions immediately before use. Maintain the reaction pH between 6.5 and 7.5.HPLC or LC-MS to check for the hydrolyzed maleimide species.
Suboptimal Reaction pH The optimal pH for maleimide-thiol conjugation is 6.5-7.5. Below this range, the reaction is slow; above it, the risk of side reactions with amines increases.pH meter.
Incorrect Stoichiometry Optimize the molar ratio of the maleimide linker to the thiol-containing molecule. A 10-20 fold molar excess of the linker is often a good starting point for protein labeling.HPLC or LC-MS to analyze the ratio of product to unreacted starting materials.
Issue 2: Incomplete Boc Deprotection

Possible Causes & Solutions

Possible Cause Recommended Solution Monitoring Technique
Insufficient Acid Strength/Concentration Use a strong acid like Trifluoroacetic Acid (TFA) at a sufficient concentration (e.g., 20-50% in Dichloromethane (DCM)). For resistant substrates, consider 4M HCl in dioxane.TLC (stain with ninhydrin to visualize the free amine), ¹H NMR (disappearance of the t-butyl signal at ~1.4 ppm), LC-MS (mass change).
Inadequate Reaction Time or Temperature Increase the reaction time and continue to monitor. While many deprotections are fast at room temperature, some may require several hours.TLC, ¹H NMR, LC-MS.
Steric Hindrance For sterically hindered substrates, stronger acidic conditions or longer reaction times may be necessary.TLC, ¹H NMR, LC-MS.
Formation of Side Products Add a "scavenger" such as triisopropylsilane (TIS) to the reaction mixture to trap the reactive tert-butyl cation that is formed during deprotection.LC-MS to identify and characterize side products.

Experimental Protocols

Protocol 1: Monitoring Maleimide-Thiol Conjugation by RP-HPLC
  • System Preparation: Use a Reverse-Phase HPLC (RP-HPLC) system with a C18 column.

  • Mobile Phase: A typical gradient could be:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 280 nm (for proteins) and a wavelength appropriate for the linker if it has a chromophore.

  • Sample Analysis:

    • Inject a sample of the unreacted thiol-containing molecule.

    • Inject a sample of the this compound linker.

    • At various time points during the reaction, withdraw an aliquot, quench if necessary, and inject it onto the column.

  • Data Interpretation: The conjugate will have a different retention time than the starting materials. Monitor the decrease in the starting material peaks and the increase in the product peak over time.

Protocol 2: Monitoring Boc Deprotection by TLC
  • TLC Plate: Use silica gel 60 F254 plates.

  • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (e.g., 9:1 v/v) is a good starting point. Adjust the polarity as needed.

  • Spotting: On the baseline of the TLC plate, spot:

    • The Boc-protected starting material (as a reference).

    • A co-spot of the starting material and the reaction mixture.

    • The reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).

  • Development: Place the TLC plate in a chamber saturated with the mobile phase and allow it to develop.

  • Visualization:

    • Visualize the plate under UV light (254 nm) if the compounds are UV-active.

    • Stain the plate with a ninhydrin solution and gently heat. The deprotected amine product will appear as a colored spot (typically purple or yellow).

  • Interpretation: A successful deprotection will show the disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) that stains positive with ninhydrin.

Visualizations

experimental_workflow cluster_conjugation Maleimide-Thiol Conjugation cluster_deprotection Boc Deprotection start Mix this compound with Thiol-Molecule react_conj Incubate at pH 6.5-7.5 start->react_conj monitor_conj Monitor by HPLC/LC-MS react_conj->monitor_conj quench_conj Quench Reaction monitor_conj->quench_conj add_acid Add Acid (e.g., TFA) quench_conj->add_acid Purified Conjugate react_deprot Incubate at RT add_acid->react_deprot monitor_deprot Monitor by TLC/NMR react_deprot->monitor_deprot workup Aqueous Workup & Purification monitor_deprot->workup

Caption: Experimental workflow for this compound conjugation and deprotection.

troubleshooting_workflow cluster_troubleshoot Troubleshooting decision decision issue issue start Start Reaction check_progress Monitor Progress (e.g., HPLC, TLC) start->check_progress is_complete Reaction Complete? check_progress->is_complete end Proceed to Next Step is_complete->end Yes check_reagents Check Reagent Quality & Stoichiometry is_complete->check_reagents No check_conditions Verify Reaction Conditions (pH, Temp, Time) check_reagents->check_conditions check_sm Analyze Starting Material (e.g., Free Thiols) check_conditions->check_sm optimize Optimize Conditions check_sm->optimize optimize->check_progress

Caption: A logical troubleshooting workflow for conjugation reactions.

References

impact of steric hindrance on MC-PEG2-Boc coupling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting the coupling of Maleimidocaproyl (MC) activated molecules to Boc-protected PEGylated amines (MC-PEG2-Boc). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming challenges related to steric hindrance and optimizing coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in this compound coupling?

A1: The primary challenge is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the PEG linker can physically obstruct the approach of the maleimide group to the amine, slowing down the reaction rate and reducing the overall coupling efficiency.

Q2: How does the PEG linker length impact the coupling reaction?

A2: The length of the PEG linker can have a significant impact. While longer PEG chains can increase the solubility of the reactants, they can also introduce additional steric hindrance. Conversely, a very short linker like PEG2 might not provide enough flexibility for the reactive ends to overcome the steric hindrance from the Boc group and the substrate. The optimal PEG linker length often needs to be determined empirically for each specific application.[1][2][3]

Q3: What are the ideal reaction conditions for a maleimide-amine conjugation?

A3: For a maleimide-thiol reaction, a pH range of 6.5-7.5 is ideal to ensure selectivity for thiols over amines.[4] However, for a maleimide-amine conjugation, the reaction is typically slower. Above pH 7.5, the reactivity of amines with maleimides increases, but this also increases the risk of maleimide ring hydrolysis, which deactivates it.[4] Therefore, a careful optimization of pH, temperature, and reaction time is crucial.

Q4: Can the maleimide group degrade during the reaction?

A4: Yes, the maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. This hydrolysis opens the ring to form a maleamic acid derivative that is unreactive towards amines. Therefore, it is crucial to use anhydrous solvents and store maleimide-functionalized reagents properly.

Q5: Are there alternatives to the maleimide-amine conjugation if yields are consistently low?

A5: Yes, if direct maleimide-amine conjugation proves inefficient, you could consider a thiol-maleimide "click" reaction. This involves modifying your Boc-PEG2-amine to have a terminal thiol group. The maleimide-thiol reaction is generally much faster and more efficient than the maleimide-amine reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low or No Product Yield Steric Hindrance: The Boc group is sterically hindering the coupling reaction.- Increase reaction time and/or temperature to provide more energy to overcome the activation barrier.- Consider using a longer PEG linker (e.g., PEG4, PEG6) to increase flexibility and reduce direct steric clash.- If possible, consider switching to a smaller protecting group for the amine.
Maleimide Hydrolysis: The maleimide ring has been hydrolyzed and is no longer reactive.- Ensure all solvents and reagents are anhydrous.- Perform the reaction in a pH range of 7.0-7.5 to balance amine reactivity and maleimide stability.- Prepare aqueous solutions of maleimide-containing reagents immediately before use.
Low Reactivity of the Amine: The primary amine on the PEG linker is not sufficiently nucleophilic.- Increase the pH of the reaction mixture slightly (e.g., to 8.0-8.5), but monitor for maleimide hydrolysis.- Use a non-nucleophilic organic base to deprotonate the amine and increase its nucleophilicity.
Presence of Multiple Products in Analysis (TLC/LC-MS) Side Reactions: The maleimide group is reacting with other nucleophiles in the reaction mixture.- Ensure the purity of your starting materials.- If your substrate has other nucleophilic groups (e.g., thiols), consider protecting them before the coupling reaction.
Incomplete Reaction: Both starting materials and product are present.- Increase the molar excess of one of the reactants (typically the less expensive one).- Extend the reaction time.
Difficulty in Product Purification Similar Polarity of Reactants and Products: The starting materials and the desired product have similar chromatographic behavior.- Optimize your chromatography conditions (e.g., try a different solvent system or a different type of column).- Consider using a purification method based on a different principle, such as precipitation or crystallization.

Quantitative Data on Factors Affecting Coupling Efficiency

Maleimide Conjugate Thiol Partner Half-life of Conversion (hours) Extent of Conversion (%)
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)1812.3
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)3.189.5
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)1045.2
N-ethyl maleimide (NEM)N-acetyl-L-cysteine (NAC)2580.8

Data adapted from a study on the kinetics of retro-Michael addition and thiol exchange of maleimide-thiol conjugates.

This data suggests that both electronic effects and the nature of the nucleophile significantly impact the reaction kinetics. The bulky and electron-donating nature of the Boc group in the this compound system is expected to similarly slow down the reaction, leading to a longer half-life for the reaction to go to completion.

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling

This protocol describes a general method for the coupling of a maleimidocaproyl (MC)-activated molecule to a Boc-protected PEG2-amine.

Materials:

  • MC-activated molecule

  • Boc-NH-PEG2-Amine

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the MC-activated molecule (1.0 equivalent) in the anhydrous solvent in the reaction vessel.

  • Addition of Amine: In a separate vial, dissolve Boc-NH-PEG2-Amine (1.1 to 1.5 equivalents) in the anhydrous solvent.

  • Addition of Base: Add the non-nucleophilic base (2.0 to 3.0 equivalents) to the solution of Boc-NH-PEG2-Amine.

  • Reaction: Slowly add the solution of Boc-NH-PEG2-Amine and base to the solution of the MC-activated molecule.

  • Incubation: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water or a primary amine scavenger.

  • Purification: Purify the product by a suitable method, such as column chromatography on silica gel.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group after successful coupling.

Materials:

  • Boc-protected conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Addition of TFA: Slowly add an excess of TFA to the solution (typically 20-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Purification: The deprotected product can be purified by precipitation with a non-polar solvent like diethyl ether or by chromatography.

Visualizations

experimental_workflow cluster_coupling This compound Coupling cluster_deprotection Boc Deprotection start Dissolve MC-activated molecule in anhydrous solvent add_amine Dissolve Boc-NH-PEG2-Amine and base react Mix and stir at room temperature add_amine->react Slowly add monitor_coupling Monitor reaction by TLC/LC-MS react->monitor_coupling workup Quench reaction and purify product monitor_coupling->workup Reaction complete dissolve_product Dissolve purified this compound conjugate in DCM workup->dissolve_product Purified Conjugate add_tfa Add Trifluoroacetic Acid (TFA) dissolve_product->add_tfa deprotect Stir at room temperature add_tfa->deprotect monitor_deprotection Monitor deprotection by TLC/LC-MS deprotect->monitor_deprotection purify_final Remove solvent and purify final product monitor_deprotection->purify_final Deprotection complete troubleshooting_logic start Low Coupling Yield? steric_hindrance Potential Cause: Steric Hindrance start->steric_hindrance Yes hydrolysis Potential Cause: Maleimide Hydrolysis start->hydrolysis Yes low_reactivity Potential Cause: Low Amine Reactivity start->low_reactivity Yes solution_steric Solution: - Increase reaction time/temp - Use longer PEG linker - Change protecting group steric_hindrance->solution_steric solution_hydrolysis Solution: - Use anhydrous solvents - Control pH (7.0-7.5) - Freshly prepare reagents hydrolysis->solution_hydrolysis solution_reactivity Solution: - Increase pH slightly - Add non-nucleophilic base low_reactivity->solution_reactivity

References

Validation & Comparative

A Comprehensive Guide to the Analytical Characterization of MC-PEG2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of bioconjugates, the precise characterization of linker molecules is of paramount importance. The MC-PEG2-Boc linker, a heterobifunctional molecule incorporating a maleimide group, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine, is a valuable tool in the construction of antibody-drug conjugates (ADCs) and other targeted therapies. Its performance and reliability hinge on accurate analytical verification of its structure and purity.

This guide provides a comparative overview of the key analytical methods for characterizing this compound conjugates. It details experimental protocols, presents expected quantitative data, and compares the performance of this linker with common alternatives.

Core Analytical Techniques

The primary analytical methods for the comprehensive characterization of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers unique and complementary insights into the molecular structure, purity, and stability of the conjugate.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data for the characterization of this compound and provide a comparison with alternative linker chemistries.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Maleimide (CH=CH)~6.7~134.0
Maleimide (C=O)-~171.0
MC-CH₂-N~3.5~37.5
MC-(CH₂)₃~1.2-1.6~25.0-28.0
MC-CH₂-C=O~2.2~34.0
MC-C=O-~172.5
PEG (-O-CH₂-CH₂-O-)~3.6~70.0
Boc-NH-CH₂~3.2~40.3
Boc (C(CH₃)₃)~1.4~28.4
Boc (C(CH₃)₃)-~79.0
Boc (C=O)-~156.0

Note: The chemical shifts are estimated based on the analysis of structurally similar compounds and are typically recorded in CDCl₃ or DMSO-d₆. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry Data for this compound

Technique Expected [M+H]⁺ (m/z) Expected [M+Na]⁺ (m/z) Key Fragmentation Patterns
ESI-MS386.21408.19Loss of the Boc group (-100 Da), cleavage of the PEG chain.

Table 3: Comparative Performance of HPLC Methods for this compound Analysis

HPLC Method Stationary Phase Mobile Phase Typical Retention Time Primary Application
Reversed-Phase (RP-HPLC)C18Acetonitrile/Water with 0.1% TFAGradient dependentPurity assessment, reaction monitoring
Size-Exclusion (SEC-HPLC)Dextran or Polyacrylamide GelIsocratic buffer (e.g., PBS)Dependent on hydrodynamic volumeAnalysis of PEGylated proteins, not ideal for small molecules

Table 4: Comparison of this compound with Alternative Linker Chemistries

Linker Chemistry Reactive Groups Key Analytical Features Advantages Disadvantages
This compound (Maleimide) Maleimide, Boc-protected AmineCharacteristic maleimide signals in NMR (~6.7 ppm). Susceptible to retro-Michael addition, which can be monitored by MS.High specificity for thiols.Potential for in-vivo instability of the maleimide-thiol bond.[1][2]
SMCC-PEG (Maleimide) NHS ester, MaleimideSimilar maleimide characterization. NHS ester reactivity can be monitored by the disappearance of the starting material.Well-established chemistry for amine-to-thiol conjugation.[3][]Shares the same potential instability of the maleimide-thiol bond as MC-PEG.[1]
Self-Stabilizing Maleimides Modified Maleimide, other functional groupsNMR may show subtle differences in the maleimide region. MS can confirm the stable hydrolyzed product.Increased in-vivo stability of the conjugate.May have different reaction kinetics compared to traditional maleimides.
Mono-sulfone-PEG Mono-sulfoneAbsence of the characteristic maleimide proton in NMR. MS will show a different mass addition.Forms a more stable linkage with thiols compared to maleimides.Reaction kinetics may be slower than maleimide chemistry.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by identifying the characteristic proton and carbon signals.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected signals include the characteristic maleimide protons around 6.7 ppm, the PEG ethylene oxide protons around 3.6 ppm, and the Boc protecting group protons at approximately 1.4 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals include the maleimide carbonyls (~171.0 ppm), the PEG carbons (~70.0 ppm), and the Boc carbonyl and quaternary carbons (~156.0 and ~79.0 ppm, respectively).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the this compound conjugate and to identify potential impurities or degradation products.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent (e.g., acetonitrile or methanol). Dilute to 1-10 µg/mL in the mobile phase.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS).

  • Analysis:

    • Acquire the mass spectrum in positive ion mode.

    • Look for the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

    • Perform tandem MS (MS/MS) to induce fragmentation and confirm the structure by observing the loss of the Boc group or cleavage of the PEG chain.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound conjugate and to monitor the progress of conjugation reactions.

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Reversed-Phase HPLC (RP-HPLC):

    • Column: C18, 3.5 or 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes.

    • Detection: UV absorbance at 214 nm and/or 254 nm.

    • The purity is determined by the relative area of the main peak.

Mandatory Visualizations

Experimental Workflow for this compound Characterization

G cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_result Results start Starting Materials reaction Conjugation Reaction start->reaction product Crude this compound reaction->product hplc HPLC (Purity) product->hplc Purity Assessment ms Mass Spectrometry (Identity) product->ms Molecular Weight Confirmation nmr NMR (Structure) product->nmr Structural Elucidation pure_product Pure this compound hplc->pure_product ms->pure_product nmr->pure_product G center This compound Conjugate nmr NMR Spectroscopy (Structural Confirmation) center->nmr Provides detailed structural information ms Mass Spectrometry (Molecular Weight) center->ms Confirms identity and molecular formula hplc HPLC (Purity & Quantification) center->hplc Assesses purity and concentration G cluster_conjugation Conjugation cluster_instability In-vivo Instability cluster_stability Stabilization Maleimide-Linker Maleimide-Linker Maleimide-Thiol_Adduct Maleimide-Thiol Adduct (Initial Conjugate) Maleimide-Linker->Maleimide-Thiol_Adduct Protein-SH Protein-SH Protein-SH->Maleimide-Thiol_Adduct Retro-Michael Retro-Michael Addition (e.g., with Glutathione) Maleimide-Thiol_Adduct->Retro-Michael Susceptible to Hydrolysis Succinimide Ring Hydrolysis Maleimide-Thiol_Adduct->Hydrolysis Can undergo Deconjugated_Linker Deconjugated Linker Retro-Michael->Deconjugated_Linker Stable_Adduct Stable Ring-Opened Adduct Hydrolysis->Stable_Adduct

References

A Comparative HPLC Purity Analysis of MC-PEG2-Boc Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Guide Objective: This document provides a detailed comparison of the purity of three different sources of the MC-PEG2-Boc linker, a critical component in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The purity of this linker is paramount, as common impurities can lead to failed conjugations, undesirable side-products, and compromised stability of the final therapeutic. This guide presents a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compares the purity profiles of a high-purity product against a standard-grade and a competitor's alternative.

Introduction to this compound and Its Critical Quality Attributes

This compound, or Maleimido-PEG2-tert-butyloxycarbonyl, is a heterobifunctional linker featuring a maleimide group for covalent linkage to thiol residues (e.g., cysteine) and a Boc-protected amine for subsequent synthetic modifications. The integrity of both the maleimide ring and the Boc-protecting group is essential for its function. Two primary degradation pathways can compromise linker quality:

  • Hydrolysis of the Maleimide Ring: In the presence of water, the maleimide ring can open to form a non-reactive maleamic acid, rendering the linker incapable of reacting with thiols.[1][2][3]

  • Deprotection of the Boc Group: Premature loss of the Boc protecting group under acidic conditions exposes a primary amine, which can lead to unwanted side reactions.

This analysis utilizes a stability-indicating RP-HPLC method to separate the intact this compound from these and other process-related impurities.[4][5]

Experimental Protocol: RP-HPLC Purity Validation

A standardized RP-HPLC method was developed to resolve this compound from its potential degradants and impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: All samples were accurately weighed and dissolved in 50:50 Acetonitrile/Water to a final concentration of 1.0 mg/mL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 15
    20.0 70
    22.0 95
    25.0 95
    25.1 15

    | 30.0 | 15 |

Comparative Data Analysis

Three lots were analyzed:

  • Product A: High-Purity this compound

  • Product B: Standard-Grade this compound

  • Product C: Competitor this compound

The primary impurities identified were the hydrolyzed maleimide form (Impurity 1) and the Boc-deprotected form (Impurity 2).

AnalyteRetention Time (min)Product A (% Peak Area)Product B (% Peak Area)Product C (% Peak Area)
Impurity 2 (MC-PEG2-NH2) 4.1Not Detected0.451.12
Impurity 1 (Hydrolyzed) 11.50.182.814.55
This compound (Product) 15.2 99.75 96.51 93.98
Other ImpuritiesVarious0.070.230.35
Total Purity 99.75% 96.51% 93.98%

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the chemical relationships between the product and its primary impurities.

G Figure 1: HPLC Purity Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh 1 mg of This compound Sample p2 Dissolve in 1 mL of 50:50 ACN/Water p1->p2 p3 Vortex & Sonicate for full dissolution p2->p3 h1 Inject 5 µL onto C18 Column p3->h1 h2 Gradient Elution (15-95% ACN w/ TFA) h1->h2 h3 Detect at 220 nm h2->h3 d1 Integrate Peak Areas in Chromatogram h3->d1 d2 Calculate % Purity and Impurity Levels d1->d2 result result d2->result Final Purity Report

Caption: HPLC purity validation workflow from sample prep to final report.

G Figure 2: this compound and Potential Degradation Pathways product Intact this compound (High Purity Product) imp1 Impurity 1: Hydrolyzed Maleimide (Non-reactive) product->imp1 Aqueous Conditions (Moisture Exposure) imp2 Impurity 2: MC-PEG2-NH2 (Boc-deprotected) product->imp2 Acidic Conditions (e.g., strong TFA)

Caption: Relationship between the target compound and its main impurities.

Discussion and Conclusion

The data clearly demonstrates significant variations in purity among the tested this compound linkers.

  • Product A (High-Purity) exhibited exceptional purity at 99.75% , with negligible levels of the critical hydrolyzed and deprotected impurities. This high purity ensures maximum reactivity in conjugation protocols and minimizes the risk of side reactions, leading to a more homogeneous and reliable final product.

  • Product B (Standard-Grade) showed a respectable but significantly lower purity of 96.51% . The presence of nearly 3% hydrolyzed maleimide could substantially decrease conjugation efficiency, requiring a larger excess of the linker and complicating downstream purification.

  • Product C (Competitor) was the least pure at 93.98% . The high levels of both hydrolyzed (4.55%) and deprotected (1.12%) impurities make it unsuitable for sensitive applications. The deprotected amine, in particular, could interfere with subsequent reaction steps, leading to complex and difficult-to-characterize product mixtures.

References

Navigating Peptide Analysis: A Comparative Guide to MC-PEG2-Boc Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging mass spectrometry for peptide analysis, the strategic selection of labeling reagents is paramount for achieving accurate and robust quantification. This guide provides a comprehensive comparison of MC-PEG2-Boc, a maleimide-activated PEG linker with a tert-butyloxycarbonyl (Boc) protecting group, against other common cysteine-reactive labeling strategies. By examining their performance characteristics and providing supporting experimental frameworks, this guide aims to equip researchers with the knowledge to make informed decisions for their analytical workflows.

Performance Comparison of Cysteine-Reactive Labeling Reagents

The selection of a labeling reagent for quantitative mass spectrometry is a critical decision that influences the sensitivity, accuracy, and overall success of an experiment. This compound offers a unique combination of a cysteine-reactive maleimide group, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine. This design has implications for its performance compared to other widely used reagents.

While direct head-to-head quantitative data for this compound against all alternatives is not extensively available in single studies, a comparative analysis can be constructed based on the known chemical properties and performance of their core functionalities in mass spectrometry-based proteomics.

Table 1: Comparison of Performance Characteristics of Cysteine-Reactive Labeling Reagents

FeatureThis compoundIodoacetamide (IAM)N-ethylmaleimide (NEM)Maleimide-PEG-Biotin
Specificity High for thiols (cysteine) at pH 6.5-7.5.[1]High for thiols, but can react with other nucleophiles at higher pH.High for thiols at controlled pH.[2]High for thiols at pH 6.5-7.5.
Reaction Speed Rapid reaction with thiols.Generally slower than maleimides.Rapid reaction with thiols.[2]Rapid reaction with thiols.
Impact on Ionization PEG chain may enhance solubility and ionization. Boc group is labile.Minimal impact.Minimal impact.PEG chain may enhance solubility; biotin can aid in enrichment.
MS/MS Fragmentation Potential for neutral loss of Boc group (100 Da) and fragmentation of PEG linker.Stable modification.Stable modification.Fragmentation of PEG and biotin moiety can occur.
Quantitative Accuracy Good, but potential for in-source fragmentation of Boc group needs consideration.High, widely used as a standard alkylating agent.High, often used in differential labeling studies.Good, enables affinity purification which can reduce sample complexity.
Additional Functionality Boc group allows for further derivatization after deprotection.None.None.Biotin enables affinity-based enrichment (e.g., with streptavidin).

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable quantitative analysis. Below are representative protocols for the labeling of peptides with maleimide-based reagents and their subsequent analysis by mass spectrometry.

Protocol 1: Labeling of Cysteine-Containing Peptides with this compound

This protocol outlines the steps for labeling a purified peptide containing a free cysteine residue with this compound.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reduction reagent (e.g., TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching reagent (e.g., L-cysteine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Solid Phase Extraction (SPE) C18 cartridges for desalting

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer. If the peptide has disulfide bonds, it must be reduced first. Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced peptide solution.[3] The final concentration of the organic solvent should be kept low to avoid peptide precipitation.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching: Quench the reaction by adding L-cysteine to a final concentration of 5 mM to consume any unreacted this compound.

  • Sample Cleanup: Desalt the labeled peptide using a C18 SPE cartridge to remove excess reagents and buffer components.

  • Mass Spectrometry Analysis: Analyze the desalted, labeled peptide by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of Labeled Peptides

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Procedure:

  • Chromatographic Separation:

    • Inject the desalted peptide sample onto a C18 reversed-phase column.

    • Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry:

    • Acquire mass spectra in positive ion mode.

    • Use a data-dependent acquisition (DDA) method, where the most intense precursor ions in a full MS scan are selected for fragmentation in subsequent MS/MS scans.

    • For peptides labeled with this compound, it is advisable to use a soft ionization method and lower fragmentation energy to minimize the in-source loss of the Boc group.[4]

Visualizing the Workflow and Chemical Logic

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the chemical reaction of the labeling process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Peptide_Reduction Peptide Reduction (e.g., TCEP) Labeling Labeling with This compound Peptide_Reduction->Labeling Quenching Quenching (e.g., L-cysteine) Labeling->Quenching Desalting Desalting (SPE C18) Quenching->Desalting LC_Separation LC Separation (Reversed-Phase) Desalting->LC_Separation MS_Acquisition MS Acquisition (Full Scan) LC_Separation->MS_Acquisition MSMS_Fragmentation MS/MS Fragmentation (Data-Dependent) MS_Acquisition->MSMS_Fragmentation Data_Analysis Data Analysis (Peptide Identification & Quantification) MSMS_Fragmentation->Data_Analysis

Caption: Experimental workflow for the analysis of this compound labeled peptides.

labeling_reaction Peptide Peptide-SH Reaction + MC_PEG2_Boc Maleimide-PEG2-Boc Arrow pH 6.5-7.5 Labeled_Peptide Peptide-S-MC-PEG2-Boc

Caption: Thiol-maleimide reaction for peptide labeling.

Concluding Remarks

This compound presents a valuable tool for the mass spectrometry-based analysis of cysteine-containing peptides. Its unique structure, combining a highly specific maleimide group, a solubilizing PEG linker, and a versatile Boc-protected amine, offers distinct advantages. The choice of labeling reagent should be guided by the specific requirements of the study, including the need for subsequent chemical modification, the desired analytical endpoint, and the instrumentation available. While direct quantitative comparisons with all possible alternatives are not always available, an understanding of the underlying chemistry and the general performance of different functional groups can guide researchers toward the most appropriate strategy for their quantitative proteomics experiments. Careful optimization of labeling and mass spectrometry conditions is crucial to maximize the potential of any labeling reagent and ensure the generation of high-quality, reproducible data.

References

A Head-to-Head Comparison of MC-PEG2-Boc and SMCC Linkers for Antibody-Drug Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and therapeutic window. The choice between different linker technologies can significantly impact the final ADC's performance. This guide provides an objective, data-driven comparison of two prominent linker strategies: the traditional, non-PEGylated succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the more recent PEGylated maleimide linker, exemplified by MC-PEG2-Boc.

Executive Summary

Both this compound and SMCC are heterobifunctional linkers that facilitate the covalent attachment of a cytotoxic payload to an antibody. SMCC is a well-established, hydrophobic linker known for creating stable ADCs. In contrast, this compound incorporates a short polyethylene glycol (PEG) spacer, which imparts hydrophilicity to the linker. This fundamental difference in hydrophilicity leads to distinct pharmacological properties. While direct head-to-head experimental data for a short PEG2 linker versus SMCC is limited in publicly available literature, extensive research on longer-chain PEGylated linkers provides valuable insights into the expected performance of this compound. Generally, PEGylated linkers can enhance the solubility and pharmacokinetic profile of an ADC, potentially leading to improved in vivo efficacy and a wider therapeutic window, though this can sometimes be accompanied by a modest decrease in in vitro potency.

Chemical Structures and Mechanisms of Action

This compound and SMCC linkers share a common reactive group, the maleimide, which forms a stable thioether bond with free sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds. However, their chemical compositions and the resulting physicochemical properties of the ADCs differ significantly.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a hydrophobic, non-cleavable linker.[1] Its N-hydroxysuccinimide (NHS) ester end reacts with primary amines on the payload, while the maleimide group reacts with thiols on the antibody. The cyclohexane ring in its structure contributes to its stability.[1]

This compound represents a class of PEGylated maleimide linkers. The "MC" (maleimidocaproyl) group provides the thiol-reactive maleimide functionality. The "PEG2" denotes a short chain of two ethylene glycol units, which increases the hydrophilicity of the linker. The "Boc" (tert-butyloxycarbonyl) is a protecting group for an amine, which is typically part of the linker's structure to facilitate a multi-step conjugation process.

The general workflow for using these linkers involves a two-step process. First, the linker is reacted with the payload. For SMCC, this is a direct reaction. For this compound, it's a multi-step process involving the deprotection of the Boc group to reveal a reactive amine, followed by coupling to the payload, and then activation of the other end to a maleimide. In the second step, the maleimide-activated payload is conjugated to the reduced antibody.

Performance Comparison: Experimental Data

Parameter SMCC (No PEG) PEG4K PEG10K Reference
In Vitro Cytotoxicity (IC50) High Potency4.5-fold reduction in cytotoxicity22-fold reduction in cytotoxicity
Plasma Half-life Shorter2.5-fold increase11.2-fold increase
In Vivo Efficacy EffectiveImprovedMost Ideal
Off-target Toxicity Higher-Reduced by >4 times

Table 1: Impact of PEG Linker Length on ADC Performance Metrics. This table illustrates that while longer PEG chains can lead to a decrease in in vitro cytotoxicity, they generally result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.

It is important to note that the reduction in in vitro cytotoxicity observed with very long PEG chains may be less pronounced with a short PEG2 linker. Shorter PEG chains are expected to provide a balance between improved hydrophilicity and minimal steric hindrance, potentially preserving high in vitro potency while still offering pharmacokinetic benefits.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are representative protocols for the key steps in ADC development using both SMCC and a PEGylated maleimide linker derived from a Boc-protected precursor.

Protocol 1: Synthesis of Maleimide-Activated Payload using this compound Precursors

This protocol outlines a general procedure for the synthesis of a maleimide-activated payload using Boc-NH-PEG2-COOH as a starting material.

Step 1: Payload Conjugation to Boc-NH-PEG2-COOH

  • Materials:

    • Boc-NH-PEG2-COOH

    • Payload with a primary or secondary amine

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the payload and a slight molar excess of Boc-NH-PEG2-COOH in anhydrous DMF.

    • Add the coupling agents and base to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the Boc-protected PEGylated payload by chromatography.

Step 2: Boc Deprotection

  • Materials:

    • Boc-protected PEGylated payload

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected PEGylated payload in DCM.

    • Add TFA to the solution and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Evaporate the solvent and TFA under reduced pressure to obtain the amine-PEG2-payload as a TFA salt.

Step 3: Maleimide Functionalization

  • Materials:

    • Amine-PEG2-payload

    • Maleimide-NHS ester (e.g., 3-Maleimidopropionic acid N-succinimidyl ester)

    • Base (e.g., DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the amine-PEG2-payload in anhydrous DMF.

    • Add the base to neutralize the TFA salt.

    • Add a molar excess of the maleimide-NHS ester.

    • Stir the reaction at room temperature, monitoring by LC-MS.

    • Purify the final maleimide-PEG2-payload by chromatography.

Protocol 2: Antibody Conjugation with Maleimide-Activated Payload (SMCC or MC-PEG2-Payload)

This protocol describes the conjugation of a maleimide-activated payload to a reduced antibody.

  • Materials:

    • Monoclonal antibody in a suitable buffer (e.g., PBS)

    • Reducing agent (e.g., TCEP or DTT)

    • Maleimide-activated payload (from SMCC reaction or Protocol 1) dissolved in a compatible organic solvent (e.g., DMSO)

    • Quenching reagent (e.g., N-acetylcysteine)

    • Purification system (e.g., size-exclusion chromatography)

  • Procedure:

    • Antibody Reduction:

      • Incubate the antibody with a molar excess of the reducing agent (e.g., 10-fold molar excess of TCEP) at 37°C for 1-2 hours.

      • Remove the excess reducing agent using a desalting column.

    • Conjugation:

      • Add the maleimide-activated payload solution to the reduced antibody solution. A 5-10 fold molar excess of the payload over the generated thiol groups is a common starting point.

      • Ensure the final concentration of the organic solvent is low (typically <10% v/v) to maintain antibody stability.

      • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Quenching:

      • Add a molar excess of the quenching reagent to cap any unreacted maleimide groups.

    • Purification:

      • Purify the ADC using size-exclusion chromatography to remove unreacted payload, quenching reagent, and any aggregates.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is used to determine the potency of the ADC in killing cancer cells.

  • Cell Culture:

    • Plate target cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium.

    • Add the different concentrations to the cells and incubate for 72-96 hours.

  • Cell Viability Assessment:

    • Measure cell viability using a standard assay such as MTT or CellTiter-Glo.

  • Data Analysis:

    • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

cluster_smcc SMCC Linker cluster_peg This compound Derived Linker SMCC_Structure SMCC (Hydrophobic) SMCC_Payload Payload-SMCC SMCC_Structure->SMCC_Payload Reacts with payload amine SMCC_ADC Antibody-SMCC-Payload SMCC_Payload->SMCC_ADC Reacts with antibody thiol PEG_Structure MC-PEG2 (Hydrophilic) PEG_Payload Payload-PEG2-MC PEG_Structure->PEG_Payload Reacts with payload amine PEG_ADC Antibody-MC-PEG2-Payload PEG_Payload->PEG_ADC Reacts with antibody thiol

Caption: Chemical nature of SMCC and MC-PEG2 linkers.

cluster_workflow General ADC Conjugation Workflow Start Start Step1 Activate Payload (with SMCC or MC-PEG2-Maleimide) Start->Step1 Step2 Reduce Antibody (generate free thiols) Start->Step2 Step3 Conjugate Payload to Antibody Step1->Step3 Step2->Step3 Step4 Purify ADC Step3->Step4 End Characterize ADC Step4->End

Caption: A simplified workflow for antibody-drug conjugation.

Start Linker Selection Hydrophobicity Is Payload Hydrophobic? Start->Hydrophobicity PEG_Option Consider this compound (improved solubility, potentially better PK) Hydrophobicity->PEG_Option Yes InVitro_Potency Is maximizing in vitro potency the primary goal? Hydrophobicity->InVitro_Potency No SMCC_Option Consider SMCC (established, stable) InVitro_Potency->SMCC_Option Yes InVivo_Efficacy Is improving in vivo efficacy and reducing toxicity critical? InVitro_Potency->InVivo_Efficacy No InVivo_Efficacy->SMCC_Option No InVivo_Efficacy->PEG_Option Yes

Caption: A decision guide for linker selection.

Conclusion

The choice between this compound and SMCC for antibody conjugation is a critical decision that should be guided by the specific properties of the payload and the desired therapeutic profile of the ADC. SMCC is a robust and well-validated linker that often yields highly potent ADCs in vitro. However, its hydrophobicity can lead to challenges with ADC solubility and may result in faster clearance in vivo.

The incorporation of a short PEG spacer, as in this compound, offers a promising strategy to mitigate the hydrophobicity of the payload and the linker itself. This can lead to improved pharmacokinetics, enhanced in vivo efficacy, and a better safety profile. While there may be a slight trade-off in in vitro potency, the overall therapeutic index of the ADC is often improved. For novel ADC development, particularly with hydrophobic payloads, the exploration of short-chain PEGylated linkers like this compound is a scientifically sound approach to developing more effective and safer cancer therapies.

References

advantages of using a PEG linker over a hydrocarbon linker in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, where the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety plays a pivotal role. The choice between a polyethylene glycol (PEG) linker and a hydrocarbon (alkyl) linker can significantly impact a PROTAC's physicochemical properties, cellular permeability, and ultimately, its degradation efficacy. This guide provides an objective comparison of these two common linker types, supported by experimental data, detailed protocols, and visualizations to inform rational PROTAC design.

Core Principles: A Tale of Two Linkers

The fundamental difference between PEG and hydrocarbon linkers lies in their polarity. PEG linkers, composed of repeating ethylene glycol units, are inherently hydrophilic, while hydrocarbon linkers, consisting of saturated alkyl chains, are hydrophobic.[1] This key distinction dictates their respective advantages and disadvantages in PROTAC design.

Polyethylene Glycol (PEG) Linkers:

PEG linkers are favored for their ability to enhance the aqueous solubility of PROTAC molecules, which are often large and lipophilic.[2] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This increased solubility can be advantageous for in vitro assays and can contribute to improved pharmacokinetic profiles.[2][3] However, the hydrophilic nature of PEG linkers can sometimes hinder passive diffusion across the lipophilic cell membrane.[2] Furthermore, PEG linkers may be more susceptible to metabolic cleavage.

Hydrocarbon (Alkyl) Linkers:

Conversely, the hydrophobicity of alkyl linkers can enhance cell permeability, a crucial factor for reaching intracellular targets. These linkers are also synthetically accessible and chemically stable. However, their low polarity can lead to poor aqueous solubility, potentially complicating formulation and limiting bioavailability. The hydrophobic nature of alkyl linkers may also contribute to non-specific binding.

Quantitative Comparison of PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on the performance of PROTACs targeting different proteins of interest (POIs). It is important to note that direct comparisons can be complex due to variations in target proteins, E3 ligases, and experimental conditions across different studies.

PROTAC TargetLinker TypeDC50 (nM)Dmax (%)Cell LineReference
TBK1 Alkyl/Ether (<12 atoms)No degradation--
TBK1 Alkyl/Ether (21 atoms)396-
CRBN Alkyl (9 atoms)Concentration-dependent decrease-HEK293T
CRBN PEG (3 units)Weak degradation-HEK293T
BRD4 PEG (3 units)1.8>95LNCaP
BRD4 Alkyl (C3)2.5>95LNCaP

Physicochemical Properties: A Balancing Act

The choice of linker significantly influences key physicochemical properties that govern a PROTAC's "drug-likeness."

PropertyPEG LinkerHydrocarbon LinkerImpact on PROTAC Performance
Solubility Generally HigherGenerally LowerHigher solubility aids in formulation and in vitro assays.
Permeability Can be lower due to hydrophilicityCan be higher due to hydrophobicityHigher permeability is crucial for reaching intracellular targets.
Metabolic Stability May be lowerGenerally higherHigher metabolic stability leads to a longer in vivo half-life.
Flexibility HighHighFlexibility allows for optimal orientation of the ternary complex.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (PEG vs. Hydrocarbon Linker) cell_culture Cell Culture and Treatment start->cell_culture western_blot Western Blot for Protein Degradation (DC50, Dmax) cell_culture->western_blot permeability_assay Caco-2 Permeability Assay (Papp) cell_culture->permeability_assay data_analysis Data Analysis and Comparison western_blot->data_analysis permeability_assay->data_analysis conclusion Optimal Linker Selection data_analysis->conclusion

Caption: A rational workflow for PROTAC linker selection and optimization.

Experimental Protocols

Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compounds (with PEG and hydrocarbon linkers) and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescence reagent and visualize bands using an imaging system.

  • Data Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Caco-2 Permeability Assay

This assay assesses the ability of a PROTAC to cross the intestinal epithelial barrier, providing an in vitro measure of oral bioavailability.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • PROTAC compounds

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with transport buffer.

    • Add the PROTAC compound to the apical (upper) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

  • Permeability Assay (Basolateral to Apical): Perform the reverse experiment to assess efflux.

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Conclusion

The selection of a linker is a critical decision in PROTAC design, with no one-size-fits-all solution. PEG linkers offer the significant advantage of improved solubility, which can be crucial for the development of PROTACs with favorable pharmacokinetic properties. However, their potential for reduced metabolic stability and cell permeability must be considered. Hydrocarbon linkers, while potentially enhancing cell permeability, often suffer from poor solubility. The optimal linker choice is highly dependent on the specific properties of the target-binding and E3 ligase-recruiting ligands and must be determined empirically. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker compositions and lengths, is essential for identifying the optimal candidate with the desired balance of potency, selectivity, and drug-like properties.

References

A Comparative Analysis of MC-PEG2-Boc Linker Stability in Plasma for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical factor influencing its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy.[1] This guide provides an objective comparison of the plasma stability of the maleimide-containing linker, MC-PEG2-Boc, with next-generation alternatives, supported by experimental data and detailed methodologies.

The this compound linker utilizes a maleimidocaproyl (MC) group for conjugation to thiol residues on the antibody, a short polyethylene glycol (PEG2) spacer to enhance solubility, and a Boc-protected amine, which is typically deprotected for payload attachment.[][3] While widely used, the stability of the maleimide-thiol linkage is a known vulnerability.[4]

The Challenge of Maleimide Linker Stability

The primary mechanism of instability for maleimide-based linkers in plasma is the retro-Michael reaction. This reaction is the reverse of the initial conjugation, leading to the dissociation of the linker-payload from the antibody.[5] In the thiol-rich environment of the plasma, this can result in "thiol exchange," where the payload is transferred to other circulating proteins, such as albumin, compromising the targeted delivery and increasing the potential for systemic toxicity. Conventional maleimide-based ADCs can lose approximately 50% of their payload over a seven-day period in human plasma.

Data Presentation: A Comparative Look at Linker Stability

The following table summarizes the plasma stability of various linker technologies, providing a quantitative comparison with the expected stability of a conventional maleimide linker like MC-PEG2.

Linker TypeModel SystemIncubation Time% Intact ConjugateKey Observations
Conventional Maleimide (e.g., MC-PEG2) ADC in human plasma7 days~50%Significant payload loss is observed due to the retro-Michael reaction.
Self-hydrolyzing Maleimide (DPR-based) ADC in vivoNot specifiedImproved stabilityIncorporates a basic amino group to catalyze the hydrolysis of the thiosuccinimide ring, creating a more stable, ring-opened structure that prevents deconjugation.
Maleamic Methyl Ester-based ADC in albumin solution (25 mg/mL)14 days~96.2%Demonstrates significantly improved stability with minimal payload shedding.
Phenyloxadiazole Sulfone Antibody Conjugate in human plasma72 hours~67% (Fc-S396C site)Offers enhanced stability compared to maleimide conjugates, with no observed thioether exchange with albumin.
"Bridging" Disulfide ADC in human plasma7 days>95%Provides substantially improved plasma stability over conventional maleimide linkers.

Experimental Protocols

A generalized protocol for assessing the in vitro plasma stability of an ADC is provided below. This method is crucial for comparing the performance of different linker technologies.

In Vitro Plasma Stability Assay Protocol

Objective: To determine the stability of an ADC in plasma over time by quantifying the amount of intact ADC.

Materials:

  • Test ADC (e.g., conjugated with MC-PEG2-payload)

  • Control ADC (with a known stable linker, if available)

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Protein A or Protein G magnetic beads

  • Wash Buffer: PBS

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • ADC Incubation: Spike the ADC into plasma to a final concentration of 100 µg/mL. Prepare a control sample by diluting the ADC in PBS.

  • Time-Point Sampling: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma.

  • Immunoaffinity Capture:

    • Add Protein A/G magnetic beads to the plasma aliquot and incubate to capture the ADC.

    • Wash the beads with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add Elution Buffer to the beads to release the ADC.

    • Transfer the eluate to a new tube containing Neutralization Buffer.

  • LC-MS Analysis:

    • Analyze the eluted ADC samples using a high-resolution mass spectrometer.

    • Determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability and payload loss.

Visualizing the Workflow and Linker Instability

To better illustrate the processes described, the following diagrams were generated using Graphviz.

experimental_workflow Experimental Workflow for ADC Plasma Stability Assay cluster_prep Sample Preparation & Incubation cluster_capture ADC Isolation cluster_analysis Analysis start Spike ADC into Plasma incubate Incubate at 37°C start->incubate sampling Collect Aliquots at Time Points incubate->sampling capture Immunoaffinity Capture with Protein A/G Beads sampling->capture wash Wash Beads capture->wash elute Elute ADC wash->elute neutralize Neutralize Eluate elute->neutralize lcms LC-MS Analysis neutralize->lcms dar Determine Average DAR lcms->dar stability Assess Linker Stability dar->stability linker_instability Maleimide Linker Instability Pathways in Plasma ADC Intact ADC (Maleimide-Thiol Adduct) Deconjugated_ADC Deconjugated ADC ADC->Deconjugated_ADC Retro-Michael Reaction Payload_Albumin Payload-Albumin Adduct ADC->Payload_Albumin Thiol Exchange Stable_ADC Stable ADC (Ring-Opened) ADC->Stable_ADC Succinimide Ring Hydrolysis

References

A Comparative Guide to PEG Linkers of Different Lengths in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a pivotal component in the design of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index by modulating stability, pharmacokinetics (PK), efficacy, and toxicity.[1][2] Among the various linker technologies, polyethylene glycol (PEG) linkers have become a valuable tool for optimizing ADC performance. The inherent hydrophilicity of PEG helps to counteract the aggregation of ADCs carrying hydrophobic payloads and can enhance the overall pharmacological properties of the conjugate.[1][2] This guide provides a comparative analysis of different length PEG linkers in ADC development, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their ADC design.

Impact of PEG Linker Length on ADC Performance

The length of the PEG chain in an ADC linker is a critical parameter that can be adjusted to fine-tune the conjugate's properties. The choice of PEG linker length often involves a trade-off between improving pharmacokinetic properties and maintaining potent cytotoxicity.[2]

Physicochemical Properties and Stability

Hydrophobic drug payloads can induce aggregation of ADCs, leading to poor stability and rapid clearance from circulation. Incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's physicochemical properties. While shorter linkers may offer greater stability by anchoring the payload within the steric shield of the antibody, longer PEG chains can be more effective at solubilizing highly hydrophobic payloads. Monodisperse PEG linkers, which have a defined number of PEG units, are generally preferred over polydisperse mixtures as they result in more homogeneous ADCs with better batch-to-batch reproducibility.

Pharmacokinetics

The length of the PEG linker significantly influences the pharmacokinetic profile of an ADC. Generally, increasing the PEG length leads to a larger hydrodynamic radius, which in turn reduces renal clearance and extends the plasma half-life. This prolonged circulation can result in greater accumulation of the ADC in tumor tissue. However, there is a point of diminishing returns, where excessively long PEG chains may not provide a significant further advantage in clearance rates. For instance, one study found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not offering a substantial additional benefit.

In Vitro and In Vivo Efficacy

The impact of PEG linker length on ADC efficacy is complex and can be context-dependent. Longer PEG linkers can sometimes lead to reduced in vitro cytotoxicity. This may be due to steric hindrance from the long PEG chain, which could impede either the binding of the ADC to its target antigen or the enzymatic cleavage of the linker within the target cell.

However, the improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy. The extended circulation time and increased exposure of the ADC can lead to greater tumor accumulation, ultimately resulting in better tumor growth inhibition.

Toxicity

By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window and reduced off-target toxicity. Longer PEG chains can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key ADC performance metrics.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

ADC ConstructPEG LengthHalf-Life (t½)Clearance (CL)Area Under the Curve (AUC)Reference
Affibody-MMAENo PEG1.0x--
Affibody-PEG4k-MMAE4 kDa2.5x increase--
Affibody-PEG10k-MMAE10 kDa11.2x increase--
anti-CD22-PEG-DM1PEG < 8-Increased-
anti-CD22-PEG-DM1PEG ≥ 8-Decreased-

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

ADC ConstructPEG LengthCell LineIC50Fold Reduction in CytotoxicityReference
Affibody-MMAENo PEGNCI-N87-1.0x
Affibody-PEG4k-MMAE4 kDaNCI-N87-4.5x - 6.5x
Affibody-PEG10k-MMAE10 kDaNCI-N87-22x - 22.5x

Table 3: Qualitative Comparison of Different PEG Linker Lengths

FeatureShort PEG Linkers (e.g., PEG2-PEG8)Long PEG Linkers (e.g., PEG12-PEG24 and longer)
Stability Generally higher stability.Can improve stability of ADCs with highly hydrophobic payloads.
Pharmacokinetics Shorter half-life, faster clearance.Longer half-life, slower clearance, increased AUC.
In Vitro Potency Generally higher potency.May decrease potency due to steric hindrance.
In Vivo Efficacy May be limited by rapid clearance.Often enhanced due to improved PK and tumor accumulation.
Toxicity Potential for higher off-target toxicity if ADC is unstable.Can reduce off-target toxicity and immunogenicity.

Mandatory Visualizations

ADC_Structure General Structure of a PEGylated Antibody-Drug Conjugate cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

ADC_Workflow Experimental Workflow for Comparing ADCs with Different PEG Linkers cluster_workflow Comparative Evaluation Workflow Synthesis ADC Synthesis & Purification Characterization Physicochemical Characterization (DAR, etc.) Synthesis->Characterization InVitro In Vitro Studies (Cytotoxicity, Binding) Characterization->InVitro InVivo In Vivo Studies (PK, Efficacy, Toxicity) Characterization->InVivo Analysis Data Analysis & Comparison InVitro->Analysis InVivo->Analysis

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments in the comparative evaluation of ADCs with different PEG linkers.

Protocol 1: ADC Synthesis and Characterization

This protocol outlines the conjugation of a thiol-containing payload to an antibody via a maleimide-functionalized PEG linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG-Payload linker (with varying PEG lengths)

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Add the maleimide-PEG-payload linker to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the resulting ADC from unreacted linker and payload using a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of ADCs with different PEG linker lengths on cancer cell lines.

Materials:

  • Cancer cell line expressing the target antigen

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • ADCs with varying PEG linker lengths

  • Control antibody

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs and control antibody in culture medium.

    • Remove the medium from the wells and add the ADC or control solutions. Include untreated wells as a negative control.

  • Incubation:

    • Incubate the treated cells for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Measure cell viability using a suitable assay according to the manufacturer's instructions.

    • Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%) for each ADC construct.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This protocol outlines a typical PK study to evaluate the impact of PEG linker length on ADC circulation time.

Materials:

  • Healthy mice or rats

  • ADCs with varying PEG linker lengths

  • Intravenous injection equipment

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge for plasma separation

  • ELISA kit for ADC quantification

Procedure:

  • Administration:

    • Administer the ADCs with different PEG linkers to the animals via intravenous injection at a defined dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing:

    • Isolate plasma from the blood samples by centrifugation.

  • Quantification:

    • Quantify the concentration of the ADC in the plasma samples using an ELISA that detects the antibody portion of the conjugate.

  • Data Analysis:

    • Plot the plasma concentration of the ADC over time and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Conclusion

The length of the PEG linker is a critical design parameter in the development of ADCs, with a significant impact on their stability, pharmacokinetics, efficacy, and toxicity. While shorter PEG linkers may favor ADC stability and in vitro potency, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for ADCs with hydrophobic payloads. However, a potential trade-off with in vitro potency may exist with longer linkers. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Head-to-Head Battle of Bioconjugation: Assessing the Impact of MC-PEG2-Boc on Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a cornerstone of enhancing their clinical efficacy. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted method to improve a protein's pharmacokinetic profile, increasing its stability and in vivo half-life. However, the choice of linker chemistry for PEG attachment is a critical decision that can significantly influence the ultimate biological activity of the protein. This guide provides an objective comparison of protein conjugation using the heterobifunctional linker, MC-PEG2-Boc, against a common alternative, focusing on the resulting impact on protein function.

At the heart of this comparison is the specific reactivity of the linker. This compound is presumed to be a maleimide-containing linker (Maleimide-PEG2-NH-Boc), which facilitates a thiol-reactive conjugation strategy. This approach targets cysteine residues, offering a more site-specific modification compared to the more traditional amine-reactive strategies, such as those employing N-hydroxysuccinimide (NHS) esters (e.g., NHS-PEG2-Boc). The Boc (tert-Butyloxycarbonyl) protecting group on the terminal amine of these linkers allows for a two-step conjugation process, further expanding their utility in creating more complex bioconjugates.

The Critical Choice: Thiol-Reactive vs. Amine-Reactive PEGylation

The fundamental difference between these two approaches lies in the amino acid residues they target. Most proteins present numerous lysine residues and a free N-terminus, all of which have primary amines that can react with NHS esters. This often results in a heterogeneous mixture of PEGylated proteins with varying numbers of PEG chains attached at different locations. While this can be effective, there is a significant risk of modifying amines within the protein's active site or receptor-binding domains, potentially leading to a substantial loss of biological function.[1][2]

In contrast, free cysteine residues are far less common in proteins.[3] This inherent scarcity makes thiol-reactive linkers like Maleimide-PEG2-Boc ideal for site-specific PEGylation.[4][5] By either targeting a native, accessible cysteine or introducing one at a specific, non-critical location through genetic engineering, researchers can achieve a much more homogenous product with a predictable impact on function.

Quantitative Comparison of Conjugation Strategies

ParameterAmine-Reactive PEGylation (e.g., NHS-ester)Thiol-Reactive PEGylation (e.g., Maleimide)Rationale & Key Considerations
Reaction pH 7.0 - 9.06.5 - 7.5The optimal pH for maleimide reactivity with thiols is slightly acidic to neutral, minimizing side reactions with amines. NHS esters require a slightly alkaline pH for efficient reaction with primary amines.
Reaction Sites N-terminus, Lysine (ε-amino group)Cysteine (thiol group)Targeting less abundant cysteine residues allows for greater control over the site of PEG attachment.
Product Homogeneity Low to Moderate (Polydisperse mixture)High (Often a single isomer)Amine-reactive methods often produce a mixture of products with varying degrees and locations of PEGylation. Thiol-reactive methods can yield a single, well-defined product.
Residual Biological Activity Variable (Can be significantly reduced)Generally HigherSite-specific modification away from active sites is more likely to preserve the protein's native function. Random modification of lysines carries a higher risk of inactivating the protein.
In Vivo Half-Life Significantly IncreasedSignificantly IncreasedBoth methods are effective at increasing the hydrodynamic radius of the protein, thereby reducing renal clearance and extending circulation time.
Immunogenicity ReducedReducedThe PEG chain sterically shields epitopes on the protein surface, reducing its immunogenic potential with both methods.

Experimental Methodologies

Reproducibility is paramount in scientific research. Below are detailed protocols for key experiments involved in assessing the impact of protein conjugation.

Protocol 1: Protein Conjugation with Maleimide-PEG2-Boc (Thiol-Reactive)
  • Protein Preparation: If the target protein does not have a free, accessible cysteine, one must be introduced via site-directed mutagenesis. The protein should be in a buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline with EDTA to prevent disulfide bond formation). If the protein has existing disulfide bonds that need to be preserved, a reducing agent should not be used.

  • Reagent Preparation: Dissolve Maleimide-PEG2-Boc in a compatible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous protein solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the Maleimide-PEG2-Boc solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: The reaction can be stopped by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to react with any excess maleimide reagent.

  • Purification: Remove unreacted PEG reagent and protein by size-exclusion chromatography (SEC) or ion-exchange chromatography.

  • Deprotection (Optional): If the terminal amine is to be used for further conjugation, the Boc group is removed under mild acidic conditions (e.g., with trifluoroacetic acid).

Protocol 2: Protein Conjugation with NHS-PEG2-Boc (Amine-Reactive)
  • Protein Preparation: The protein should be in an amine-free buffer at pH 7.0-9.0 (e.g., phosphate or borate buffer).

  • Reagent Preparation: Dissolve NHS-PEG2-Boc in a compatible organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS-PEG2-Boc solution to the protein solution. The reaction is typically carried out at room temperature for 30 minutes to 2 hours.

  • Quenching: The reaction can be quenched by adding an amine-containing buffer, such as Tris, to hydrolyze the unreacted NHS esters.

  • Purification: Similar to the maleimide protocol, use SEC or ion-exchange chromatography to purify the PEGylated protein.

  • Deprotection (Optional): As above, the Boc group can be removed with mild acid.

Protocol 3: Characterization of PEGylated Proteins
  • SDS-PAGE: To confirm conjugation, run samples of the native and PEGylated protein on an SDS-PAGE gel. A successful conjugation will result in a significant increase in the apparent molecular weight of the protein.

  • Mass Spectrometry: For a precise determination of the number of attached PEG chains, techniques like MALDI-TOF or ESI-MS can be used.

  • HPLC Analysis: Size-exclusion or reverse-phase HPLC can be used to assess the purity and homogeneity of the final product.

  • Functional Assays: The most critical step is to assess the biological activity of the conjugated protein. This will be specific to the protein of interest and could include enzyme activity assays (e.g., measuring Km and Vmax), receptor-binding assays (e.g., using surface plasmon resonance or ELISA), or cell-based proliferation/cytotoxicity assays.

Visualizing the Process and its Implications

To better understand the workflows and the strategic choices involved, the following diagrams illustrate the key processes.

experimental_workflow cluster_thiol Thiol-Reactive Pathway (this compound) cluster_amine Amine-Reactive Pathway (NHS-PEG2-Boc) cluster_analysis Functional Assessment Prot_Cys Protein with Cys React_Mal React with Maleimide-PEG2-Boc Prot_Cys->React_Mal Purify_Mal Purification (SEC/IEX) React_Mal->Purify_Mal Char_Mal Characterization Purify_Mal->Char_Mal Activity Biological Activity Assay Char_Mal->Activity Stability Stability Assay Char_Mal->Stability PK Pharmacokinetic Study Char_Mal->PK Prot_Lys Protein with Lys React_NHS React with NHS-PEG2-Boc Prot_Lys->React_NHS Purify_NHS Purification (SEC/IEX) React_NHS->Purify_NHS Char_NHS Characterization Purify_NHS->Char_NHS Char_NHS->Activity Char_NHS->Stability Char_NHS->PK

Fig. 1: Comparative experimental workflows.

decision_tree start Goal: PEGylate Protein q1 Is site-specific conjugation critical? start->q1 thiol_path Use Thiol-Reactive Linker (e.g., this compound) q1->thiol_path Yes amine_path Use Amine-Reactive Linker (e.g., NHS-PEG2-Boc) q1->amine_path No outcome_thiol Homogenous Product, Higher Activity Retention thiol_path->outcome_thiol Result outcome_amine Heterogeneous Product, Variable Activity amine_path->outcome_amine Result

Fig. 2: Decision logic for linker selection.

Conclusion

The choice of PEGylation chemistry has profound implications for the therapeutic potential of a modified protein. While traditional amine-reactive strategies are well-established, they often lead to heterogeneous products with a potential for significant loss of function. The use of thiol-reactive linkers, such as this compound, provides a powerful alternative for site-specific modification. This targeted approach is more likely to yield a homogenous, well-defined bioconjugate that retains a higher degree of its native biological activity. For researchers and drug developers aiming to optimize protein therapeutics, a careful consideration of the conjugation strategy is not just a technical detail, but a critical step in designing more effective and reliable medicines.

References

Safety Operating Guide

Proper Disposal of MC-PEG2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the meticulous management of chemical reagents is paramount for ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of MC-PEG2-Boc, a bifunctional linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. Adherence to these protocols is essential for operational safety and regulatory compliance.

Understanding the Compound: Safety and Reactivity
  • Maleimide Group: This group is reactive towards thiols.

  • Polyethylene Glycol (PEG) Linker: PEG is generally considered to be of low hazard, biodegradable, and does not accumulate in the environment.[1]

  • Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but is readily removed by strong acids.[2][3][4] Compounds solely containing Boc-protected amines and PEG linkers are often not classified as hazardous substances.[5]

Given the reactive maleimide group, the primary safety consideration for the disposal of this compound is its potential to react with other chemicals in a mixed waste stream. Therefore, a strategy of segregation and, for larger quantities or specific waste streams, deactivation is recommended.

Core Disposal Protocol: A Step-by-Step Approach

The recommended disposal procedure for this compound depends on the quantity and nature of the waste.

Segregation and Waste Collection

All waste materials contaminated with this compound should be collected in a dedicated, clearly labeled, and sealed container. The label should include the full chemical name: "this compound Waste" and any appropriate hazard symbols as required by your institution's safety protocols.

Disposal of Small Quantities (< 1 gram)

For small quantities of solid this compound or solutions, direct disposal via your institution's hazardous waste management program is the most straightforward approach.

Disposal of Large Quantities (> 1 gram)

For larger quantities, direct disposal through a certified hazardous waste management service is required. Do not attempt to treat large quantities of the chemical in the lab.

Disposal of Contaminated Materials

Personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound should be placed in the designated, labeled waste container.

Disposal of Empty Containers

Containers that have held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and treated as chemical waste and added to the designated this compound waste container. After triple-rinsing and defacing the original label, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

Summary of Waste Streams and Disposal Methods

Waste StreamDescriptionDisposal Procedure
Solid this compound Waste Unused or expired solid chemical.Collect in a labeled, sealed container for hazardous waste disposal.
Liquid this compound Waste Solutions containing this compound.Collect in a labeled, sealed container for hazardous waste disposal. Avoid mixing with other waste streams to prevent unintended reactions.
Contaminated Labware Glassware, plasticware, etc., that has come into contact with this compound.Triple-rinse with a suitable solvent. Collect the rinsate as chemical waste. Dispose of the cleaned labware according to standard laboratory procedures.
Contaminated PPE & Consumables Gloves, bench paper, pipette tips, etc.Place in the designated solid waste container labeled "this compound Waste".

Experimental Protocol: Deactivation of the Maleimide Group (for specialized applications)

In specific instances where institutional policy allows for the deactivation of reactive functional groups before disposal, the maleimide moiety can be quenched. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

Objective: To neutralize the reactive maleimide group by reaction with a thiol-containing compound.

Materials:

  • This compound waste

  • A suitable solvent in which the waste is soluble (e.g., ethanol, DMF)

  • A thiol-containing reagent (e.g., dithiothreitol (DTT) or cysteine)

  • Appropriate hazardous waste container

Procedure:

  • In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of a compatible solvent.

  • Add an excess of the thiol reagent (e.g., a 10-fold molar excess of DTT) to the solution.

  • Allow the reaction to proceed at room temperature for at least one hour to ensure complete reaction with the maleimide group.

  • The resulting solution, containing the quenched product, should be collected in a properly labeled hazardous waste container.

  • Dispose of the container through your institution's hazardous waste management program.

Disposal Process Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_liquid Solid or Liquid Chemical Waste waste_type->solid_liquid Chemical contaminated_materials Contaminated Materials (PPE, etc.) waste_type->contaminated_materials Solid Consumables empty_container Empty Container waste_type->empty_container Container collect_solid_liquid Collect in Labeled, Sealed Hazardous Waste Container solid_liquid->collect_solid_liquid collect_contaminated Place in Designated Solid Waste Container contaminated_materials->collect_contaminated triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse final_disposal Dispose via Institutional Hazardous Waste Program collect_solid_liquid->final_disposal collect_contaminated->final_disposal collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container as Regular Lab Waste triple_rinse->dispose_container collect_rinsate->collect_solid_liquid

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling MC-PEG2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MC-PEG2-Boc. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications & Rationale
Hand Protection Nitrile or Neoprene GlovesDouble gloving is recommended to provide robust protection against potential chemical contact.[2][3] These materials offer good resistance to a range of chemicals. Inspect gloves for any damage before use and change them immediately if contact with the compound occurs.[4]
Body Protection Laboratory Coat or GownA long-sleeved, buttoned laboratory coat should be worn to protect skin and clothing.[4] For procedures with a higher risk of splashes, a disposable gown made of a resistant material like polyethylene-coated polypropylene is advised.
Eye and Face Protection Safety Glasses with Side Shields or GogglesTo prevent eye contact from splashes or aerosols, safety glasses meeting ANSI Z.87.1 standards are essential. In situations with a significant splash risk, a face shield worn over safety glasses or goggles is required.
Respiratory Protection Use in a Ventilated AreaWork should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols. If significant aerosolization is anticipated, a risk assessment may indicate the need for a respirator.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Operational Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered.

  • Weighing: If working with the powdered form, weigh the compound in a chemical fume hood to minimize inhalation exposure.

  • Dissolution: For creating solutions, add the solvent to the weighed compound slowly. Based on similar compounds, solvents like DMSO, PEG300, Tween-80, and saline may be used. If precipitation occurs, gentle heating or sonication can aid dissolution.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate the work surface and any equipment used.

Storage Conditions:

FormRecommended TemperatureAdditional Precautions
Powder -20°CKeep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight.
Stock Solution -80°C for up to 6 months; -20°C for up to 1 monthProtect from light.

Disposal Plan

Chemical waste must be disposed of in accordance with institutional and local environmental regulations.

Disposal Steps:

  • Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated and clearly labeled chemical waste container.

  • Waste Container: The waste container should be made of a chemically resistant material and have a secure lid.

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Collection: Arrange for the collection of the chemical waste by the institution's environmental health and safety department. Do not dispose of this material down the drain.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Don PPE B Prepare Workspace A->B C Weigh Compound B->C D Dissolve in Solvent C->D E Perform Experiment D->E F Decontaminate Workspace E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

Figure 1: Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.